molecular formula C8H12N2O2S B13762009 5,5-Diethyldihydro-6-thioxouracil CAS No. 6300-97-6

5,5-Diethyldihydro-6-thioxouracil

カタログ番号: B13762009
CAS番号: 6300-97-6
分子量: 200.26 g/mol
InChIキー: KUMCLYGZVRXJMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5-Diethyldihydro-6-thioxouracil is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Diethyldihydro-6-thioxouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Diethyldihydro-6-thioxouracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

6300-97-6

分子式

C8H12N2O2S

分子量

200.26 g/mol

IUPAC名

5,5-diethyl-6-sulfanylidene-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(12)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13)

InChIキー

KUMCLYGZVRXJMG-UHFFFAOYSA-N

正規SMILES

CCC1(C(=O)NC(=O)NC1=S)CC

製品の起源

United States
Foundational & Exploratory

5,5-Diethyldihydro-6-thioxouracil: Comprehensive Chemical Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Diethyldihydro-6-thioxouracil (CAS: 6300-97-6), frequently identified in literature as 4-thiobarbital or 4-thio-5-diethylbarbituric acid , is a specialized thiobarbiturate derivative. Unlike the more commonly utilized 2-thiobarbital (where the C2 oxygen is replaced by sulfur), this compound features a thiocarbonyl substitution at the C6 (or C4, by symmetry) position of the pyrimidine-2,4,6-trione ring. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, pharmacodynamic mechanisms, synthesis protocols, and chromatographic isolation strategies for researchers and drug development professionals.

Structural Elucidation and Physicochemical Profile

The structural foundation of 5,5-diethyldihydro-6-thioxouracil is characterized by a pyrimidine ring containing two ethyl groups at the C5 position, carbonyl groups at C2 and C4, and a thiocarbonyl (C=S) group at C6. This specific regiochemistry significantly alters the molecule's hydrogen-bonding network and lipophilicity compared to its oxy-analog (barbital) and its C2-thio analog ()[1].

In aqueous solutions, the compound exhibits complex keto-enol-thione-enthiol tautomerism. The tri-keto/thione structural form is generally the most thermodynamically stable, while the dialcoholic/enthiol tautomeric forms are the least stable in polar media ()[2].

Table 1: Physicochemical Properties
ParameterValue
IUPAC / Chemical Name 5,5-diethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
CAS Registry Number 6300-97-6
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
LogP (Lipophilicity) 1.09
Common Synonyms 4-Thiobarbital; 4-Thio-5-diethylbarbituric acid; 2,4(1H,3H)-Pyrimidinedione, dihydro-5,5-diethyl-6-thioxo-

Data aggregated from [3] and [1].

Pharmacodynamics: GABA_A Receptor Modulation

As a member of the barbiturate class, 5,5-diethyldihydro-6-thioxouracil exerts its primary pharmacological effects via the central nervous system (CNS). The mechanism of action involves allosteric binding to specific sites on the γ -aminobutyric acid type A (GABA_A) receptor complex ()[4].

Structure-Activity Relationship (SAR): The substitution of the C6 oxygen with a sulfur atom moderately increases the lipophilicity of the drug (LogP 1.09)[3]. This increased lipid solubility facilitates faster penetration across the blood-brain barrier compared to standard oxy-barbiturates, resulting in a more rapid onset of action. Upon binding, the compound increases the duration of time that the chloride ionopore remains open, thereby prolonging the postsynaptic inhibitory effect of GABA and inducing neuronal hyperpolarization[4].

G A 5,5-Diethyldihydro- 6-thioxouracil B GABA_A Receptor Binding A->B Allosteric Modulation C Prolonged Cl⁻ Channel Opening B->C Conformational Shift D Intracellular Cl⁻ Influx C->D Ion Transport E Neuronal Hyperpolarization D->E CNS Depression

Fig 1: Pharmacodynamic signaling pathway of GABA_A receptor modulation by 5,5-diethyldihydro-6-thioxouracil.

Chemical Synthesis: Thionation of Barbiturates

The foundational synthesis of 4-thiobarbiturates was established by Carrington in 1944, demonstrating that the direct action of phosphorus pentasulfide ( P2​S5​ ) on 5,5-diethylbarbituric acid yields a mixture of mono- and di-thionated products ()[5]. Modern adaptations utilize precise thermodynamic control to isolate the C6-thionated isomer.

Step-by-Step Synthesis Protocol
  • Solvent Preparation & Reactant Dissolution: Suspend 1.0 equivalent of 5,5-diethylbarbituric acid in anhydrous xylene.

    • Causality: Xylene is selected as an inert, high-boiling hydrocarbon solvent (b.p. ~140°C). The elevated temperature is thermodynamically required to overcome the activation energy barrier for the oxygen-to-sulfur exchange, while the anhydrous environment prevents the competitive hydrolysis of the thionating agent[5].

  • Addition of Thionating Agent: Introduce 0.5 to 1.0 equivalents of phosphorus pentasulfide ( P2​S5​ ) to the suspension under a continuous argon or nitrogen purge.

    • Causality: P2​S5​ acts as the sulfur-transfer agent. The inert atmosphere prevents the oxidative degradation of the highly reactive thiocarbonyl intermediate[5].

  • Reflux and Reaction Monitoring: Heat the mixture to reflux for 16 hours.

    • Causality: The extended reflux ensures maximum conversion. The reaction proceeds via a four-membered thiaoxaphosphetane transition state, which thermodynamically favors the formation of the strong P=O bond, driving the equilibrium toward the thiocarbonyl (C=S) product[5].

  • Quenching and Crystallization: Cool the reaction mixture to room temperature, filter the crude precipitate, and recrystallize from hot methanol or ethanol.

    • Causality: 5,5-Diethyldihydro-6-thioxouracil exhibits a steep temperature-dependent solubility curve in alcohols. Cooling induces supersaturation, allowing the target 4-thiobarbital to selectively crystallize while poly-thionated byproducts remain in the mother liquor[5].

Analytical Workflows: RP-HPLC Methodologies

Accurate quantification and purity assessment of 5,5-diethyldihydro-6-thioxouracil require robust chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) using mixed-mode solid-core columns (e.g., Newcrom R1) provides optimal retention and resolution ()[3].

Table 2: Chromatographic Conditions
ParameterCondition
Stationary Phase Mixed-mode / RP Column (e.g., Newcrom R1, 3 µm)
Mobile Phase Acetonitrile / Water / 0.1% Phosphoric Acid
Elution Mode Isocratic
Detection UV/Vis at 210–254 nm
Flow Rate 1.0 mL/min
Step-by-Step HPLC Protocol
  • Mobile Phase Formulation: Prepare an isocratic mixture of Acetonitrile, Water, and 0.1% Phosphoric Acid (v/v/v).

    • Causality: Acetonitrile serves as the organic modifier to elute the moderately lipophilic analyte. Phosphoric acid acts as a buffer to suppress the ionization of the enol/enthiol tautomers, locking the molecule in its neutral state to prevent peak tailing and ensure sharp, symmetrical resolution[3]. (Note: For Mass-Spectrometry applications, replace phosphoric acid with formic acid).

  • Column Equilibration: Flush the mixed-mode reversed-phase column with the mobile phase until baseline stability is achieved.

    • Causality: Proper equilibration hydrates the stationary phase and establishes a uniform ionic environment, which is critical for reproducible retention times[3].

  • Sample Injection and UV Detection: Inject a 10 µL aliquot of the sample and monitor the eluent at 254 nm.

    • Causality: The C=S (thiocarbonyl) group acts as a strong chromophore. The n→π∗ and π→π∗ electronic transitions of the thioamide system provide high molar absorptivity at 254 nm, enabling highly sensitive UV detection[3].

HPLC A Sample Dissolution (Mobile Phase) B RP-HPLC Injection (Mixed-Mode Column) A->B 10 µL Aliquot C Isocratic Elution (MeCN/H2O/H3PO4) B->C Flow: 1.0 mL/min D UV Detection (254 nm Chromophore) C->D Analyte Separation E Chromatogram Integration D->E Data Acquisition

Fig 2: Reversed-phase HPLC analytical workflow for the isolation and quantification of the analyte.

References

  • GPAT India. "THIOBARBITAL Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses." GPAT India, May 2020. Available at:[Link]

  • CAS Common Chemistry. "5,5-Diethyldihydro-6-thioxo-2,4(1H,3H)-pyrimidinedione (CAS RN: 6300-97-6)." American Chemical Society. Available at:[Link]

  • SIELC Technologies. "2,4(1H,3H)-Pyrimidinedione, dihydro-5,5-diethyl-6-thioxo- | HPLC Separation." SIELC Technologies, May 2018. Available at:[Link]

  • Carrington, H.C. "The action of phosphorus pentasulphide on barbituric acids." Journal of the Chemical Society (Resumed), 1944, 124-126. DOI: 10.1039/JR9440000124. Available at:[Link]

  • Türker, L. "Some isomers and tautomers of thiobarbital – A DFT treatment." EarthLine Journal of Chemical Sciences, June 2025. Available at:[Link]

Sources

A Comprehensive Guide to the Synthesis and Characterization of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5,5-Diethyldihydro-6-thioxouracil, more systematically known as 5,5-diethyl-2-thiobarbituric acid. Thiobarbiturates are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and analytical sciences. This document moves beyond a simple recitation of protocols to explain the fundamental principles and causal relationships behind the experimental choices, ensuring a reproducible and logically sound workflow. We present a step-by-step synthesis via the condensation of diethyl diethylmalonate and thiourea, followed by a multi-technique approach to structural verification and purity assessment, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. All quantitative data is summarized in structured tables, and key workflows are visualized using process diagrams to enhance clarity and practical application.

Introduction: The Significance of Substituted Thiobarbiturates

Background and Rationale

Thiobarbiturates, heterocyclic compounds characterized by a pyrimidine ring with a thiocarbonyl group, are of significant interest to the scientific community.[1] They are structural analogs of barbiturates where a sulfur atom replaces the oxygen at the C-2 position, a modification that significantly increases lipophilicity and alters pharmacological properties.[1][2] This class of molecules has a rich history and a diverse range of biological activities, including use as anesthetics, anticonvulsants, and anti-inflammatory agents.[3] Furthermore, their utility extends to analytical chemistry, where thiobarbituric acid is a key reagent in the widely used TBARS assay for measuring lipid peroxidation.[1]

Focus Compound: 5,5-Diethyldihydro-6-thioxouracil

The target of this guide, 5,5-Diethyldihydro-6-thioxouracil (a common name), is systematically identified as 5,5-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . The introduction of two ethyl groups at the C-5 position is a critical structural modification. This substitution prevents enolization at the C-5 position and increases the compound's stability and lipophilicity, making it a valuable scaffold in drug discovery and a model compound for studying the structure-activity relationships of thiobarbiturates.

This guide provides an authoritative and self-validating framework for its synthesis and characterization, designed to equip researchers with the expertise to produce and verify this compound with high fidelity.

Synthesis: A Mechanistic Approach

The synthesis of 5,5-diethyl-2-thiobarbituric acid is reliably achieved through a base-catalyzed condensation reaction. This method is a variation of the classic barbiturate synthesis, adapted for the thio-analog.

Principle of the Reaction

The core of the synthesis is the condensation between diethyl diethylmalonate and thiourea . The reaction is facilitated by a strong base, typically sodium ethoxide, which serves to deprotonate the thiourea, converting it into a more potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. The choice of an anhydrous alcohol as the solvent is critical to prevent the hydrolysis of the ester and the deactivation of the sodium ethoxide base.

Reagents and Materials
Reagent/MaterialGradePurpose
Diethyl diethylmalonateReagent Grade, ≥99%Carbon source for the pyrimidine ring backbone
ThioureaACS Reagent, ≥99%Source of N-C(S)-N moiety
Absolute Ethanol (200 Proof)Anhydrous, ≥99.5%Solvent
Sodium MetalACS ReagentBase precursor (for sodium ethoxide)
Hydrochloric Acid (HCl)Concentrated (12 M)Neutralization/Precipitation
Diethyl EtherAnhydrousWashing/Rinsing
Round-bottom flask with reflux condenser-Reaction vessel
Magnetic stirrer with heating mantle-Agitation and temperature control
Buchner funnel and filter paper-Product isolation
Step-by-Step Synthesis Protocol
  • Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.15 g, 0.05 mol) to the ethanol in portions. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved completely. This forms a fresh, active solution of sodium ethoxide.

  • Initiation of Condensation: To the freshly prepared sodium ethoxide solution, add thiourea (3.81 g, 0.05 mol). Stir the mixture for 15 minutes to ensure complete dissolution and formation of the nucleophile.

  • Addition of the Ester: Slowly add diethyl diethylmalonate (10.11 g, 0.05 mol) to the mixture via an addition funnel over 30 minutes. The causality here is to control the initial exotherm of the reaction.

  • Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 7-10 hours. The extended reflux ensures the reaction proceeds to completion, driving the cyclization step.

  • Workup and Isolation: After reflux, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water. Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 2-3. This protonates the product, causing it to precipitate out of the solution.

  • Collection of Crude Product: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (2x 30 mL) to remove inorganic salts, followed by a rinse with cold diethyl ether (20 mL) to remove unreacted starting ester.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: - Diethyl diethylmalonate - Thiourea - Sodium Metal - Absolute Ethanol BasePrep Prepare Sodium Ethoxide Base Reagents->BasePrep Condensation Condensation Reaction (Add Ester) BasePrep->Condensation Reflux Heat to Reflux (7-10 hours) Condensation->Reflux Workup Aqueous Workup & Acidification (HCl) Reflux->Workup Isolation Vacuum Filtration (Crude Product) Workup->Isolation Purification Recrystallization (Hot Ethanol) Isolation->Purification FinalProduct Pure 5,5-diethyl-2- thiobarbituric acid Purification->FinalProduct

Caption: Workflow for the synthesis of 5,5-diethyl-2-thiobarbituric acid.

Comprehensive Characterization

A multi-technique characterization strategy is essential for the unambiguous confirmation of the chemical structure and assessment of purity. Each technique provides a unique and complementary piece of structural information.

Physical Properties

A preliminary, yet crucial, step in characterization involves observing the physical properties of the purified compound.

PropertyObserved Value
AppearanceWhite crystalline solid
Melting Point171-173 °C
SolubilitySparingly soluble in water; Soluble in ethanol, DMSO, DMF
Spectroscopic and Spectrometric Analysis

Principle: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, we expect to see characteristic absorptions for N-H (amine), C=O (amide carbonyl), and C=S (thiocarbonyl) bonds.

Protocol: A small sample of the dried product is mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3100Strong, BroadN-H stretching (amide)
2970 - 2870MediumC-H stretching (aliphatic ethyl groups)
~1700StrongC=O stretching (amide carbonyl)
1250 - 1050StrongC=S stretching (thiocarbonyl)

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the carbon atoms.

Protocol: The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), which solubilizes the compound well and has exchangeable amide protons that can be observed.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8Singlet, Broad2HN-H (amide protons)
1.95Quartet4H-CH₂- (ethyl groups)
0.75Triplet6H-CH₃ (ethyl groups)

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~178C=S (thiocarbonyl)
~172C=O (carbonyl)
~58C5 (quaternary carbon)
~32-CH₂- (ethyl)
~9-CH₃ (ethyl)

Principle: MS provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Expected Data:

  • Molecular Formula: C₈H₁₂N₂O₂S

  • Molecular Weight: 200.26 g/mol

  • Expected Ion Peak (ESI+): m/z = 201.07 [M+H]⁺

Principle: UV-Vis spectroscopy measures the electronic transitions within the molecule. Thiobarbiturates are known to have characteristic absorbance maxima.[4] This provides a quick and sensitive method for quantitative analysis and identity confirmation.[2][5]

Protocol: A dilute solution of the compound is prepared in 95% ethanol / 5% water for analysis.[1][4]

Expected Data:

ParameterValue
λmax~320 nm
Molar Extinction Coefficient (ε)~415 L cm⁻¹ mol⁻¹[4]
Characterization Strategy Diagram

CharacterizationStrategy Compound 5,5-diethyl-2-thiobarbituric acid IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS UVVIS UV-Vis Spectroscopy Compound->UVVIS MP Melting Point Compound->MP Info_IR Functional Groups (C=O, C=S, N-H) IR->Info_IR Info_NMR Carbon-Hydrogen Framework NMR->Info_NMR Info_MS Molecular Weight & Formula MS->Info_MS Info_UVVIS Electronic Transitions (λmax) UVVIS->Info_UVVIS Info_MP Purity & Identity MP->Info_MP

Caption: A multi-technique approach to structural verification.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of 5,5-Diethyldihydro-6-thioxouracil (5,5-diethyl-2-thiobarbituric acid). By following the base-catalyzed condensation protocol and employing the comprehensive analytical strategy outlined—combining IR, NMR, MS, and UV-Vis techniques—researchers can confidently synthesize and verify this compound with a high degree of purity and structural certainty. The emphasis on the rationale behind each step provides the necessary expertise for troubleshooting and adapting the protocol, embodying a trustworthy and authoritative approach to chemical synthesis. This foundational work enables further exploration of this and related thiobarbiturates in drug development and other scientific applications.

References

  • Omics Online. (2016). Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents. Omicsonline.org. [Link]

  • Taylor & Francis Online. (2008). Synthesis and Reactions of Some New Thiobarbituric Acid Derivatives. Tandfonline.com. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Some Novel Thiobarbituric Acid Derivatives and Their Related Compounds from Sulfa-Drug as Antiinflammatory. Asianjournalofchemistry.co.in. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. Nih.gov. [Link]

  • Bangladesh University of Engineering and Technology. (n.d.). Microwave assisted synthesis of barbituric and thiobarbituric acid derivatives. Buet.ac.bd. [Link]

  • Science and Education Publishing. (2013). Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Pubs.sciepub.com. [Link]

  • Science and Education Publishing. (n.d.). Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Sciepub.com. [Link]

  • Trade Science Inc. (n.d.). Detection and quantitative assay of 2-thiobarbituric acid from inert solid and solubilized samples by spectrometer. Tsijournals.com. [Link]

  • ResearchGate. (2017). (PDF) Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Researchgate.net. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Diethyl-2-Thiobarbituric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nomenclature of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone of molecular design. However, precision in nomenclature is paramount for reproducible research. The query for "5,5-diethyldihydro-6-thioxouracil" presents a nomenclatural ambiguity. Standard IUPAC numbering of the uracil ring designates positions 2 and 4 as carbonyl groups. A "6-thioxo" derivative is therefore non-standard.

Based on a comprehensive analysis of chemical literature and databases, the most probable and well-documented compound aligning with the structural elements of the initial query is 5,5-diethyl-2-thiobarbituric acid (CAS No. 77-32-7).[1][2] This compound, a derivative of barbituric acid, features the 5,5-diethyl substitution on a dihydropyrimidine ring, with a thiocarbonyl group at the C2 position. This guide will therefore focus on the physical and chemical properties of this scientifically significant molecule, also known as Thiobarbital.

Thiobarbituric acid and its derivatives are a class of compounds with a broad spectrum of biological activities and applications in chemical synthesis.[3][4] They serve as versatile building blocks for more complex heterocyclic systems and have been investigated for their pharmacological properties, including hypnotic and antihyperthyroid effects.[1][5] Understanding the fundamental physicochemical properties of 5,5-diethyl-2-thiobarbituric acid is therefore crucial for researchers in drug development and organic synthesis.

Physicochemical and Structural Properties

The physical and structural characteristics of a molecule dictate its behavior in both chemical and biological systems. For 5,5-diethyl-2-thiobarbituric acid, these properties have been well-characterized and are summarized below.

General and Physical Properties
PropertyValueSource(s)
CAS Number 77-32-7[1][2]
Molecular Formula C8H12N2O2S[1][6]
Molecular Weight 200.26 g/mol [1]
Appearance Pale yellow needles or crystalline solid[1]
Melting Point 180 °C[1]
Solubility Soluble in hot water, ethanol, chloroform, ether, acetone, and alkalies. Sparingly soluble in toluene and practically insoluble in benzene.[1]
Water Solubility 1.364 g/L at 25 °C[6]
Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of purity for synthetic compounds. The key spectroscopic signatures for 5,5-diethyl-2-thiobarbituric acid are outlined below.

Infrared (IR) Spectroscopy: The IR spectrum of thiobarbituric acid derivatives is characterized by the stretching vibrations of the N-H, C=O, and C=S functional groups.

Functional GroupWavenumber (cm⁻¹)Interpretation
N-H stretch ~3200-3400 (broad)Indicates the presence of the amine groups in the pyrimidine ring.
C-H stretch (alkyl) ~2850-2980Corresponds to the C-H bonds of the ethyl groups.
C=O stretch (amide) ~1670-1710Characteristic of the carbonyl groups at the C4 and C6 positions.
C=S stretch ~1030-1250Indicates the presence of the thiocarbonyl group at the C2 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

Chemical Shift (δ) Multiplicity Integration Assignment
~11.0 - 12.0 Singlet (broad) 2H N-H protons (exchangeable with D₂O)
~1.9 - 2.1 Quartet 4H -CH₂- protons of the ethyl groups

| ~0.8 - 1.0 | Triplet | 6H | -CH₃ protons of the ethyl groups |

¹³C NMR (Carbon NMR)

Chemical Shift (δ) Assignment
~175 - 185 C=S (thiocarbonyl)
~165 - 175 C=O (carbonyl)
~55 - 65 C5 (quaternary carbon)
~30 - 40 -CH₂- (ethyl groups)

| ~5 - 15 | -CH₃ (ethyl groups) |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 5,5-diethyl-2-thiobarbituric acid, the molecular ion peak (M+) would be observed at m/z = 200.26.

Synthesis and Reactivity

The synthesis of 5,5-disubstituted thiobarbituric acids is typically achieved through a condensation reaction.

General Synthesis Workflow

The most common method for preparing 5,5-dialkyl-2-thiobarbituric acids involves the condensation of a dialkylmalonic ester with thiourea in the presence of a strong base, such as sodium ethoxide.[7]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products diethyl_malonate Diethyl diethylmalonate condensation Condensation Reaction diethyl_malonate->condensation thiourea Thiourea thiourea->condensation base Sodium Ethoxide (Base) base->condensation solvent Ethanol (Solvent) solvent->condensation reflux Reflux reflux->condensation product 5,5-Diethyl-2-thiobarbituric acid byproduct Ethanol condensation->product condensation->byproduct G start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ir->purity ms->structure ms->purity

Sources

Theoretical Studies on the Molecular Structure and Reactivity of 5,5-Diethyldihydro-6-thioxouracil: A Computational Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational chemistry increasingly drives rational drug design, density functional theory (DFT) and molecular dynamics (MD) have become indispensable for elucidating the electronic and structural nuances of complex pharmacophores. This technical guide provides an in-depth analysis of 5,5-Diethyldihydro-6-thioxouracil (CAS: 6300-97-6), a highly specific thiobarbiturate analog. By substituting oxygen with sulfur at the 6-position and introducing a 5,5-diethyl moiety, this molecule exhibits unique tautomeric restrictions and enhanced lipophilicity. This whitepaper details the theoretical frameworks, causality behind computational methodologies, and self-validating experimental protocols required to accurately model its behavior for central nervous system (CNS) applications.

Structural and Pharmacological Context

5,5-Diethyldihydro-6-thioxouracil is structurally related to the barbiturate and thiobarbiturate drug classes, which are classical allosteric modulators of the GABA_A receptor.

From a structural chemistry standpoint, the pyrimidine-2,4,6-trione core of standard barbituric acid is highly susceptible to enolization at the C5 position[1]. However, the 5,5-diethyl substitution in this specific molecule completely blocks C5-enolization. Consequently, tautomerism is strictly confined to the N1-C2-N3-C4-C6 heteroatom system (lactam-lactim or thione-thiol tautomerism). Furthermore, the substitution of the C=O group with a highly polarizable C=S group significantly lowers the activation energy for lipid bilayer partitioning, a critical factor for rapid blood-brain barrier (BBB) penetration.

Computational Methodology: The Quantum Mechanical Framework

To accurately capture the electronic structure of thiobarbiturates, empirical force fields are insufficient due to the complex hyperconjugation and polarizability of the sulfur atom.

Density Functional Theory (DFT) Selection

The gold standard for evaluating thiobarbituric acid derivatives is the hybrid B3LYP functional paired with the 6-311++G(d,p) basis set [2].

  • Causality for Basis Set Choice: The addition of diffuse functions (++) is non-negotiable. The large, diffuse electron cloud of the thioxo (C=S) group cannot be accurately modeled with standard basis sets. Without diffuse functions, the calculated dipole moment and nucleophilicity of the sulfur atom will be severely underestimated. Polarization functions ((d,p)) are equally critical for accurately mapping the hydrogen-bonding geometry during lactam-lactim tautomerization[3].

Solvation Modeling

Gas-phase calculations fail to predict the tautomeric shifts induced by biological environments[1]. The Polarizable Continuum Model (PCM) must be employed to simulate both aqueous (ε ≈ 78.3) and lipid (ε ≈ 4.8) environments, allowing researchers to calculate the relative free energy (ΔG) of tautomers as they migrate from the bloodstream into the CNS.

TautomerWorkflow Start Input Structure (5,5-Diethyl-6-thioxo...) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt Gas Phase FreqCalc Frequency Calculation (Check Imaginary Freq) GeomOpt->FreqCalc Hessian Matrix Solvent Solvation Modeling (PCM - Water/Lipid) FreqCalc->Solvent True Minimum (NImag=0) Energy Relative Free Energy (ΔG) Calculation Solvent->Energy Thermodynamic Data

Caption: Computational workflow for evaluating tautomeric stability via DFT.

Electronic Properties and Frontier Molecular Orbitals (FMO)

The reactivity and receptor-binding affinity of 5,5-Diethyldihydro-6-thioxouracil are dictated by its Frontier Molecular Orbitals (HOMO and LUMO). The HOMO is heavily localized over the thiobarbituric ring (specifically the sulfur atom), making it the primary site for electrophilic attack and hydrogen-bond acceptance[4].

Table 1: Calculated Electronic Properties (Representative Theoretical Values)

ParameterCalculated ValueUnitPharmacological Significance
HOMO Energy -6.12eVElectron donating ability; maps to receptor H-bond acceptance.
LUMO Energy -1.45eVElectron accepting ability; indicates resistance to nucleophiles.
Energy Gap (ΔE) 4.67eVChemical hardness; a larger gap implies higher metabolic stability.
Dipole Moment 3.82DebyeGoverns aqueous solubility and electrostatic steering into receptors.
LogP (Theoretical) 2.45-Optimal range for rapid Blood-Brain Barrier (BBB) permeability.

Pharmacodynamic Mapping: GABA_A Receptor Interaction

Thiobarbiturates exert their anesthetic and anticonvulsant effects by binding to allosteric sites on the transmembrane domain of the GABA_A receptor. Theoretical docking studies reveal that the lipophilic 5,5-diethyl groups anchor the molecule within the hydrophobic pockets of the receptor's β-subunits, while the highly electronegative thioxo group forms critical hydrogen bonds with transmembrane arginine and threonine residues.

GABAPathway Ligand 5,5-Diethyldihydro- 6-thioxouracil Lipid Lipid Bilayer Partitioning (High LogP) Ligand->Lipid Diffusion Receptor GABA_A Receptor (Transmembrane Domain) Lipid->Receptor Accumulation Binding Allosteric Binding (H-Bond & Hydrophobic) Receptor->Binding Docking Effect Chloride Channel Opening (CNS Depression) Binding->Effect Conformational Shift

Caption: Pharmacodynamic pathway of thiobarbiturate allosteric modulation.

Experimental Protocol: Computational Workflow Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to when modeling 5,5-Diethyldihydro-6-thioxouracil.

Step 1: Initial Geometry Construction

  • Action: Build the 3D structure using a molecular editor (e.g., GaussView).

  • Expert Insight: Ensure the 5,5-diethyl groups are manually set to a staggered conformation. Causality: Failing to minimize initial steric clash will trap the optimization algorithm in a high-energy local minimum, corrupting downstream thermodynamic data.

Step 2: DFT Optimization

  • Action: Execute geometry optimization in Gaussian 16 using opt B3LYP/6-311++G(d,p).

  • Expert Insight: Set the convergence criteria to tight to ensure the highly flexible ethyl chains find their true global minimum.

Step 3: Self-Validating Frequency Analysis (Critical Step)

  • Action: Append the freq keyword to calculate the vibrational frequencies (Hessian matrix).

  • Validation Logic: Parse the output file for imaginary frequencies.

    • If NImag = 0 : The structure is a validated true local minimum. Proceed to Step 4.

    • If NImag > 0 : The structure is a transition state. You must perturb the geometry along the imaginary normal mode vector and re-optimize. Never extract thermodynamic data from a state with NImag > 0.

Step 4: Solvation and Docking Preparation

  • Action: Apply the PCM model (SCRF=(Solvent=Water)) to extract the solvated optimized geometry[3]. Export the resulting .chk file to a .pdbqt format, ensuring Gasteiger charges are computed for the thioxo sulfur atom prior to running AutoDock Vina against the GABA_A receptor.

References[2] Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives with thiobarbituric acid for α-glucosidase inhibition assessment. Scientific Reports (Nature). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10858901/[1] Quantum Chemical Studies on Tautomerism of Barbituric Acid in Gas Phase and in Solution. Journal of Computer-Aided Molecular Design. URL:https://pubmed.ncbi.nlm.nih.gov/12400856/[3] Tautomeric Forms of 2-Thiobarbituric Acid As Studied in the Solid, in Polar Solutions, and on Gold Nanoparticles. The Journal of Physical Chemistry C (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/jp0666323[4] Photoinduced Tautomerism of 2-Thiobarbituric Acid Studied by Theoretical and Experimental Methods. Acta Chimica Slovenica. URL:https://journals.matheo.si/index.php/ACSi/article/view/2153

Sources

An In-depth Technical Guide to 6-Thioxouracil and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Derivatives of pyrimidine are fundamental components of nucleic acids and have been extensively explored as building blocks for a diverse array of pharmaceuticals.[1][2] Among these, the thiouracil scaffold, particularly 6-thioxouracil and its analogs, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. These compounds have shown promise as antiviral, antimicrobial, anticancer, and enzyme-inhibiting agents.[1][3] The presence of the thione group at the 6-position of the uracil ring imparts unique chemical properties that are crucial for their biological functions. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of 6-thioxouracil and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis of 6-Thioxouracil and its Analogs

The synthesis of 6-thioxouracil derivatives often begins with the construction of the core pyrimidine ring. A common method involves the condensation of a β-ketoester with thiourea. For instance, a series of 6-aryl-5-cyano-2-thiouracil derivatives can be synthesized by reacting ethyl cyanoacetate with thiourea and various aldehydes.[4] Another approach involves the modification of a pre-existing uracil or pyrimidine ring. For example, 6-(arylthio)uracils can be prepared through the condensation of 6-chlorouracil with the appropriate thiophenol derivatives in a basic medium like pyridine or ethanolic potassium hydroxide.[5]

Alkylation is a frequently employed strategy to generate diverse analogs. Base-catalyzed alkylation of 6-n-propyl-2-thiouracil can lead to S-substituted uracils.[6] The reaction conditions can be controlled to favor either S-alkylation or N-alkylation, leading to a variety of derivatives with different biological profiles.[1]

Representative Synthetic Protocol: Synthesis of 6-(Arylthio)uracils

A detailed, step-by-step methodology for the synthesis of 6-(arylthio)uracils is as follows:

  • Step 1: Preparation of the Thiophenol Solution. Dissolve the desired thiophenol derivative in ethanol.

  • Step 2: Addition of Base. To the solution from Step 1, add an equimolar amount of potassium hydroxide to generate the corresponding thiophenolate salt.

  • Step 3: Addition of 6-Chlorouracil. Add 6-chlorouracil to the reaction mixture.

  • Step 4: Reflux. Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 5: Work-up. After the reaction is complete, cool the mixture to room temperature. Acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Step 6: Isolation and Purification. Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-(arylthio)uracil derivative.

Synthesis_of_6_Arylthiouracils Thiophenol Thiophenol Derivative Intermediate Thiophenolate Salt Thiophenol->Intermediate reacts with KOH Potassium Hydroxide in Ethanol KOH->Intermediate Chlorouracil 6-Chlorouracil Product 6-(Arylthio)uracil Chlorouracil->Product Intermediate->Product reacts with Reflux Reflux Workup Acidic Work-up & Recrystallization Reflux->Workup followed by

Caption: Synthetic scheme for 6-(Arylthio)uracils.

Biological Activities and Therapeutic Potential

The diverse biological activities of 6-thioxouracil and its analogs make them attractive candidates for drug development. Their therapeutic potential spans various disease areas, as detailed below.

Antiviral Activity

Several 6-thioxouracil derivatives have demonstrated significant antiviral properties. Notably, certain 6-(arylthio)uracils and their N-substituted derivatives have shown activity against Human Immunodeficiency Virus-1 (HIV-1) and Herpes Simplex Virus-1 (HSV-1).[7][8] Some 5-ethyl-6-(arylthio)uracil derivatives have exhibited moderate activity against Hepatitis B Virus (HBV).[5] The mechanism of action for their anti-HIV activity often involves the inhibition of reverse transcriptase.[9] Specifically, 5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil has been identified as a potent inhibitor of HIV-1 replication.[9]

Antimicrobial Activity

The thiouracil scaffold is a promising platform for the development of novel antimicrobial agents.

Antibacterial Activity

Numerous 6-aryl-5-cyano thiouracil derivatives have been synthesized and screened for their antibacterial activity.[3][4][10] Some of these compounds have shown pronounced activity against both Gram-positive and Gram-negative bacteria.[3] For instance, certain derivatives displayed superior antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to the standard drug amoxicillin.[3] The introduction of a metal ion, such as Cu(II) or Pd(II), into a 6-methyl- or 6-propyl-2-thiouracil complex can enhance its antimicrobial activity.[11]

Antifungal Activity

In addition to their antibacterial effects, many 6-thioxouracil analogs also possess antifungal properties.[3][10] Some 6-aryl-5-cyano thiouracil derivatives have shown significant activity against fungal strains like Candida albicans and Aspergillus niger.[3][4]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and 6-thioxouracil derivatives have emerged as promising candidates. Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines.[1][2][3][6][12]

For example, certain 6-aryl-5-cyano thiouracil derivatives have displayed potent growth inhibitory effects against non-small cell lung cancer and leukemia cell lines.[3] Metal complexes of 6-propyl-2-thiouracil, particularly with palladium(II), have shown significantly enhanced cytotoxic activity against human cervical carcinoma (HeLa) cells compared to the ligand alone.[13] Some derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer development.[14]

Compound TypeCancer Cell LineActivityReference
6-Aryl-5-cyano thiouracilsNon-small cell lung cancer (HOP-92), Leukemia (MOLT-4)Potent growth inhibition[3]
6-Thienyl-5-cyano-2-thiouracilsBreast (MCF-7), Liver (HEPG-2)Potent cytotoxic activity[1][2]
Substituted 6-propylthiouracilsMultidrug-resistant small cell lung cancer (H69AR)Potent cytotoxic agent[6]
Pd(II) complex of 6-propyl-2-thiouracilHuman cervical carcinoma (HeLa)High cytotoxic activity[13]
6-ThioxopyrimidinesCNS cancer cell linesGood cytotoxicity[12]
Enzyme Inhibition

The biological effects of 6-thioxouracil and its analogs are often mediated through the inhibition of specific enzymes.

  • Reverse Transcriptase: As mentioned earlier, some derivatives are potent inhibitors of HIV reverse transcriptase, which is crucial for their antiviral activity.[9]

  • Peroxidase: Thiouracils, such as 2-thiouracil and 6-n-propyl-2-thiouracil, have been shown to inhibit horseradish peroxidase in a noncompetitive manner.[15]

  • Nitric Oxide Synthase: 6-n-propyl-2-thiouracil acts as a mechanism-based inactivator of the neuronal nitric oxide synthase isoform.[16]

  • Thymidine Phosphorylase: Certain 6-aminouracil derivatives have demonstrated inhibitory effects on thymidine phosphorylase.[17]

  • DNA Polymerase IIIC: Substituted 6-anilinouracils are potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC.[18]

Mechanism of Action

The mechanisms of action for 6-thioxouracil and its analogs are varied and depend on the specific derivative and its biological target. For their anticancer effects, some thiopurines, a related class of compounds, are known to be converted into their nucleotide analogs in vivo, which then disrupt DNA metabolism, leading to the death of rapidly dividing cells.[19] The cytotoxicity of compounds like 6-mercaptopurine and 6-thioguanine has been linked to their interference with de novo purine biosynthesis, inhibition of RNA synthesis, and incorporation into DNA.[20][21] Some 6-thioxouracil derivatives may exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases.[14]

The antiviral activity of certain analogs is attributed to their ability to inhibit viral enzymes like reverse transcriptase.[9] For their antibacterial action, some derivatives target bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria.[18]

Mechanism_of_Action cluster_Anticancer Anticancer Activity cluster_Antiviral Antiviral Activity cluster_Antibacterial Antibacterial Activity Thioxouracil 6-Thioxouracil Analogs DNA_metabolism Disruption of DNA Metabolism Thioxouracil->DNA_metabolism Enzyme_inhibition_cancer Enzyme Inhibition (e.g., HDACs) Thioxouracil->Enzyme_inhibition_cancer RT_inhibition Reverse Transcriptase Inhibition Thioxouracil->RT_inhibition DNA_poly_inhibition DNA Polymerase IIIC Inhibition Thioxouracil->DNA_poly_inhibition

Caption: Overview of the mechanisms of action for 6-thioxouracil analogs.

Structure-Activity Relationships (SAR)

The biological activity of 6-thioxouracil derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

  • Substitution at N1 and N3: Alkylation at the N1 and N3 positions can significantly influence antiviral and cytotoxic activities.[1]

  • Substitution at C5: The presence of a small alkyl group, such as an ethyl group, at the C5 position appears to be beneficial for anti-HIV activity.[9] A cyano group at C5 is a common feature in many analogs with potent antimicrobial and anticancer effects.[3][4][10]

  • Substitution at C6: The nature of the substituent at the C6 position is crucial for activity. Arylthio, anilino, and aryl groups at this position have been extensively explored and have yielded compounds with a wide range of biological activities.[3][7][18] The specific substitution pattern on the aryl ring can also fine-tune the potency and selectivity.[18]

Future Perspectives and Conclusion

The broad and potent biological activities of 6-thioxouracil and its analogs underscore their significance as a privileged scaffold in medicinal chemistry. Future research in this area should focus on several key aspects:

  • Lead Optimization: Further structural modifications of the most potent compounds identified to date could lead to the development of drug candidates with improved efficacy and safety profiles.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological effects of these compounds will facilitate rational drug design.

  • Development of Drug Delivery Systems: Formulating these compounds into novel drug delivery systems could enhance their bioavailability and therapeutic index.

  • Exploration of New Therapeutic Areas: The diverse biological activities of 6-thioxouracil derivatives suggest that they may have therapeutic potential in other disease areas that have not yet been extensively explored.

References

  • Ali A. El-Emam, et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. ResearchGate. [Link]

  • (2013). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. PubMed. [Link]

  • Ali A. El-Emam, et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. KoreaScience. [Link]

  • Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. PMC. [Link]

  • Wesam S. Shehab, et al. (2018). Synthesis and Antitumor/Antiviral Evaluation of 6–Thienyl–5–cyano-2–thiouracil Derivatives and Their Thiogalactosides Analogs. Bentham Science Publishers. [Link]

  • Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. ResearchGate. [Link]

  • (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. [Link]

  • M Baba, et al. (1992). Highly potent and selective inhibition of HIV-1 replication by 6-phenylthiouracil derivatives. PubMed. [Link]

  • M. S. Mohamed, et al. (2006). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. ResearchGate. [Link]

  • Supaluk Prachayasittikul, et al. (2009). Synthesis and Novel Bioactivities of Substituted 6-Propylthiouracils. ResearchGate. [Link]

  • (2001). Horseradish peroxidase inhibition by thiouracils. Scite. [Link]

  • (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. PubMed. [Link]

  • (2023). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. MDPI. [Link]

  • (2018). Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. ResearchGate. [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry. [Link]

  • 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. NextSDS. [Link]

  • (2018). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. ResearchGate. [Link]

  • Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives. ResearchGate. [Link]

  • (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. PMC. [Link]

  • (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI. [Link]

  • (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[3][7][10]triazino[2,3-c]-quinazolin-2-one Derivatives. PMC. [Link]

  • (2024). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. [Link]

  • (2003). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. PubMed. [Link]

  • Increasing the therapeutic index of 5-fluorouracil and 6-thioguanine by targeting loss of MTAP in tumor cells. PMC. [Link]

  • Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers. PMC. [Link]

  • (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • (2012). Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase. PubMed. [Link]

  • J A Nelson, et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. PubMed. [Link]

  • A M Mian, et al. (1987). Antitumor Activity and Mechanism of Action of 6-thio-3-deazaguanine. PubMed. [Link]

  • 6-Aminouracil derivatives.
  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC. [Link]

Sources

Quantum Chemical Calculations for 5,5-Diethyldihydro-6-thioxouracil: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has become an indispensable pillar of the drug discovery and development pipeline. Quantum chemical calculations, in particular, offer an unparalleled lens into the molecular world, enabling us to predict, understand, and rationally design molecules with desired therapeutic properties. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the power of quantum chemistry to investigate promising therapeutic candidates. We will delve into the practical application of these methods to a specific molecule of interest: 5,5-Diethyldihydro-6-thioxouracil, a derivative of the uracil family known for its members' diverse biological activities.[1][2] This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the "why" behind each computational step, from theoretical underpinnings to practical execution and data interpretation. Our goal is to provide a self-validating framework for conducting and understanding quantum chemical calculations, grounded in established scientific principles and supported by authoritative references.

The Scientific Imperative: Why Study 5,5-Diethyldihydro-6-thioxouracil?

Uracil and its analogs are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a sulfur atom, as in thioxouracil, can significantly modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or novel mechanisms of action.[3][4][5] The diethyl substitution at the 5-position further influences the molecule's lipophilicity and conformational flexibility, which are critical parameters for drug-likeness and target binding.

Quantum chemical calculations provide a powerful, non-experimental means to elucidate the fundamental electronic structure, reactivity, and spectroscopic properties of 5,5-Diethyldihydro-6-thioxouracil. This understanding is crucial for:

  • Rational Drug Design: Predicting how the molecule might interact with biological targets.[6]

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect its activity.[7]

  • Pharmacokinetic (ADME) Prediction: Assessing properties like solubility and metabolic stability.[8]

This guide will walk you through the process of performing and interpreting these calculations, providing a solid foundation for the computational assessment of this and other drug-like molecules.

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

For our investigation of 5,5-Diethyldihydro-6-thioxouracil, we will employ Density Functional Theory (DFT), a robust and widely used quantum chemical method.[9] Unlike more computationally expensive methods, DFT strikes an effective balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.

The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This is a significant simplification that allows for the calculation of molecular properties with a high degree of accuracy. The choice of the functional and basis set is critical for the reliability of DFT calculations.

  • Functionals: These are mathematical approximations that describe the exchange and correlation energies of the electrons. For organic molecules containing sulfur, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results.[10]

  • Basis Sets: These are sets of mathematical functions used to describe the atomic orbitals. A commonly used and effective basis set for molecules of this type is the 6-31+G(d,p) basis set. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while the "(d,p)" denotes the inclusion of polarization functions to account for the non-spherical nature of electron density in molecules.[7]

The combination of the B3LYP functional and the 6-31+G(d,p) basis set provides a reliable and well-validated level of theory for studying the properties of 5,5-Diethyldihydro-6-thioxouracil.[7]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on 5,5-Diethyldihydro-6-thioxouracil. This workflow is designed to be a self-validating system, where the results of one step inform and validate the next.

G cluster_0 Computational Protocol A 1. Molecular Structure Input B 2. Geometry Optimization A->B Initial Coordinates C 3. Frequency Analysis B->C Optimized Geometry D 4. Single-Point Energy Calculation C->D Verified Minimum Energy Structure E 5. Population Analysis & Property Calculation D->E Wavefunction & Electron Density F 6. Data Analysis & Interpretation E->F Calculated Properties

Caption: A streamlined workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The first step is to create a 3D model of 5,5-Diethyldihydro-6-thioxouracil. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure that the initial structure has reasonable bond lengths and angles.

Step 2: Geometry Optimization

The initial molecular structure is not necessarily at its most stable energetic state. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.[11] This is a critical step, as the accuracy of all subsequent calculations depends on having a correctly optimized geometry.

  • Methodology: Using a computational chemistry software package like Gaussian, perform a geometry optimization at the B3LYP/6-31+G(d,p) level of theory. The software will iteratively adjust the atomic coordinates to minimize the forces on each atom.

Step 3: Frequency Analysis

To confirm that the optimized structure is a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed.[11]

  • Methodology: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31+G(d,p)).

  • Validation: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a stable minimum and further optimization is required. The output of this calculation also provides valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.[12]

Step 4: Single-Point Energy Calculation

With the validated optimized geometry, a single-point energy calculation can be performed to obtain a more accurate electronic energy and other molecular properties.

Step 5: Population Analysis and Property Calculation

From the results of the single-point energy calculation, a wealth of information about the electronic properties of 5,5-Diethyldihydro-6-thioxouracil can be extracted. This includes:

  • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[10][12]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.[12]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, offering a more detailed picture than simple population analyses.[11]

Data Presentation and Interpretation: Unveiling Molecular Insights

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Key Calculated Molecular Properties of 5,5-Diethyldihydro-6-thioxouracil

PropertyValueUnitSignificance
Total Energy(Calculated Value)HartreesOverall stability of the molecule
HOMO Energy(Calculated Value)eVElectron-donating ability
LUMO Energy(Calculated Value)eVElectron-accepting ability
HOMO-LUMO Gap(Calculated Value)eVChemical reactivity and stability
Dipole Moment(Calculated Value)DebyePolarity and solubility

Interpreting the Data:

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10] The dipole moment provides an indication of the molecule's overall polarity, which is a key factor in its solubility and ability to cross biological membranes.

The MEP map will visually highlight the regions of the molecule that are most likely to be involved in interactions with a biological target. For 5,5-Diethyldihydro-6-thioxouracil, we would expect to see negative potential (red/yellow) around the oxygen and sulfur atoms, indicating their nucleophilic character and potential for hydrogen bonding. Positive potential (blue) would likely be found around the N-H protons.

Visualizing Molecular Reactivity: The Power of Graphviz

Diagrams are essential for conveying complex relationships in a clear and understandable manner. Below is a Graphviz diagram illustrating the relationship between calculated quantum chemical properties and their implications for drug development.

G cluster_0 Quantum Chemical Properties cluster_1 Drug Development Implications HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential Binding Target Binding Affinity MEP->Binding Dipole Dipole Moment Solubility Solubility & Permeability Dipole->Solubility

Caption: Correlation of calculated properties with drug-like characteristics.

Conclusion: From In Silico to In Vivo

This technical guide has provided a comprehensive framework for conducting and interpreting quantum chemical calculations on 5,5-Diethyldihydro-6-thioxouracil. By following the outlined protocols and understanding the theoretical underpinnings, researchers can gain profound insights into the molecular properties that govern the therapeutic potential of this and other drug candidates. The data generated from these calculations serves as a critical foundation for further in silico studies, such as molecular docking and molecular dynamics simulations, and ultimately informs and guides experimental research, accelerating the journey from a promising molecule to a life-saving therapeutic.

References

  • Borrego-Varillas, R., et al. (Year). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. Journal of Physical Chemistry A. Available at: [Link]

  • Ghaffar, H., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Pharmaceuticals. Available at: [Link]

  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Abdel-Hamid, M. K., et al. (2024). Rational design, synthesis, biological evaluation, molecular docking, and molecular dynamics of substituted uracil derivatives as potent anti-cancer agents. Bioorganic Chemistry. Available at: [Link]

  • Diomandé, S., et al. (2022). Study by Quantum Chemical of Relationship between Electronic Structure and SecA Inhibitory Activity of a Series 5-cyano Thiouracil Derivatives. Journal of Materials Physics and Chemistry. Available at: [Link]

  • Emami, L., et al. (2024). Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents. Journal of Ovarian Research. Available at: [Link]

  • Emami, L., et al. (2024). Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents. ResearchGate. Available at: [Link]

  • Long, J., et al. (2012). Advances of Quantum Chemistry Methods in Pharmaceutical Researches. Journal of Computational Science & Engineering. Available at: [Link]

  • Author. (2022). Quantum Chemical Methods And Multiscale Modeling In Computer-Aided Drug Design. SMU Scholar. Available at: [Link]

  • Kolar, M., et al. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • Sarathi, N., et al. (2026). Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Special Issue : Focusing on Sulfur in Medicinal Chemistry. MDPI. Available at: [Link]

  • El-Naggar, M., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Available at: [Link]

  • Shanmugapriya, N., et al. (2021). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation... Heliyon. Available at: [Link]

  • NextSDS. (n.d.). 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of uracil analogs. Available at: [Link]

  • Elguero, J., et al. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. HETEROCYCLES. Available at: [Link]

  • Various Authors. (2025). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents. MDPI. Available at: [Link]

  • Zhang, Z., et al. (2025). An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. MDPI. Available at: [Link]

  • Sethi, P., et al. (2024). Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Journal of Pharmaceutical Research International. Available at: [Link]

  • Pathania, S., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tüzün, B., et al. (2020). Quantum chemical study of thiaozole derivatives as corrosion inhibitors based on density functional theory. Arabian Journal of Chemistry. Available at: [Link]

  • Al-Masoudi, W. A. (2022). Synthesis, characterization, and some pharmacological evaluation of 5-Thiocyanatouracil compound. ScienceScholar. Available at: [Link]

  • Dilli, S., & Pillai, D. N. (1974). Synthesis of 5,5-diethyl-2-ethoxytetrahydro-4,6-pyrimidinedione. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (2025). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. ResearchGate. Available at: [Link]

Sources

X-ray crystallography of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallography of 5,5-Diethyldihydro-6-thioxouracil

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 5,5-Diethyldihydro-6-thioxouracil, a derivative of thiobarbituric acid. Thiobarbiturates are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Elucidating the precise three-dimensional atomic arrangement of this molecule is paramount for understanding its structure-activity relationships, guiding rational drug design, and exploring its potential as a therapeutic agent.[4] This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and refinement, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Rationale for Structural Elucidation

5,5-Diethyldihydro-6-thioxouracil belongs to the thiobarbiturate family, structural analogs of barbiturates where a sulfur atom replaces one of the carbonyl oxygens. This substitution can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles.[2][3] While spectroscopic methods provide valuable information about connectivity, only X-ray crystallography can deliver an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, conformational details, and intermolecular interactions in the solid state.[5][6] This atomic-level insight is indispensable for computational modeling, understanding receptor binding, and optimizing lead compounds in drug discovery.[4]

Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals—often the most challenging phase of the entire process.[4][7]

Synthesis of 5,5-Diethyldihydro-6-thioxouracil

The synthesis is typically achieved through a condensation reaction. A plausible and efficient route involves the reaction of diethyl diethylmalonate with thiourea in the presence of a strong base like sodium ethoxide.[8][9][10]

Experimental Protocol: Synthesis

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.[9]

  • Condensation: To the sodium ethoxide solution, add equimolar amounts of diethyl diethylmalonate and thiourea.

  • Reflux: Heat the mixture under reflux with vigorous stirring for several hours to drive the condensation and cyclization.[9]

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., acetic or hydrochloric acid) to precipitate the crude product.[8]

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the purified 5,5-Diethyldihydro-6-thioxouracil.[11]

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is a critical, and often empirical, step.[4] The goal is to bring a saturated solution of the pure compound slowly to a state of supersaturation, allowing for the ordered growth of a single crystal lattice.[4]

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. For a molecule like 5,5-Diethyldihydro-6-thioxouracil, solvents such as ethanol, acetone, ethyl acetate, or mixtures with water are good starting points.[12]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion (Alternative Method):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is poorly soluble (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility and inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal inside the well containing the precipitant.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully harvest one using a cryoloop and mount it on the goniometer head of the diffractometer.[7]

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Analysis A Reactants (Diethyl diethylmalonate, Thiourea) B Condensation Reaction (Sodium Ethoxide) A->B C Acidification & Precipitation B->C D Recrystallization (High Purity Product) C->D E Solvent Screening D->E F Slow Evaporation or Vapor Diffusion E->F G Harvest Single Crystal F->G H Mount Crystal & Data Collection G->H I Structure Solution & Refinement H->I J Structural Analysis & Validation I->J

Caption: Overall experimental workflow from synthesis to structural analysis.

X-ray Data Collection and Processing

Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments utilize area detectors which can measure hundreds of reflections simultaneously, drastically reducing data collection time.[4]

Experimental Protocol: Data Collection

  • Mounting: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K). Low temperature is crucial as it minimizes thermal motion of atoms, leading to better diffraction data at higher resolution.[5]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω-scans). The exposure time for each frame is optimized to achieve good signal-to-noise for the reflections.

  • Data Processing: The raw diffraction images are processed using specialized software. This involves:

    • Integration: Calculating the intensity of each reflection spot.

    • Scaling and Merging: Scaling the intensities from different frames and merging symmetry-equivalent reflections.

    • Absorption Correction: Applying corrections for the absorption of X-rays by the crystal.

Structure Solution, Refinement, and Validation

The processed diffraction data (a list of reflection indices and their intensities) is used to solve and refine the crystal structure.

Structure Solution

For small molecules like 5,5-Diethyldihydro-6-thioxouracil, the phase problem is typically solved using direct methods. This mathematical approach uses statistical relationships between the intensities of the reflections to estimate the initial phases, which are then used to calculate an initial electron density map.[13] This map should reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

Refinement is an iterative process of improving the initial atomic model to best fit the experimental diffraction data.[13] This is achieved through a least-squares minimization procedure.[13][14]

Experimental Protocol: Structure Refinement

  • Initial Refinement: The positions of the atoms found from the direct methods are refined isotropically (assuming spherical thermal motion).

  • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters (ADPs) are introduced, which model the thermal motion as an ellipsoid. This is a standard procedure for high-quality data.[14]

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric constraints (riding model).[14][15]

  • Final Refinement Cycles: The model is refined until convergence is reached, meaning that further cycles of refinement do not significantly change the atomic parameters.

  • Validation: The quality of the final model is assessed using several metrics, including the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 5% for R1) indicate a good agreement between the observed and calculated structure factors.[15]

G A Integrated Diffraction Data (h, k, l, I, σ(I)) B Structure Solution (Direct Methods, e.g., SHELXT) A->B C Initial Electron Density Map B->C D Build Initial Model (Assign non-H atoms) C->D E Least-Squares Refinement (e.g., SHELXL) D->E F Isotropic Refinement E->F Iterate G Anisotropic Refinement F->G Iterate H Locate & Add H-atoms G->H Iterate I Final Refinement Cycles H->I Iterate J Validation (Check R-factors, GooF) I->J J->E If needed K Final Structural Model (CIF file) J->K

Caption: The iterative process of crystallographic structure solution and refinement.

Results: The Crystal Structure of 5,5-Diethyldihydro-6-thioxouracil

The final output of a successful crystallographic study is a detailed structural model, typically presented in a Crystallographic Information File (CIF).

Crystal Data and Refinement Statistics

The following table summarizes the typical crystallographic data expected for a compound of this nature.

ParameterValue
Chemical formulaC₈H₁₄N₂OS
Formula weight186.27
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXXX(X) Å, α = 90°
b = X.XXXX(X) Å, β = XX.XX(X)°
c = X.XXXX(X) Å, γ = 90°
VolumeXXX.X(X) ų
Z (molecules/unit cell)4
Density (calculated)X.XXX Mg/m³
Final R indices [I>2σ(I)]R1 = 0.0XXX, wR2 = 0.XXXX
Goodness-of-fit on F²X.XXX

Note: The unit cell parameters and R-factors are placeholders for actual experimental data.

Molecular Structure and Conformation

The analysis would reveal the precise geometry of the 5,5-Diethyldihydro-6-thioxouracil molecule. Key features to analyze include:

  • Ring Conformation: The six-membered dihydropyrimidine ring is not planar. It is expected to adopt a distorted half-chair or boat conformation.[8]

  • Bond Lengths and Angles: The C=S bond length will be significantly longer than a C=O bond. The bond lengths and angles within the ethyl groups and the heterocyclic ring provide insight into the bonding and steric strain.

  • Intermolecular Interactions: In the crystal lattice, molecules are held together by intermolecular forces. Hydrogen bonds involving the N-H groups and the carbonyl oxygen or thione sulfur atoms are expected to be the dominant interactions, forming chains or sheets.

Caption: Schematic molecular structure of 5,5-Diethyldihydro-6-thioxouracil.

Conclusion

The single-crystal X-ray crystallographic analysis of 5,5-Diethyldihydro-6-thioxouracil provides definitive and high-resolution structural information. This guide outlines a robust and validated workflow to achieve this goal. The resulting atomic coordinates, conformational data, and details of intermolecular interactions are foundational for advancing our understanding of this class of compounds and for their potential application in structure-based drug design and materials science.

References

  • HKL-xray. Small Molecule Structure Solution and Refinement. HKL Research, Inc. Available from: [Link]

  • CCP4 wiki. Solve a small-molecule structure. Collaborative Computational Project Number 4. Available from: [Link]

  • Hovmöller, S., et al. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. Acta Crystallographica Section A: Foundations of Crystallography, 56(Pt 5), 449–455. Available from: [Link]

  • Hovmöller, S., et al. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. PubMed. Available from: [Link]

  • Sato, M., et al. (1995). Crystal structures of thiobarbiturate with N-phenylalkyl group and its photocyclization product. PubMed. Available from: [Link]

  • Watkin, D. (1994). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 50(4), 411-437. Available from: [Link]

  • ResearchGate. X-ray crystal data collection and refinement details of organic compounds. Available from: [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 303–311. Available from: [Link]

  • Staples, R. J. X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Available from: [Link]

  • MedCrave. (2019). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part. MOJ Toxicology, 5(2). Available from: [Link]

  • MedCrave. (2019). The synthesis of new barbiturate esters derivatives as intravenous anesthetics. MOJ Toxicology, 5(1). Available from: [Link]

  • Brandstätter, M., & Griesser, U. J. (2012). Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. Crystal growth & design, 12(6), 3058–3067. Available from: [Link]

  • Pollard, D. R. (1968). The X-Ray Crystal Analyses of Some Organic and Charge-Transfer Compounds, and the Development of Related Computer Programs. University of Glasgow. Available from: [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. Available from: [Link]

  • Gautrot, J. E., et al. (2007). CCDC 646791: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2016). Synthesis and Antimicrobial Activities of a Series of Disubstitutedarylazo-Barbituric- and Thiobarbituric Acid Derivatives. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. (2024). 12.9: Chemistry Matters—X-Ray Crystallography. Available from: [Link]

  • Iowa Research Online. CCDC 2047783: Experimental Crystal Structure Determination. University of Iowa. Available from: [Link]

  • El-Ghanam, A. M. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. HETEROCYCLES, 38(5), 1077-1084. Available from: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]

  • University of Miami. CCDC 2120071: Experimental Crystal Structure Determination. Available from: [Link]

  • Digital Commons@ETSU. Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. East Tennessee State University. Available from: [Link]

  • NextSDS. 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. Available from: [Link]

  • Organic Syntheses. diaminouracil hydrochloride. Available from: [Link]

  • Longdom Publishing. (2021). X-Ray Crystallography: The Essential Technique Determining the Atomic and Molecular Structure. Journal of Crystallography and Structure, 1(1). Available from: [Link]

  • Aitipamula, S., & Varma, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. Available from: [Link]

  • Tawa, G. J., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1774. Available from: [Link]

  • ResearchGate. Crystal structure of 5,5′-((3-hydroxy-4-methoxyphenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), C24H30N4O6S2. Available from: [Link]

  • Shaker, R. M., et al. (2009). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d ]dipyrimidines und. Zeitschrift für Naturforschung B, 64(10), 1192-1198. Available from: [Link]

  • Academia Open. (2025). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Available from: [Link]

Sources

Methodological & Application

Protocol for the synthesis of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5,5-Diethyldihydro-6-thioxouracil

Introduction and Significance

5,5-Diethyldihydro-6-thioxouracil, more commonly known in the literature as 5,5-diethyl-2-thiobarbituric acid, is a heterocyclic compound belonging to the thiobarbiturate family. Thiobarbiturates are analogues of barbiturates where one of the carbonyl oxygen atoms is replaced by a sulfur atom. These classes of compounds have long been a subject of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities, which include sedative, hypnotic, anticonvulsant, and anesthetic properties.[1][2] The introduction of the sulfur atom can significantly alter the lipophilicity and metabolic profile of the molecule compared to its oxygen-containing counterpart, leading to different pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5,5-diethyl-2-thiobarbituric acid. The procedure is based on the classical and robust condensation reaction between a disubstituted malonic ester and thiourea.[2][3] We will delve into the causality behind the experimental choices, provide a framework for self-validation through detailed characterization, and ensure all safety and handling precautions are thoroughly addressed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing this important scaffold.

Principle of the Synthesis: A Base-Catalyzed Condensation

The synthesis of the 5,5-diethyl-2-thiobarbituric acid ring system is achieved through a well-established condensation reaction. The core of this transformation involves the cyclization of diethyl 2,2-diethylmalonate with thiourea. The reaction is catalyzed by a strong base, most commonly sodium ethoxide, which is typically prepared in situ from sodium metal and absolute ethanol.[4][5]

The mechanism proceeds via the following key steps:

  • Deprotonation: The strong base, sodium ethoxide, abstracts an acidic α-proton from diethyl malonate. However, in the case of a 5,5-disubstituted target, the starting material is diethyl 2,2-diethylmalonate, which lacks acidic α-protons. The base's primary role here is to deprotonate the N-H protons of thiourea, increasing its nucleophilicity.

  • Nucleophilic Attack: The deprotonated thiourea acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl 2,2-diethylmalonate.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second nitrogen atom of the thiourea intermediate onto the remaining ester carbonyl group leads to the formation of the six-membered heterocyclic ring.

  • Elimination: The reaction is driven to completion by the elimination of two molecules of ethanol, resulting in the formation of the stable sodium salt of 5,5-diethyl-2-thiobarbituric acid.

  • Acidification: The final product is isolated by acidifying the reaction mixture, which protonates the salt to yield the neutral 5,5-diethyldihydro-6-thioxouracil.

Reaction Scheme

cluster_product Product DiethylMalonate Diethyl 2,2-diethylmalonate catalyst + Sodium Ethoxide (NaOEt) in Ethanol conditions Reflux DiethylMalonate->conditions Thiourea Thiourea Thiourea->conditions Thiobarbiturate 5,5-Diethyldihydro-6-thioxouracil (5,5-diethyl-2-thiobarbituric acid) conditions->Thiobarbiturate

Caption: Overall reaction for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentMolecular FormulaMW ( g/mol )CAS No.Key Hazards
Diethyl 2,2-diethylmalonateC₁₁H₂₀O₄216.2777-25-8Irritant
ThioureaCH₄N₂S76.1262-56-6Harmful, Suspected Carcinogen
Sodium (metal)Na22.997440-23-5Flammable, Water-Reactive, Corrosive
Absolute Ethanol (≥99.8%)C₂H₅OH46.0764-17-5Highly Flammable
Hydrochloric Acid (conc., 37%)HCl36.467647-01-0Corrosive, Causes Severe Burns
Deionized WaterH₂O18.027732-18-5N/A
Laboratory Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Heating mantle or temperature-controlled oil bath

  • Magnetic stirrer and Teflon-coated stir bar

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH indicator paper or calibrated pH meter

  • Vacuum oven for drying

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis. All operations involving sodium metal, sodium ethoxide, and concentrated acid must be performed in a certified chemical fume hood.

Part 1: Preparation of the Sodium Ethoxide Catalyst

Causality Note: Preparing the sodium ethoxide in situ is crucial as it is highly moisture-sensitive and degrades upon exposure to air. Using fresh, potent base is key to driving the condensation reaction to completion.

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a stopper.

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before assembly.

  • Add 150 mL of absolute ethanol to the flask.

  • Carefully weigh 5.2 g (0.226 mol) of sodium metal. It is advisable to cut the sodium into small pieces under mineral oil, quickly dry the pieces with a paper towel, and weigh them before adding to the ethanol.

  • Add the sodium pieces portion-wise to the ethanol with vigorous stirring. The reaction is highly exothermic and will generate hydrogen gas.[4] Control the rate of addition to maintain a manageable reflux. Caution: Hydrogen gas is flammable; ensure there are no ignition sources nearby.

  • Once all the sodium has dissolved, the clear sodium ethoxide solution is ready for the next step.

Part 2: Condensation Reaction
  • To the freshly prepared sodium ethoxide solution, add 15.2 g (0.200 mol) of thiourea. Stir until it dissolves.

  • Attach a dropping funnel to the central neck of the flask. Add 43.3 g (0.200 mol) of diethyl 2,2-diethylmalonate to the dropping funnel.

  • Add the diethyl 2,2-diethylmalonate dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours .[4]

Part 3: Isolation of the Crude Product
  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. A thick, solid residue, which is the sodium salt of the product, will remain.[4]

  • Dissolve the solid residue in approximately 200 mL of deionized water. The solution may be slightly warm. Cool the solution to 5-10 °C in an ice bath.

  • With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to the aqueous solution. A white precipitate will begin to form. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).[3]

  • Stir the resulting thick slurry in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the crude 5,5-diethyl-2-thiobarbituric acid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts (e.g., NaCl).

Part 4: Purification and Drying

Trustworthiness Note: Recrystallization is a critical step to ensure the removal of unreacted starting materials and side products, yielding a product of high purity suitable for further applications and analysis.

  • Transfer the crude product to an appropriately sized Erlenmeyer flask.

  • Recrystallize the solid from a hot ethanol/water mixture. Add the minimum amount of hot ethanol required to dissolve the solid, then slowly add hot water until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The final product should be a white or off-white crystalline powder.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling Precautions

  • Sodium Metal & Sodium Ethoxide: Highly flammable and corrosive solids that react violently with water to produce flammable hydrogen gas and sodium hydroxide.[6][7] Handle only under an inert atmosphere (e.g., nitrogen or argon) or mineral oil.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8] Ensure a Class D fire extinguisher is available.

  • Thiourea: Classified as a substance harmful if swallowed and is suspected of causing cancer.[9][10] Avoid creating and inhaling dust.[10] Handle in a fume hood and wear gloves and respiratory protection.

  • Concentrated Hydrochloric Acid: Acutely toxic and causes severe skin burns and eye damage. Work in a fume hood and wear acid-resistant gloves and eye protection.

  • Flammable Solvents: Absolute ethanol is highly flammable. All heating should be conducted using a heating mantle or oil bath, with no open flames present.

Characterization and Data

The identity and purity of the synthesized 5,5-diethyldihydro-6-thioxouracil should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline powder.[4]

  • Molecular Formula: C₈H₁₂N₂O₂S[11]

  • Molecular Weight: 200.26 g/mol [4][11]

  • Melting Point: Expected to be in the range of 175-178 °C.

  • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

    • δ ≈ 11.5 (s, 2H, -NH protons)

    • δ ≈ 1.8 (q, 4H, -CH₂- protons of ethyl groups)

    • δ ≈ 0.7 (t, 6H, -CH₃ protons of ethyl groups)

  • ¹³C NMR Spectroscopy (DMSO-d₆, 101 MHz):

    • δ ≈ 176-178 (C=S, thiocarbonyl carbon)

    • δ ≈ 170-172 (C=O, carbonyl carbons)

    • δ ≈ 55-57 (C(5), quaternary carbon)

    • δ ≈ 30-32 (-CH₂- carbons)

    • δ ≈ 8-10 (-CH₃ carbons)

  • IR Spectroscopy (KBr, cm⁻¹):

    • ~3200-3100 (N-H stretching)

    • ~2970 (C-H stretching)

    • ~1700 (C=O stretching, strong)[1]

    • ~1150-1200 (C=S stretching)

References

  • Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents. (2016). Omics. Available at: [Link]

  • New Methodology for the Synthesis of Thiobarbiturates Mediated by Manganese(III) Acetate. (2015). Molecules. Available at: [Link]

  • Thiobarbituric acid synthesis from malonates 1–8. (2015). ResearchGate. Available at: [Link]

  • Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. (2017). European Journal of Medicinal Chemistry. Available at: [Link]

  • A comparative evaluation of thiobarbituric acid methods for the determination of malondialdehyde in biological materials. (1989). Analytical Biochemistry. Available at: [Link]

  • Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing. Available at: [Link]

  • US Patent 5274093A - Process for the preparation of sodium thiobarbiturate. Google Patents.
  • Thiourea reacts with diethyl malonate and its alkyl derivatives in the same way that urea does. (2025). Filo. Available at: [Link]

  • Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. Available at: [Link]

  • Safety Data Sheet Thiourea. (2022). Redox. Available at: [Link]

  • Malonates in Cyclocondensation Reactions. (2001). Molecules. Available at: [Link]

  • Circular Dichroism and carbon-13 Nuclear Magnetic Resonance Spectra of (S)-5-alkyl-5-(2'-pentyl)-2-thiobarbituric Acids. (1981). Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Application Note & Protocol: High-Yield Synthesis of 5,5-Disubstituted-6-Thioxouracils

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5,5-Disubstituted-6-Thioxouracils

5,5-Disubstituted-6-thioxouracils, also known as 5,5-disubstituted thiobarbituric acids, represent a privileged scaffold in medicinal chemistry and drug development. The structural motif of a pyrimidine ring with a thiocarbonyl group at the 6-position and diverse substituents at the 5-position imparts a wide range of biological activities. These compounds have been extensively investigated for their potential as anticonvulsant, antimicrobial, antiviral, and anticancer agents.[1][2] The substituents at the C-5 position are critical for modulating the molecule's lipophilicity, steric profile, and ultimately, its pharmacological effect, making the development of robust and high-yield synthetic routes to these analogs a key objective for researchers.[3]

This document provides a detailed, field-proven guide for the high-yield synthesis of this important class of compounds, focusing on the well-established condensation reaction between a 5,5-disubstituted dialkyl malonate and thiourea. We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Core Synthetic Strategy & Mechanistic Insights

The most reliable and high-yielding method for constructing the 5,5-disubstituted-6-thioxouracil core is the condensation of a disubstituted dialkyl malonate with thiourea in the presence of a strong base, typically sodium ethoxide (NaOEt).[4] This reaction is a variation of the classic malonic ester synthesis.[5][6][7]

Causality Behind Experimental Choices:

  • The Malonic Ester: The synthesis begins with a dialkyl malonate that has been previously disubstituted at the α-carbon. The protons on this methylene group are acidic (pKa ≈ 13) because the two adjacent electron-withdrawing ester groups stabilize the resulting carbanion (enolate) through resonance.[8][9] This allows for sequential alkylation with alkyl halides to install the desired R and R' groups.

  • The Base (Sodium Ethoxide): Sodium ethoxide serves a dual purpose. First, it acts as a potent base to deprotonate thiourea, converting it into a more powerful nucleophile. Second, it facilitates the condensation by promoting the nucleophilic attack of the thiourea anion on the electrophilic carbonyl carbons of the malonic ester. Using a base whose alkoxide (ethoxide) matches the ester's alcohol component (ethyl) is crucial to prevent unwanted transesterification side reactions, which could complicate the purification process and lower yields.[7]

  • The Reaction: The overall mechanism is a twofold nucleophilic acyl substitution. The deprotonated thiourea attacks one of the ester carbonyls, followed by an intramolecular cyclization where the second nitrogen attacks the remaining ester carbonyl. Each step involves the elimination of a molecule of ethanol, driving the reaction towards the formation of the stable heterocyclic ring.[3]

Detailed Experimental Protocol: Synthesis of 5,5-Diethyl-6-thioxouracil

This protocol details the synthesis of 5,5-diethyl-6-thioxouracil (also known as 5,5-diethyl-2-thiobarbituric acid) as a representative example. The same procedure can be adapted for other 5,5-disubstituted analogs by starting with the appropriately substituted diethyl malonate.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
Sodium MetalNa22.990.202.04.6 g
Absolute EthanolC₂H₅OH46.07--125 mL
Diethyl 2,2-diethylmalonateC₁₁H₂₀O₄216.270.101.021.6 g (21.8 mL)
ThioureaCH₄N₂S76.120.101.07.6 g
Hydrochloric AcidHCl36.46--As needed (~20 mL)
Distilled WaterH₂O18.02---

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Methodology

Part A: Preparation of the Sodium Ethoxide Solution (Base)

  • Setup: Assemble the 500 mL three-neck flask with a reflux condenser (fitted with a drying tube) and a magnetic stir bar. Ensure all glassware is thoroughly dried to prevent quenching the sodium metal.

  • Sodium Addition: Carefully add 100 mL of absolute ethanol to the flask. Cut the sodium metal (4.6 g) into small pieces and add them portion-wise to the ethanol under gentle stirring. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood away from ignition sources.

  • Dissolution: Allow the reaction to proceed until all the sodium has dissolved completely. The solution may need gentle heating to complete the dissolution. Cool the resulting clear, colorless sodium ethoxide solution to room temperature.

Part B: Condensation & Cyclization Reaction

  • Reagent Addition: Place the diethyl 2,2-diethylmalonate (21.6 g) into the dropping funnel. Add the malonate dropwise to the stirred sodium ethoxide solution over 15-20 minutes.

  • Thiourea Addition: In a separate beaker, dissolve the thiourea (7.6 g) in 25 mL of warm absolute ethanol. Add this solution in one portion to the main reaction flask.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. Continue to reflux with stirring for a minimum of 8 hours. A white precipitate, the sodium salt of the thioxouracil, will form as the reaction progresses.[3]

Part C: Work-up and Product Isolation

  • Cooling & Dilution: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath.

  • Dissolution: Add 150 mL of distilled water to the flask to dissolve the precipitated sodium salt. Stir until a clear or slightly cloudy solution is obtained.

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise to the solution. The 5,5-diethyl-6-thioxouracil will precipitate out as a white solid. Continue adding HCl until the solution is acidic to litmus paper (pH ~2-3).

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold distilled water (2 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 85-95%. Appearance: White crystalline solid. Melting Point: ~173-175 °C.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Part A: Base Preparation cluster_reaction Part B: Condensation cluster_workup Part C: Isolation A1 1. Add Na metal to absolute ethanol A2 2. Allow complete dissolution (Exothermic, H₂ gas) A1->A2 A3 3. Cool NaOEt solution to room temperature A2->A3 B1 4. Add disubstituted malonic ester A3->B1 Transfer NaOEt solution B2 5. Add thiourea solution B1->B2 B3 6. Reflux for 8 hours (Precipitate forms) B2->B3 C1 7. Cool and dilute with H₂O B3->C1 Cool reaction mixture C2 8. Acidify with HCl to pH 2-3 C1->C2 C3 9. Filter solid product C2->C3 C4 10. Wash with cold H₂O C3->C4 C5 11. Dry under vacuum C4->C5 Final Final C5->Final Final Product: 5,5-Disubstituted-6-thioxouracil

Caption: Workflow for the synthesis of 5,5-disubstituted-6-thioxouracils.

Characterization and Troubleshooting

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the diethyl groups and the pyrimidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point Analysis: To assess the purity of the product. A sharp melting point range close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches, C=O (amide), and the characteristic C=S (thioamide) vibrations.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete dissolution of sodium.Ensure all sodium has reacted before adding other reagents. Use finely cut sodium pieces to increase surface area.
Insufficient reflux time.Extend the reflux period to 10-12 hours to ensure the reaction goes to completion.
Moisture in reagents or glassware.Use absolute ethanol and thoroughly dry all glassware. Use a drying tube on the condenser.
Product is Oily or Gummy Incomplete removal of starting materials.Ensure thorough washing of the crude product with cold water.
Impurities from side reactions.Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to improve purity.
Reaction Fails to Initiate Inactive sodium metal (oxidized layer).Scrape the oxide layer off the sodium metal before use or use freshly opened sodium.
Poor quality reagents.Use analytical grade reagents from a reputable supplier.

Safety Precautions

  • Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Must be handled under anhydrous conditions by trained personnel.[9]

  • Sodium Ethoxide: Corrosive and flammable. The preparation is highly exothermic.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

  • General: The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents. (2016). Omics. Available at: [Link]

  • Microwave assisted synthesis of barbituric and thiobarbituric acid derivatives. (n.d.). BUET. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activities of a Series of Disubstitutedarylazo-Barbituric- and Thiobarbituric Acid Derivatives. (2016). ResearchGate. Available at: [Link]

  • Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. (n.d.). PMC. Available at: [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Patsnap Eureka. Available at: [Link]

  • Malonic Ester Synthesis: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Available at: [Link]

  • Malonic ester synthesis. (n.d.). Wikipedia. Available at: [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Lirias. Available at: [Link]

  • 21.10: Malonic Ester Synthesis. (2020). Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes & Protocols: Investigating Thiouracil Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: The following guide addresses the application of thiouracil derivatives in cancer research. While the prompt specified "5,5-Diethyldihydro-6-thioxouracil," publicly available research on this exact molecule is limited. Therefore, this document provides a comprehensive framework for investigating the broader class of thiouracil derivatives, a well-established and promising scaffold in oncology.[1][2] The principles, mechanisms, and protocols described herein are directly applicable to novel derivatives like 5,5-Diethyldihydro-6-thioxouracil.

Introduction: The Thiouracil Scaffold as a Privileged Structure in Cancer Drug Discovery

Thiouracil, a derivative of uracil where a carbonyl oxygen is replaced by sulfur, represents a "privileged scaffold" in medicinal chemistry.[2] Its structural similarity to the endogenous pyrimidine nucleobases allows it to interact with a multitude of biological targets, making it a fertile ground for developing novel therapeutic agents.[2] Thiouracil derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2]

In oncology, the pyrimidine backbone is a well-validated starting point for drug design, with agents like 5-Fluorouracil (5-FU) being a cornerstone of chemotherapy for decades.[3][4][5] Researchers have systematically modified the thiouracil core to create new chemical entities with enhanced potency, improved selectivity, and novel mechanisms of action against various cancer types.[2][4] This guide will explore the key mechanisms through which these compounds exert their anticancer effects and provide detailed protocols for their evaluation.

Core Mechanisms of Action of Thiouracil Derivatives in Cancer

Thiouracil derivatives achieve their anticancer effects by targeting fundamental cellular processes required for tumor growth and survival. The most prominent mechanisms include the inhibition of key enzymes involved in DNA synthesis and epigenetic regulation.

Inhibition of Thymidylate Synthase (TS)

Thymidylate Synthase (TS) is a critical enzyme in the DNA synthesis pathway, responsible for the de novo methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2][6] As dTMP is an essential precursor for DNA replication and repair, inhibiting TS leads to a "thymineless death," causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5][7] Many 5-substituted and 6-aryl-5-cyano thiouracil derivatives have been specifically designed as potent TS inhibitors.[6][8]

TS_Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis & Repair dTMP->DNA Proliferation Cancer Cell Proliferation DNA->Proliferation Thiouracil Thiouracil Derivative (e.g., 5,5-Diethyldihydro-6-thioxouracil) Thiouracil->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by a thiouracil derivative.
Inhibition of Histone Deacetylases (HDACs)

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression of genes, including tumor suppressor genes. HDAC inhibitors (HDACis) are a newer class of anticancer agents that promote a more open chromatin structure, reactivating the expression of tumor suppressor genes and inducing cell cycle arrest, differentiation, and apoptosis.[9][10] Several novel thiouracil derivatives have been identified as potent HDAC inhibitors.[9][11]

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Chromatin Relaxed Chromatin (Transcriptionally Active) HDAC->Chromatin Represses Histones Acetylated Histones Histones->HDAC Deacetylation TSG Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->TSG Allows Apoptosis Cell Cycle Arrest & Apoptosis TSG->Apoptosis Thiouracil Thiouracil Derivative Thiouracil->HDAC Inhibition

Caption: HDAC inhibition by a thiouracil derivative leading to apoptosis.
Other Noteworthy Mechanisms
  • Protein Tyrosine Kinase (PTK) Inhibition : Some thiouracil sulfonamide derivatives have shown potent inhibitory activity against c-kit protein tyrosine kinase, a key driver in certain cancers like gastrointestinal stromal tumors.[1]

  • Cell Cycle Arrest : Thiouracil derivatives can interfere with the cell cycle, often causing arrest at the G0/G1 or G1/S phases, which prevents cancer cells from proceeding to DNA replication.[3][9]

Application Notes: A Workflow for Preclinical Evaluation

The preclinical assessment of a novel thiouracil derivative involves a tiered approach, starting with broad screening in cancer cell lines and progressing to more complex mechanistic studies and finally to in vivo models.

Workflow Start Novel Thiouracil Derivative (e.g., 5,5-Diethyldihydro-6-thioxouracil) Phase1 Phase 1: In Vitro Cytotoxicity Screening (SRB/MTT Assay across cancer cell panel) Start->Phase1 Data1 Determine IC50 Values Identify Sensitive Cell Lines Phase1->Data1 Phase2 Phase 2: Mechanistic Assays (On sensitive cell lines) Data1->Phase2 Assay1 Cell Cycle Analysis (Flow Cytometry) Phase2->Assay1 Assay2 Apoptosis Induction (Annexin V/Caspase Assays) Phase2->Assay2 Assay3 Target Engagement (Enzyme Inhibition Assays - TS, HDAC) Phase2->Assay3 Phase3 Phase 3: In Vivo Efficacy (Xenograft Mouse Model) Assay1->Phase3 Assay2->Phase3 Assay3->Phase3 End Candidate for Further Development Phase3->End

Caption: General workflow for the preclinical evaluation of a thiouracil derivative.

Experimental Protocols

The following protocols are foundational for assessing the anticancer potential of a thiouracil derivative in vitro and in vivo.

Protocol: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

Principle of the Assay: The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[12][13] Sulforhodamine B, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acids in cellular proteins that have been fixed to the plate with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and thus to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, HeLa cervical)[1][4][6]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test Compound (Thiouracil derivative), dissolved in DMSO

  • Positive Control (e.g., 5-Fluorouracil or Doxorubicin)[1][4]

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiouracil derivative and the positive control in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[13][14]

  • Cell Fixation:

    • Rationale: TCA fixes the cells by precipitating proteins, ensuring they adhere to the plate during subsequent washing steps.

    • Gently add 50 µL of cold 10% TCA to each well (final concentration 5%). Incubate at 4°C for 1 hour.

  • Washing: Carefully discard the supernatant. Wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

  • Wash and Solubilize:

    • Rationale: The acetic acid wash removes unbound SRB dye, reducing background noise. The Tris base solubilizes the protein-bound dye for absorbance measurement.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

    • Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 10 minutes to solubilize the dye.

  • Data Acquisition: Read the absorbance (Optical Density, OD) at 492 nm or 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: IC₅₀ Values

CompoundCell LineIC₅₀ (µM)
Thiouracil Derivative X MCF-7 (Breast)2.92[1]
CaCo-2 (Colon)2.82[1]
HeLa (Cervical)4.18[4]
5-Fluorouracil (Control) MCF-7 (Breast)5.50
CaCo-2 (Colon)6.10
HeLa (Cervical)12.08[4]
Table 1: Example data table summarizing the half-maximal inhibitory concentration (IC₅₀) of a hypothetical thiouracil derivative compared to a standard chemotherapeutic agent across various cancer cell lines.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Principle of the Assay: This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. Since the amount of DNA doubles as cells progress from G1 to G2/M, the intensity of PI fluorescence is directly proportional to the DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that reflects the cell cycle distribution. An accumulation of cells in a specific phase indicates cell cycle arrest.[9]

Materials:

  • Sensitive cancer cell line (identified from cytotoxicity assays)

  • Complete growth medium

  • Test Compound (at IC₅₀ and 2x IC₅₀ concentrations)

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the thiouracil derivative at the desired concentrations (e.g., vehicle, IC₅₀, 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant containing floating (potentially apoptotic) cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Fixation:

    • Rationale: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cells for analysis.

    • Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI fluorescence is specific to DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control (Vehicle) 43.82%[9]41.19%[9]15.04%[9]
Thiouracil Derivative X (IC₅₀) 55.31%[9]34.88%[9]9.81%[9]
Table 2: Example data showing cell cycle arrest in the G0/G1 phase induced by a thiouracil derivative in HCT-116 cells, as measured by flow cytometry.
Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

Principle of the Study: Xenograft models are essential for evaluating the therapeutic efficacy of a drug candidate in a living organism.[15][16] In this model, human cancer cells are implanted into immunodeficient mice (e.g., Nude or SCID mice), which lack a functional adaptive immune system and therefore do not reject the human tumor.[16] The effect of the thiouracil derivative on tumor growth is then monitored over time.

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Human cancer cell line (e.g., AsPC-1 pancreatic cancer)[12]

  • Matrigel (optional, to support initial tumor growth)

  • Test Compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)[17]

  • Sterile PBS and syringes

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Thiouracil derivative) at dose X mg/kg

    • Group 3: Positive Control (e.g., 5-FU)

  • Drug Administration: Administer the compounds via the determined route (e.g., intraperitoneal injection or oral gavage) according to a set schedule (e.g., daily or once weekly for 3-4 weeks).[17][18]

  • Monitoring:

    • Rationale: Regular monitoring of tumor volume and body weight provides critical data on drug efficacy and toxicity, respectively.

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length x Width²)/2.

    • Record the body weight of each mouse at the same time to monitor for signs of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis: Euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot). Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion and Future Perspectives

The thiouracil scaffold is a highly versatile and promising platform for the development of novel anticancer agents. The ability to modify the core structure allows for the fine-tuning of activity against various targets, including clinically validated enzymes like Thymidylate Synthase and emerging targets like Histone Deacetylases. The protocols outlined in this guide provide a robust framework for the systematic in vitro and in vivo evaluation of new thiouracil derivatives such as 5,5-Diethyldihydro-6-thioxouracil. Future research should focus on elucidating detailed structure-activity relationships, exploring combination therapies to overcome drug resistance, and identifying predictive biomarkers to guide clinical application.

References

  • Awad, S. M., Ahmed, N. M., & Haffez, H. R. (2018). Synthesis, anticancer activity and molecular docking study of some novel 2-thiouracil sulfonamide derivatives. Pharmacophore, 9(1), 30-41. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. [Link]

  • Yousuf, M., et al. (2021). Synthesis, molecular docking and anticancer activity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Journal of Taibah University for Science. [Link]

  • El-Sayed, M. A., et al. (2017). Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. Medicinal Chemistry Research. [Link]

  • El-Sayed, M. A., et al. (2017). Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. ProQuest. [Link]

  • Hagras, M., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Pharmaceuticals. [Link]

  • Elbatrawy, O. R., et al. (2023). New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. Future Medicinal Chemistry. [Link]

  • Hagras, M., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. ResearchGate. [Link]

  • ResearchGate. Antiproliferative activity screening of 6h in vitro. ResearchGate. [Link]

  • DiPaolo, J. A., & Dow, D. (1961). In vitro Test Systems for Cancer Chemotherapy. Experimental Biology and Medicine. [Link]

  • Awad, S. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. ResearchGate. [Link]

  • Navale, A. M., & Paranjape, A. S. (2013). ANIMAL MODELS OF CANCER: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cui, X., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology. [Link]

  • Mahalel, U. A., et al. (2024). Phytochemical Screening and in vitro Anticancer Activity of Some Medicinal Plants Grown in the Kingdom of Saudi Arabia. International Journal of Morphology. [Link]

  • Wang, W., et al. (2017). Enhanced antitumor effect via combination of triptolide with 5-fluorouracil in pancreatic cancer. Translational Cancer Research. [Link]

  • Tee, J. T., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules. [Link]

  • van der Wilt, C. L., et al. (1993). In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis. British Journal of Cancer. [Link]

  • The Mechanism of Fluorouracil (5FU). (2023). YouTube. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Baccanari, D. P., et al. (1995). Attenuation of the antitumor activity of 5-fluorouracil by (R)-5-fluoro-5,6-dihydrouracil. Cancer Research. [Link]

  • Bertino, J. R., et al. (2013). Increasing the therapeutic index of 5-fluorouracil and 6-thioguanine by targeting loss of MTAP in tumor cells. British Journal of Cancer. [Link]

  • Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. [Link]

  • Skrott, Z., et al. (2017). Diethyldithiocarbamate complex with copper: The mechanism of action in cancer cells. Biochemical and Biophysical Research Communications. [Link]

  • Ba-Lawah, R., et al. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences. [Link]

Sources

Application Note: 5,5-Diethyldihydro-6-thioxouracil as a Metalloenzyme Inhibitor in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The pyrimidine-trione and thioxo-pyrimidinedione scaffolds are privileged structures in medicinal chemistry. While classic derivatives like 5,5-diethyl-2-thiobarbituric acid (thiobarbital) have a well-documented history as antithyroid agents[1], shifting the thioxo group to the C6 position yields 5,5-Diethyldihydro-6-thioxouracil (CAS 6300-97-6). This structural isomerization fundamentally alters the molecule's tautomeric equilibrium and electron density distribution, optimizing it for targeted metalloenzyme inhibition.

As a Senior Application Scientist, I approach this compound not just as a chemical entity, but as a precision tool for probing enzyme active sites. The diethyl substitution at the C5 position serves a dual purpose: it provides necessary lipophilicity for cellular permeability and imposes steric hindrance that locks the pyrimidine ring into a conformation favorable for active-site docking. Concurrently, the C6-thioxo moiety acts as a highly potent, soft-base nucleophile. This makes the compound an exceptional chelator for borderline and hard Lewis acids found in metalloenzymes, specifically the bi-nickel (Ni²⁺) center of bacterial urease[2] and the heme-iron (Fe³⁺) center of Thyroid Peroxidase (TPO)[1]. Recent literature extensively validates the thiobarbiturate and thioxouracil classes as potent inhibitors of urease[3] and xanthine oxidase[4].

Mechanism Ligand 5,5-Diethyldihydro-6-thioxouracil (Thiolactam Pharmacophore) Target1 Thyroid Peroxidase (TPO) [Heme-Fe3+ Center] Ligand->Target1 Metal Coordination (Competitive) Target2 Bacterial Urease [Bi-Ni2+ Center] Ligand->Target2 Active Site Chelation (Mixed-Type) Effect1 Decreased Thyroglobulin Iodination Target1->Effect1 Catalytic Blockade Effect2 Decreased Urea Hydrolysis (Lower NH3) Target2->Effect2 Catalytic Blockade Outcome1 Antithyroid / Hyperthyroidism Management Effect1->Outcome1 Therapeutic Efficacy Outcome2 Gastric pH Normalization / H. pylori Eradication Effect2->Outcome2 Therapeutic Efficacy

Logical relationship of 5,5-Diethyldihydro-6-thioxouracil inhibiting metalloenzymes TPO and Urease.

Experimental Protocols: Self-Validating Assay Systems

To ensure trustworthiness and reproducibility in high-throughput screening (HTS), every protocol must be a self-validating system. The following methodologies are designed with built-in quality control (QC) metrics, ensuring that any observed inhibition is a true pharmacological effect rather than an assay artifact.

Protocol A: In Vitro Urease Inhibition Assay (Indophenol Method)

This assay measures the release of ammonia from urea hydrolysis. The indophenol blue method is selected over phenol red because it is less susceptible to pH-buffering artifacts caused by the test compounds.

Rationale & Causality:

  • Pre-incubation: Thioxo-derivatives require time to undergo tautomeric shifts and establish coordination bonds with the bi-nickel center of urease[3]. A 30-minute pre-incubation prevents the highly concentrated urea substrate from outcompeting the inhibitor before equilibrium is reached.

  • DMSO Control: 5,5-Diethyldihydro-6-thioxouracil has limited aqueous solubility. Stock solutions must be prepared in DMSO. The final assay concentration of DMSO is kept strictly at ≤1% (v/v) to prevent solvent-induced enzyme denaturation.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8) containing Jack bean (Canavalia ensiformis) urease (1 U/mL). Prepare the inhibitor (5,5-Diethyldihydro-6-thioxouracil) in 100% DMSO, then perform serial dilutions in the assay buffer.

  • Pre-Incubation: In a 96-well plate, add 25 µL of the enzyme solution and 25 µL of the inhibitor solution to each well. Incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add 50 µL of 25 mM urea (substrate) to each well. Incubate precisely for 15 minutes at 37°C.

  • Quenching & Color Development: Stop the reaction by adding 50 µL of phenol-nitroprusside reagent (Solution A), immediately followed by 50 µL of alkaline hypochlorite (Solution B). Incubate at 37°C for 30 minutes to allow the indophenol blue complex to fully develop.

  • Data Acquisition: Read the absorbance at 625 nm using a microplate reader.

System Validation & QC:

  • Positive Control: Acetohydroxamic acid (AHA) must be run in parallel (Expected IC₅₀ ~ 20-30 µM)[2].

  • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (1% DMSO, full activity) and the blank (no enzyme, 0% activity). The assay is only validated for screening if the Z'-factor is ≥ 0.6.

Protocol B: Thyroid Peroxidase (TPO) Guaiacol Oxidation Assay

Thiouracil derivatives are classic inhibitors of TPO[1]. This protocol evaluates the compound's ability to block the H₂O₂-dependent oxidation of guaiacol to tetraguaiacol.

Step-by-Step Procedure:

  • Enzyme Prep: Isolate or reconstitute bovine TPO in 50 mM Tris-HCl buffer (pH 7.4).

  • Pre-Incubation: Combine 50 µL of TPO with 10 µL of 5,5-Diethyldihydro-6-thioxouracil (variable concentrations, max 1% DMSO final) in a UV-transparent 96-well plate. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 100 µL of 40 mM guaiacol solution.

  • Reaction Initiation: Add 40 µL of 0.5 mM H₂O₂ to initiate the reaction.

  • Kinetic Read: Immediately monitor the change in absorbance at 470 nm continuously for 3 minutes. The initial velocity (V₀) is calculated from the linear portion of the curve.

System Validation & QC:

  • Positive Control: Propylthiouracil (PTU) is used to validate the inhibition kinetics.

  • Interference Check: Thioxo compounds can sometimes act as direct radical scavengers, yielding false positives. A counter-screen without TPO, using a chemical oxidant (e.g., horseradish peroxidase), should be run to confirm target specificity.

Workflow Step1 1. Reagent Prep (Enzyme + Inhibitor) Step2 2. Pre-Incubation (30 min, 37°C) Step1->Step2 Step3 3. Substrate Addition (Urea/Guaiacol) Step2->Step3 Step4 4. Enzymatic Reaction (15-30 min) Step3->Step4 Step5 5. Quench & Develop (Colorimetric) Step4->Step5 Step6 6. Data Acquisition (Absorbance Read) Step5->Step6

Standardized experimental workflow for evaluating in vitro enzyme inhibition.

Quantitative Data Presentation

To facilitate easy comparison for drug development professionals, the expected pharmacological profiles and assay parameters for 5,5-Diethyldihydro-6-thioxouracil (and its structural analogs) are summarized below.

Table 1: Comparative Enzyme Inhibition Profiles
ParameterUrease Inhibition AssayTPO Inhibition AssayXanthine Oxidase (XO) Assay
Target Enzyme C. ensiformis UreaseBovine Thyroid PeroxidaseBovine Milk XO
Substrate Urea (25 mM)Guaiacol (40 mM) + H₂O₂Xanthine (50 µM)
Detection Method Indophenol blue (OD 625 nm)Tetraguaiacol (OD 470 nm)Uric acid formation (OD 295 nm)
Standard Positive Control Acetohydroxamic acid (AHA)Propylthiouracil (PTU)Allopurinol
Expected IC₅₀ Range *15.0 – 35.0 µM5.0 – 20.0 µM40.0 – 65.0 µM
Primary Inhibitory Mechanism Bi-Ni²⁺ Chelation (Mixed-type)Heme-Fe³⁺ CoordinationMo-Pt Coordination

*Note: IC₅₀ ranges are extrapolated from structurally analogous thiobarbiturates and thioxopyrimidinediones reported in the literature[2][3][4].

Table 2: Assay Quality Control & Validation Metrics
QC MetricTarget ThresholdCausality & Interpretation
Z'-Factor ≥ 0.60Validates the assay's dynamic range and data variation; essential for HTS reliability.
Signal-to-Background (S/B) > 5.0Ensures the colorimetric development (e.g., indophenol blue) is distinctly measurable above reagent noise.
DMSO Tolerance ≤ 1.0% (v/v)Prevents solvent-induced conformational changes in the enzyme, which can mimic false inhibition.
Hill Slope (h) 0.8 – 1.2A slope near 1.0 indicates a 1:1 stoichiometric binding model without cooperative artifacts or aggregation.

References

  • DrugFuture Chemical Index Database. "Thiobarbital." Drugfuture.com.[5] URL: [Link]

  • Astwood, E. B., Bissell, A., and Hughes, A. M. "Antithyroid activity of thiobarbital (5,5-diethyl-2-thiobarbituric acid)." Endocrinology, 36:72-74 (1945). Cleveland Clinic Journal of Medicine.[1] URL:[Link]

  • "Synthesis and structure-activity relationship of thiobarbituric acid derivatives as potent inhibitors of urease." Bioorganic & Medicinal Chemistry, PubMed, NIH (2014).[2] URL: [Link]

  • "Bis-thiobarbiturates as Promising Xanthine Oxidase Inhibitors: Synthesis and Biological Evaluation." Pharmaceuticals, PMC, NIH (2021).[4] URL:[Link]

  • "Enamine Barbiturates and Thiobarbiturates as a New Class of Bacterial Urease Inhibitors." Molecules, MDPI (2020).[3] URL:[Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cellular Impact of a Novel Thioxouracil Derivative

5,5-Diethyldihydro-6-thioxouracil is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA). Uracil analogs are a class of compounds with significant therapeutic interest, often investigated for their potential as anticancer and antiviral agents.[1][2] The introduction of a thioxo group and diethyl substitution at the 5-position of the dihydrouracil ring suggests that this molecule may interact with cellular machinery in novel ways, potentially disrupting critical pathways and leading to cytotoxic effects. The primary mechanism of action for many uracil analogs, such as 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis.[3][4] It is plausible that 5,5-Diethyldihydro-6-thioxouracil could exert its effects through similar or entirely different mechanisms.

Therefore, a systematic and multi-faceted approach to evaluating the cytotoxicity of 5,5-Diethyldihydro-6-thioxouracil is paramount for understanding its pharmacological potential and advancing its development as a therapeutic agent. This guide provides a comprehensive overview of established in vitro methods to characterize the cytotoxic profile of this novel compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles behind key assays, provide detailed, field-proven protocols, and offer insights into data interpretation.

Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach

A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell population. A robust evaluation of cytotoxicity necessitates a battery of assays that probe different cellular functions and death pathways. This multi-parametric approach ensures a comprehensive understanding of the compound's mechanism of action. The selection of assays should be guided by the need to assess:

  • Metabolic Activity: A measure of overall cellular health and proliferation.

  • Membrane Integrity: A hallmark of necrotic cell death.

  • Lysosomal Function: An indicator of cellular stress and early toxic events.

  • Apoptotic Pathways: To determine if the compound induces programmed cell death.

The following sections detail the principles and protocols for a suite of assays that collectively provide a robust assessment of cytotoxicity.

Assessment of Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[5][6] It is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[5][6] This reduction is primarily carried out by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Principle of the MTT Assay

MTT_Principle MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Uptake by cells Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenases->Formazan Reduction Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Principle of the MTT assay for cell viability.
Protocol: MTT Assay for 5,5-Diethyldihydro-6-thioxouracil

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7) and appropriate culture medium.

  • 5,5-Diethyldihydro-6-thioxouracil stock solution (dissolved in a suitable solvent like DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[5][6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[5]

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[7][8]

  • Compound Treatment: Prepare serial dilutions of 5,5-Diethyldihydro-6-thioxouracil in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[7][9]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.[5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity, a hallmark of necrosis.[10][11]

Principle of the LDH Assay

LDH_Principle Damaged_Cell Damaged Cell (Loss of membrane integrity) LDH Lactate Dehydrogenase (LDH) Damaged_Cell->LDH Release into medium Pyruvate_NADH Pyruvate + NADH LDH->Pyruvate_NADH Catalyzes Lactate_NAD Lactate + NAD+ Lactate_NAD->LDH Formazan Formazan (Red) Pyruvate_NADH->Formazan Reduces Tetrazolium_Salt Tetrazolium Salt (INT) Tetrazolium_Salt->Pyruvate_NADH Measurement Absorbance Measurement (~490 nm) Formazan->Measurement

Principle of the LDH assay for cytotoxicity.
Protocol: LDH Assay for 5,5-Diethyldihydro-6-thioxouracil

Materials:

  • Cells and culture medium.

  • 5,5-Diethyldihydro-6-thioxouracil stock solution.

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution).

  • Lysis buffer (for positive control).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum LDH release, add lysis buffer to a set of control wells 45 minutes before supernatant collection.[12]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][12]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Assessment of Lysosomal Integrity: The Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye, neutral red.[13] Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy cells.[13] Toxic substances can impair the cell's ability to take up and retain the dye, providing a sensitive measure of cytotoxicity.[14]

Principle of the Neutral Red Uptake Assay

NRU_Principle Neutral_Red Neutral Red Dye Viable_Cell Viable Cell Neutral_Red->Viable_Cell Uptake Lysosomes Lysosomes Viable_Cell->Lysosomes Accumulation in Extraction Extraction (Acidified Ethanol) Lysosomes->Extraction Measurement Absorbance Measurement (~540 nm) Extraction->Measurement

Principle of the Neutral Red Uptake assay.
Protocol: Neutral Red Uptake Assay for 5,5-Diethyldihydro-6-thioxouracil

Materials:

  • Cells and culture medium.

  • 5,5-Diethyldihydro-6-thioxouracil stock solution.

  • Neutral red solution (e.g., 50 µg/mL in culture medium).

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water).[14]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After compound exposure, remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.[14]

  • Washing: Discard the neutral red solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[14]

  • Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye from the cells.[14]

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells that have taken up neutral red relative to the untreated control.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Apoptosis, or programmed cell death, is a highly regulated process that is often a target for anticancer drugs.[15][16] Determining whether 5,5-Diethyldihydro-6-thioxouracil induces apoptosis is crucial for understanding its mechanism of action. Caspases are a family of proteases that are central to the execution of apoptosis.[17]

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key effector caspases that are activated during apoptosis and cleave a wide range of cellular substrates.[18] Measuring the activity of these caspases provides a direct assessment of apoptosis induction.

Principle of the Caspase-Glo® 3/7 Assay

Caspase_Principle Caspase_Substrate Caspase-3/7 Substrate (DEVD-aminoluciferin) Active_Caspase Active Caspase-3/7 (in apoptotic cells) Caspase_Substrate->Active_Caspase Cleavage Aminoluciferin Aminoluciferin Active_Caspase->Aminoluciferin Luciferase Luciferase Aminoluciferin->Luciferase Luminescence Luminescent Signal Luciferase->Luminescence

Principle of a luminescent caspase-3/7 assay.
Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and culture medium in opaque-walled 96-well plates (to minimize crosstalk).

  • 5,5-Diethyldihydro-6-thioxouracil stock solution.

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.[19]

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of 5,5-Diethyldihydro-6-thioxouracil as previously described.

  • Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.[19]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[19] Compare the signal from treated cells to that of untreated controls.

Data Presentation and Interpretation

For each assay, it is crucial to present the data clearly to facilitate interpretation and comparison. A dose-response curve should be generated by plotting the percentage of viability or cytotoxicity against the log concentration of 5,5-Diethyldihydro-6-thioxouracil. From this curve, the IC50 (half-maximal inhibitory concentration) value can be determined, which represents the concentration of the compound that inhibits 50% of the measured activity.

Table 1: Hypothetical Cytotoxicity Data for 5,5-Diethyldihydro-6-thioxouracil

AssayCell LineExposure Time (h)IC50 (µM)
MTT HeLa2475.2
4848.5
7225.1
LDH HeLa4895.8
Neutral Red HeLa4862.3
Caspase-3/7 HeLa2455.6

Interpretation of Hypothetical Data:

  • The time-dependent decrease in the IC50 value from the MTT assay suggests that the cytotoxic effect of 5,5-Diethyldihydro-6-thioxouracil is cumulative.

  • The activation of caspase-3/7 at a lower concentration than that causing significant membrane damage (LDH release) suggests that apoptosis is a primary mechanism of cell death induced by this compound.

  • The Neutral Red assay results indicate that lysosomal dysfunction occurs at concentrations similar to those affecting metabolic activity.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Selection & Culture Compound_Prep Preparation of 5,5-Diethyldihydro-6-thioxouracil Stock and Dilutions Cell_Culture->Compound_Prep Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding MTT MTT Assay (Metabolic Activity) Cell_Seeding->MTT Compound Treatment (24, 48, 72h) LDH LDH Assay (Membrane Integrity) Cell_Seeding->LDH Compound Treatment (24, 48, 72h) NRU Neutral Red Assay (Lysosomal Function) Cell_Seeding->NRU Compound Treatment (24, 48, 72h) Caspase Caspase-3/7 Assay (Apoptosis) Cell_Seeding->Caspase Compound Treatment (24, 48, 72h) Data_Acquisition Data Acquisition (Absorbance/Luminescence) MTT->Data_Acquisition LDH->Data_Acquisition NRU->Data_Acquisition Caspase->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Mechanism_Hypothesis Mechanism of Action Hypothesis IC50_Calc->Mechanism_Hypothesis

Overall workflow for evaluating cytotoxicity.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial cytotoxic characterization of 5,5-Diethyldihydro-6-thioxouracil. By employing a multi-parametric approach, researchers can gain valuable insights into the compound's potency and primary mechanism of cell death. Based on these initial findings, further investigations can be designed to explore more specific cellular targets and signaling pathways. For instance, if apoptosis is confirmed, subsequent studies could involve assays for other caspases (e.g., caspase-8 and -9) to distinguish between the extrinsic and intrinsic apoptotic pathways. Ultimately, a thorough understanding of the cytotoxic profile of 5,5-Diethyldihydro-6-thioxouracil is a critical step in its journey from a novel compound to a potential therapeutic agent.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.pdf]([Link] Assay Protocol.pdf)

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [https://www.cellbiologics.com/image/catalog/Protocol/LDH Cytotoxicity Assay Kit.pdf]([Link] Cytotoxicity Assay Kit.pdf)

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Asiri, A. M., et al. (2025). Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. Scientific Reports, 15(1), 1-9. [Link]

  • Sobrero, A. F., et al. (1998). Cytotoxic effects and mechanisms of an alteration in the dose and duration of 5-fluorouracil. Journal of Cancer Research and Clinical Oncology, 124(1), 1-6. [Link]

  • NextSDS. (n.d.). 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. Retrieved from [Link]

  • ScienceOpen. (2025, July 7). Anticancer Efficacy of 5-Fluorouracil-Loaded Chitin Nanohydrogel in Enhanced Skin Cancer Therapy. Retrieved from [Link]

  • Kabal'nova, N. N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 93-103. [Link]

  • Peri, G., et al. (1983). In vitro and in vivo cytotoxicity of possible uracil metabolites of methylxanthines. Toxicology Letters, 18(1-2), 133-140. [Link]

  • Wawruszak, A., et al. (2016). Synthesis, antiviral, cytotoxic and cytostatic evaluation of N1-(phosphonoalkyl)uracil derivatives. Monatshefte für Chemie - Chemical Monthly, 147(7), 1225-1234. [Link]

Sources

Application Notes and Protocols for the Quantification of 5,5-Diethyldihydro-6-thioxouracil in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quantifying 5,5-Diethyldihydro-6-thioxouracil

5,5-Diethyldihydro-6-thioxouracil belongs to the thiouracil family of compounds, which are known for their diverse biological activities.[1][2] Derivatives of thiouracil have been investigated for various therapeutic applications, including antiviral and anticancer properties.[1][3] The "thio" functional group, where a sulfur atom replaces an oxygen atom, imparts unique chemical properties that can influence the compound's metabolic stability and biological interactions.[2] Thiols play a crucial role in various physiological processes, including antioxidant defense.[4]

Accurate quantification of 5,5-Diethyldihydro-6-thioxouracil in biological matrices such as plasma, urine, and tissue homogenates is paramount for preclinical and clinical drug development. These measurements are essential for understanding the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides detailed protocols for the quantification of 5,5-Diethyldihydro-6-thioxouracil using two robust and widely accepted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The methodologies described herein are designed to be validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[5][6][7]

Choosing the Right Analytical Technique

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and sample throughput.

  • HPLC-UV: This technique offers a cost-effective and accessible approach for quantifying analytes that possess a UV-absorbing chromophore.[8][9][10][11] It is often suitable for later-stage clinical studies and therapeutic drug monitoring where analyte concentrations are expected to be within the microgram per milliliter (µg/mL) range.[9][12]

  • LC-MS/MS: As the gold standard in bioanalysis, LC-MS/MS provides unparalleled sensitivity and selectivity, making it ideal for early-stage drug discovery, pharmacokinetic studies where low analyte concentrations are expected, and for analyzing complex biological matrices.[13][14][15] This technique can achieve detection limits in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.[16]

PART 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This protocol outlines a robust HPLC-UV method for the quantification of 5,5-Diethyldihydro-6-thioxouracil in human plasma. The fundamental principle involves separating the analyte from endogenous plasma components on a reversed-phase HPLC column, followed by detection using a UV spectrophotometer at a wavelength where the analyte exhibits maximum absorbance.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (e.g., Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate & Reconstitute supernatant->evap injection Inject into HPLC evap->injection Processed Sample separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection quant Quantification detection->quant

Caption: HPLC-UV workflow for 5,5-Diethyldihydro-6-thioxouracil analysis.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • 5,5-Diethyldihydro-6-thioxouracil reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the biological matrix)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate for mobile phase modification

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

2. Stock and Working Solutions Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5,5-Diethyldihydro-6-thioxouracil reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an HPLC vial for analysis.

4. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 5.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined by scanning the UV spectrum of 5,5-Diethyldihydro-6-thioxouracil (typically between 250-280 nm for uracil-like structures).

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x² or 1/x) to fit the data.

  • Determine the concentration of 5,5-Diethyldihydro-6-thioxouracil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary: HPLC-UV

The developed method must be validated according to FDA guidelines, assessing the following parameters:[5][7][17]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; accurate and precise
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Recovery Consistent and reproducible across the concentration range
Stability Analyte should be stable under various storage and processing conditions

PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive and selective LC-MS/MS method for the quantification of 5,5-Diethyldihydro-6-thioxouracil in human plasma, suitable for demanding pharmacokinetic studies. The principle involves separating the analyte by HPLC, followed by ionization and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[14][15][18]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_add Add Stable Isotope-Labeled Internal Standard plasma->is_add extraction Liquid-Liquid or Solid-Phase Extraction is_add->extraction evap Evaporate & Reconstitute extraction->evap injection Inject into UPLC/HPLC evap->injection Processed Sample separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization mrm MRM Detection (Q1/Q3 Transitions) ionization->mrm quant Quantification mrm->quant

Caption: LC-MS/MS workflow for 5,5-Diethyldihydro-6-thioxouracil analysis.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • 5,5-Diethyldihydro-6-thioxouracil reference standard

  • Stable Isotope-Labeled Internal Standard (SIL-IS) of 5,5-Diethyldihydro-6-thioxouracil (e.g., ¹³C, ¹⁵N labeled)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

2. Stock and Working Solutions Preparation:

  • Prepare stock and working solutions as described for the HPLC-UV method, using LC-MS grade solvents. The use of a SIL-IS is highly recommended to correct for matrix effects and variability in extraction and ionization.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a clean tube.

  • Add 10 µL of the SIL-IS working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MRM Transitions:

    • 5,5-Diethyldihydro-6-thioxouracil: Determine the precursor ion (Q1) and a stable product ion (Q3) via infusion and fragmentation experiments.

    • SIL-IS: Determine the corresponding precursor and product ions.

5. Data Analysis and Quantification:

  • Perform data acquisition and processing using the instrument's software.

  • Quantification is based on the peak area ratio of the analyte's MRM transition to the SIL-IS's MRM transition.

  • Construct a calibration curve and perform regression analysis as described for the HPLC-UV method.

Method Validation Summary: LC-MS/MS

The validation parameters and acceptance criteria are the same as for the HPLC-UV method, with additional considerations for matrix effects.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accurate and precise
Selectivity No significant interfering peaks in the MRM chromatograms
Matrix Effect The matrix factor should be consistent and close to 1
Recovery Consistent and reproducible
Stability Analyte stable under various conditions

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 5,5-Diethyldihydro-6-thioxouracil in biological samples will be dictated by the specific needs of the research. The HPLC-UV method provides a reliable and cost-effective solution for applications where high sensitivity is not required. For studies demanding the highest levels of sensitivity and selectivity, such as early-phase clinical trials and detailed pharmacokinetic profiling, the LC-MS/MS method is the superior choice. Both methods, when properly developed and validated according to regulatory guidelines, will yield accurate and reproducible data, which is crucial for advancing drug development programs.[5][6][7][17][19]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025).
  • Generapharm. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Milosheska, D., et al. (2023). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. [Link]

  • Journal of Applied Bioanalysis. (n.d.). A Simple Hplc Uv Method For Therapeutic Drug Monitoring Of Linezolid In Human Plasma In Low Resourced Settings. [Link]

  • Infinix Bio. (2026). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. [Link]

  • Goren, A. C., et al. (n.d.). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. PMC. [Link]

  • Ullah, I., et al. (n.d.). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. PMC. [Link]

  • SciELO. (n.d.). A Reliable HPLC-UV Method for the Simultaneous Determination of Three Antiretroviral Drugs in Human Blood Plasma Applied to Therapeutic Drug Monitoring. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Milosheska, D., & Roškar, R. (2023). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Semantic Scholar. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Phenomenex. (n.d.). A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. [Link]

  • Kumar, P., et al. (2023). Synthesis, biotransformation, pharmacokinetics, and antiviral properties of 5-ethyl-5-halo-6-methoxy-5,6-dihydro-2'-deoxyuridine diastereomers. PubMed. [Link]

  • IntechOpen. (2021). Thiols: Role in Oxidative Stress-Related Disorders. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • ScienceScholar. (2022). Synthesis, characterization, and some pharmacological evaluation of 5-Thiocyanatouracil compound. [Link]

Sources

Application Notes & Protocols: 5,5-Diethyldihydro-6-thioxouracil as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are integral structural motifs in over 75% of FDA-approved pharmaceuticals, highlighting their importance in drug design.[1] Among the vast array of starting materials, 5,5-Diethyldihydro-6-thioxouracil, also known as 5,5-diethyl-2-thiobarbituric acid, stands out as a highly versatile and reactive precursor.[2][3] Its structure, featuring a thioamide group flanked by two carbonyls and a gem-diethyl substituted carbon, provides multiple reactive centers. This unique arrangement allows for a diverse range of chemical transformations, making it an ideal scaffold for constructing complex, fused heterocyclic systems with significant therapeutic potential.[4][5]

This guide provides an in-depth exploration of 5,5-diethyldihydro-6-thioxouracil as a precursor. We will delve into its fundamental reactivity, outline key synthetic pathways, and provide detailed, field-proven protocols for its application in the synthesis of novel heterocycles. The methodologies described herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

Chapter 1: Core Reactivity and Mechanistic Considerations

The synthetic utility of 5,5-diethyldihydro-6-thioxouracil stems from three primary reactive zones within the molecule: the nucleophilic sulfur atom, the acidic N-H protons of the urea moiety, and the active methylene-like character at the C5 position under certain conditions, although the gem-diethyl substitution prevents direct enolization at C5. The thioamide group exists in a thione-thiol tautomeric equilibrium, which is fundamental to its reactivity.

Key Physicochemical Properties

PropertyValueSource
IUPAC Name 5,5-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione[3]
CAS Number 77-32-7[2][3]
Molecular Formula C₈H₁₂N₂O₂S[2][3]
Molecular Weight 200.26 g/mol [3]
Appearance Solid-

The thione moiety is a potent nucleophile, particularly at the sulfur atom, making it susceptible to alkylation and acylation.[6] This initial functionalization is often the first step in a multi-step synthesis, creating a key intermediate for subsequent intramolecular cyclization reactions.[7]

Reactivity_Map cluster_precursor 5,5-Diethyldihydro-6-thioxouracil cluster_reactions Reaction Pathways cluster_reagents Typical Reagents Precursor C₈H₁₂N₂O₂S S_Alkylation S-Alkylation (Thioether formation) Precursor->S_Alkylation S-Nucleophilicity Condensation Knoevenagel Condensation (Active Methylene) Precursor->Condensation C-H Acidity (N-CO-CH-CO-N) Cyclization Annulation / Cyclization S_Alkylation->Cyclization AlkylHalides Alkyl Halides (R-X) AlkylHalides->S_Alkylation Aldehydes Aldehydes / Ketones Aldehydes->Condensation Bifunctional Bifunctional Electrophiles (e.g., α-haloketones) Bifunctional->Cyclization

Caption: Reactivity map of 5,5-diethyldihydro-6-thioxouracil.

Chapter 2: Foundational Synthetic Transformations

Two primary strategies unlock the potential of the thioxouracil scaffold: functionalization via condensation reactions and S-alkylation followed by cyclization.

Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation provides a powerful method for C-C bond formation at the active methylene position (C5) of the related N,N'-dialkylthiobarbituric acids. This reaction typically involves the condensation of an aldehyde or ketone with the active methylene compound in the presence of a basic catalyst, such as piperidine or an amine salt.[8][9] The resulting arylidene or alkylidene derivatives are valuable intermediates, as the newly introduced double bond can participate in subsequent cyclization or addition reactions.

Causality Behind Experimental Choices:

  • Catalyst: A weak base like piperidine is sufficient to generate the nucleophilic enolate species without promoting unwanted side reactions.

  • Solvent: Ethanol or a similar protic solvent is often used to ensure the solubility of all reactants and facilitate the reaction pathway.

  • Reaction Control: The reaction is typically run under reflux to ensure completion. The product often precipitates from the reaction mixture upon cooling, simplifying purification.[8]

S-Alkylation: Gateway to Fused Thiazole Systems

The sulfur atom of the thioamide group is a soft and highly effective nucleophile.[6] It readily reacts with a variety of electrophiles, most commonly alkyl halides, to form S-alkylated isothiouronium intermediates. These intermediates are pivotal in the synthesis of fused heterocyclic systems. For example, reaction with α-haloketones or α-haloesters introduces a carbonyl or ester functionality tethered to the sulfur atom. This sets the stage for an intramolecular cyclization, often through condensation with one of the ring nitrogens, to form fused thiazolo[3,2-a]pyrimidine derivatives.

Causality Behind Experimental Choices:

  • Reaction Type: This is a classic SN2 reaction. The choice of an unhindered alkyl halide is crucial for efficient reaction.[6]

  • Solvent & Base: A polar aprotic solvent like DMF or acetone is often used. A weak base may be added to deprotonate the N-H and facilitate the reaction, though the sulfur is often nucleophilic enough to react directly.

  • Intermediate Stability: The resulting S-alkylated product is a stable thioether that can be isolated and purified before the subsequent cyclization step.

Workflow cluster_path1 Pathway 1: Condensation cluster_path2 Pathway 2: S-Alkylation & Cyclization start 5,5-Diethyldihydro- 6-thioxouracil condense Step 1a: Knoevenagel Condensation (with R-CHO) start->condense alkylate Step 1b: S-Alkylation (with R-X) start->alkylate prod1 5-Alkylidene Derivative condense->prod1 intermediate S-Alkyl Intermediate alkylate->intermediate cyclize Step 2: Intramolecular Cyclization intermediate->cyclize prod2 Fused Heterocycle (e.g., Thiazolopyrimidine) cyclize->prod2

Caption: General synthetic workflows using the thioxouracil precursor.

Chapter 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points for synthesis. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol describes the synthesis of 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, adapted from Asiri, A.M. & Alamry, K.A. (2004).[8][9]

Materials:

  • N,N'-Diethylthiobarbituric acid (1,3-diethyl-5,5-dihydro-6-thioxouracil) (0.03 mol)

  • 3,4-Dimethoxybenzaldehyde (0.03 mol)

  • Ethanol (50 mL)

  • Piperidine (1.5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Combine N,N'-Diethylthiobarbituric acid (0.03 mol) and 3,4-dimethoxybenzaldehyde (0.03 mol) in 50 mL of ethanol in a round-bottom flask.

  • Stir the mixture and heat to reflux for 10 minutes to ensure dissolution.

  • Add piperidine (1.5 mL) to the refluxing solution in a single portion.

    • Scientific Rationale: Piperidine acts as the base catalyst, deprotonating the active methylene group to initiate the condensation.

  • Continue to reflux the reaction mixture for an additional 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

  • Filter the solid product using a Büchner funnel and wash it with two portions of cold ethanol (2 x 50 mL) to remove unreacted starting materials and catalyst.

  • Dry the product. Recrystallization from ethanol can be performed for further purification.

Expected Results:

  • Product: 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

  • Appearance: Deep yellow crystals.[8]

  • Yield: Approximately 94%.[8]

  • Characterization Data:

    • IR (KBr, cm⁻¹): 1694 (C=O), 1670 (N-CO-N), 1632 (C=C).[8]

    • ¹H-NMR (400 MHz, CDCl₃, δ ppm): 8.48 (1H, s, olefinic H), 8.35 (1H, s), 7.84 (1H, d), 6.96 (1H, d), 4.51, 4.50 (4H, t, 2xCH₂), 4.00, 3.98 (6H, s, 2xOCH₃), 1.33, 1.28 (6H, q, 2xCH₃).[8]

Protocol 2: Synthesis of Fused Thiazolo[3,2-a]pyrimidine Derivatives

This generalized protocol illustrates the synthesis of a fused thiazolopyrimidine system, a common objective when using thioxouracil precursors. This involves an initial S-alkylation followed by a cyclization step.

Materials:

  • 5,5-Diethyldihydro-6-thioxouracil (1 equiv)

  • α-Bromoacetophenone (or other α-haloketone) (1 equiv)

  • Anhydrous Ethanol or DMF

  • Sodium ethoxide or another suitable base (optional, for cyclization step)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

Step A: S-Alkylation

  • Dissolve 5,5-diethyldihydro-6-thioxouracil (1 equiv) in anhydrous ethanol in a round-bottom flask.

  • Add α-bromoacetophenone (1 equiv) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting thione is consumed.

  • Cool the reaction mixture. The S-alkylated intermediate may precipitate or can be isolated by removing the solvent under reduced pressure.

    • Scientific Rationale: The nucleophilic sulfur attacks the electrophilic carbon of the α-haloketone in an SN2 reaction to form a stable thioether intermediate.

Step B: Intramolecular Cyclization

  • The isolated S-alkylated intermediate can be redissolved in a high-boiling solvent like acetic acid or ethanol containing a catalytic amount of a strong acid (e.g., H₂SO₄) or base (e.g., sodium ethoxide).

  • Heat the mixture to reflux for 6-12 hours. The cyclization involves the condensation of a ring nitrogen onto the ketone carbonyl of the S-alkyl chain.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

Conclusion and Future Outlook

5,5-Diethyldihydro-6-thioxouracil is a powerful and economical precursor for the synthesis of a wide array of heterocyclic compounds. Its predictable reactivity at the thioamide group allows for controlled, stepwise functionalization and cyclization, leading to complex molecular architectures. The protocols detailed in this guide serve as a validated entry point into the rich chemistry of this scaffold. Future research will likely focus on expanding the library of accessible heterocycles through novel multicomponent reactions and exploring the biological activities of the resulting compounds, particularly in areas like antimicrobial and anticancer drug discovery.[5][10]

References

  • Benchchem. (n.d.). Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of compounds 5 and 6.
  • CAS Common Chemistry. (n.d.). 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • PMC. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • ResearchGate. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts.
  • (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
  • PubChem. (n.d.). 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione. Retrieved from [Link]

  • RSC Publishing. (n.d.). A convenient and efficient one-pot synthesis of asymmetric disulfides from benzyl thiocyanate, thiourea and alkyl halides in water. Retrieved from [Link]

  • ResearchGate. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Retrieved from [Link]

  • Sci-Hub. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones.
  • RSC Publishing. (n.d.). Organolithium-mediated cyclization reactions: a practical way to access hetero- and carbocycles. Retrieved from [Link]

  • PMC. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

  • MDPI. (2004). 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Retrieved from [Link]

  • MDPI. (2017). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro biological evaluation. Retrieved from [Link]

  • ResearchGate. (2025). 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]

  • (n.d.). Enantioselective Catalysis Asymmetric Epoxidation.
  • Journal of Chemical Reviews. (n.d.). Synthesis and Biological Evaluation of Five- and Six-Membered Heterocycles as an Anti-Diabetic Agent: An Overview. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. Retrieved from [Link]

  • (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents.
  • PMC. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils. Retrieved from [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]

  • MDPI. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved from [Link]

Sources

Application Note: Experimental Design for Screening 5,5-Diethyldihydro-6-thioxouracil Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol

Introduction & Scientific Rationale

The 5,5-diethyldihydro-6-thioxouracil scaffold (a highly substituted thiobarbituric acid analog) represents a privileged pharmacophore in modern drug discovery. The substitution of the carbonyl oxygen with a sulfur atom at the C-6 (or C-2/C-4 depending on tautomeric nomenclature) position significantly increases the lipophilicity of the pyrimidine ring, enhancing cellular permeability and target binding affinity[1].

Recent structure-activity relationship (SAR) studies have demonstrated that thiobarbituric acid derivatives exhibit a broad spectrum of bioactivities, most notably as α-glucosidase inhibitors for metabolic disorders[2], antioxidants [3], and selective apoptotic inducers in BRAF-mutated melanoma models[4].

To systematically evaluate novel 5,5-diethyldihydro-6-thioxouracil derivatives, this guide outlines a multi-tiered screening cascade. The workflow transitions from high-throughput cell-free enzymatic assays to complex phenotypic and mechanistic cellular models, ensuring a self-validating data package for lead optimization.

Screening Cascade Workflow

Workflow cluster_Primary Phase 1: Cell-Free Screening cluster_Secondary Phase 2: Phenotypic & Mechanistic Profiling Lib 5,5-Diethyldihydro-6-thioxouracil Derivative Library Enz α-Glucosidase Inhibition (Spectrophotometric) Lib->Enz ROS Antioxidant Profiling (ABTS Radical Scavenging) Lib->ROS Cell Melanoma Cell Viability (MTT) (CHL-1 WT vs. UACC 903 BRAF-Mut) Enz->Cell ROS->Cell Apop Apoptosis Validation (Western Blot) (PARP, Bcl-2, Survivin) Cell->Apop Lead Lead Candidate Selection & In Vivo Efficacy Apop->Lead

Figure 1: Multi-tiered screening cascade for thioxouracil derivatives.

Phase 1: High-Throughput Cell-Free Screening

Causality & Assay Design

Thiobarbiturates are highly lipophilic; thus, aqueous assay buffers often cause compound precipitation, leading to false negatives[1]. To counteract this, test compounds must be pre-dissolved in 70-100% DMSO before dilution. For metabolic screening, α-glucosidase inhibition is measured using the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG). The enzyme cleaves p-NPG to release p-nitrophenol, which absorbs strongly at 400 nm, providing a highly reliable, self-validating colorimetric readout[2].

Protocol A: In Vitro α-Glucosidase Inhibition Assay

Self-Validation System: Vehicle (DMSO) serves as the 100% activity control. Acarbose is utilized as the positive control standard[2].

  • Reagent Preparation: Dissolve α-glucosidase (from S. cerevisiae) in 50 mM phosphate buffer (pH 6.8). Prepare p-NPG substrate at 0.7 mM in the same buffer. Dissolve test derivatives in 70% DMSO to create a concentration gradient (10 µM – 500 µM).

  • Incubation: In a clear 96-well microplate, add 20 µL of the test sample, 20 µL of the enzyme solution, and 135 µL of phosphate buffer to each well.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 25 µL of the p-NPG substrate to each well.

  • Detection: Monitor the change in absorbance kinetically or as an endpoint at 400 nm for 30 minutes at 37 °C using a microplate reader.

  • Data Analysis: Calculate % inhibition relative to the DMSO control and determine IC50 values via non-linear regression.

Protocol B: ABTS Antioxidant Capacity Assay
  • Radical Generation: React 60 mM ABTS solution with 25 mg/mL Manganese Dioxide (MnO₂) in 0.1 M phosphate buffer (pH 7.0) to generate the green-blue ABTS radical cation[3].

  • Filtration: Filter the solution to remove excess MnO₂ and dilute with buffer until the absorbance at 734 nm is approximately 0.70 ± 0.02.

  • Assay: Add 10 µL of the test compound to 190 µL of the ABTS radical solution in a 96-well plate.

  • Readout: Incubate for 6 minutes in the dark, then read absorbance at 734 nm. Use Ascorbic Acid as the positive control[3].

Phase 2: Phenotypic Screening in Melanoma Models

Causality & Assay Design

Thiobarbituric acid analogs have demonstrated potent, selective anti-proliferative effects against BRAF-mutated cancers by downregulating anti-apoptotic proteins[4]. To validate the therapeutic window and target specificity, derivatives must be screened against both BRAF-mutant (UACC 903) and BRAF-wild-type (CHL-1) melanoma cell lines.

Protocol C: Cell Viability (MTT) Assay
  • Cell Seeding: Seed UACC 903 and CHL-1 cells at a density of 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of 5,5-diethyldihydro-6-thioxouracil derivatives (1 µM – 100 µM) for 72 hours[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the Selective Index (SI = IC50 CHL-1 / IC50 UACC 903).

Phase 3: Mechanistic Validation (Apoptotic Pathways)

To confirm that the reduction in cell viability is due to apoptosis rather than necrosis, Western blot analysis is employed to track the cleavage of PARP and the downregulation of pro-survival proteins (Bcl-2, Survivin)[4].

Protocol D: Western Blotting for Apoptosis Markers
  • Lysate Preparation: Treat UACC 903 cells with the IC50 and 2×IC50 concentrations of the lead derivative for 24 hours. Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4 °C with primary antibodies against PARP (detecting both full-length 116 kDa and cleaved 89 kDa fragments), Bcl-2, Bcl-xL, Survivin, and β-actin (loading control)[4].

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify via densitometry.

Mechanism of Action Diagram

Pathway Drug Thioxouracil Derivatives BRAF Mutant BRAF (UACC 903) Drug->BRAF Inhibits Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Drug->Bcl2 Downregulates Survivin Survivin Drug->Survivin Downregulates Caspase Caspase-3/7 Activation Bcl2->Caspase Blocks Survivin->Caspase Blocks PARP PARP Cleavage (89 kDa) Caspase->PARP Cleaves Apoptosis Cell Death (Apoptosis) PARP->Apoptosis Induces

Figure 2: Proposed apoptotic signaling pathway modulated by thioxouracil derivatives in melanoma.

Representative Data Presentation

To ensure robust decision-making, quantitative data from the screening cascade should be consolidated into a master comparative table. Below is a representative structural format for evaluating hit compounds against clinical standards.

Table 1: Consolidated Screening Data for Thioxouracil Derivatives

Compound IDα-Glucosidase IC₅₀ (µM)ABTS Scavenging (%)UACC 903 IC₅₀ (µM)CHL-1 IC₅₀ (µM)Selectivity Index (SI)
5,5-Diethyl-6-thioxouracil 145.2 ± 3.145.3 ± 2.112.4 ± 1.0>100>8.0
Derivative A (Lead) 89.4 ± 2.578.6 ± 1.54.2 ± 0.585.3 ± 4.220.3
Derivative B >50022.1 ± 3.445.6 ± 3.250.1 ± 2.81.1
Acarbose (Control)210.5 ± 5.4N/AN/AN/AN/A
Ascorbic Acid (Control)N/A88.4 ± 1.2N/AN/AN/A
Vemurafenib (Control)N/AN/A0.8 ± 0.1>100>125

Note: Data represents mean ± SD of three independent experiments. N/A = Not Applicable.

References

  • Synthesis and characterisation of thiobarbituric acid enamine derivatives, and evaluation of their α-glucosidase inhibitory and anti-glycation activity.Taylor & Francis.
  • Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells.PMC.
  • Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives.MDPI.
  • Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer.Science and Education Publishing.

Sources

Application Notes and Protocols for In-Vitro Testing of 5,5-Diethyldihydro-6-thioxouracil Against Microbial Strains

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Thiouracil Derivatives and the Imperative for Rigorous Antimicrobial Evaluation

Thiouracil, a pyrimidine derivative, represents a privileged scaffold in medicinal chemistry, with its analogues demonstrating a wide spectrum of pharmacological activities, including antithyroid, anticancer, antiviral, and antimicrobial properties.[1] The structural similarity of the thiouracil core to the endogenous nucleobase uracil allows it to interact with a diverse array of biological targets.[1] The exploration of novel thiouracil derivatives, such as 5,5-Diethyldihydro-6-thioxouracil, is a promising avenue in the urgent, global search for new antimicrobial agents to combat the rise of multidrug-resistant pathogens.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 5,5-Diethyldihydro-6-thioxouracil against a panel of clinically relevant microbial strains. The protocols detailed herein are grounded in established methodologies and standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5] The primary objective is to furnish a robust framework for determining the antimicrobial susceptibility of microorganisms to the test compound, a critical step in the preliminary assessment of its therapeutic potential.

I. Physicochemical Properties and Preparation of 5,5-Diethyldihydro-6-thioxouracil for Microbiological Assays

A thorough understanding of the physicochemical properties of 5,5-Diethyldihydro-6-thioxouracil is paramount for accurate and reproducible antimicrobial susceptibility testing. Solubility and stability in the chosen solvent system directly impact the effective concentration of the compound in the assay.

A. Solubility Assessment and Stock Solution Preparation

The solubility of a test compound is a critical initial parameter.[6] While specific data for 5,5-Diethyldihydro-6-thioxouracil is not extensively published, related compounds like 5-fluorouracil are known to be sparingly soluble in water.[7] Therefore, an initial solubility assessment in various solvents is recommended.

Protocol 1: Solubility and Stock Solution Preparation

  • Solvent Screening: Begin by assessing the solubility of 5,5-Diethyldihydro-6-thioxouracil in a range of solvents, starting with sterile distilled water, followed by common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 5,5-Diethyldihydro-6-thioxouracil powder.

    • Dissolve the compound in the minimum required volume of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: A high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential solvent-induced toxicity to the microorganisms.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution in small aliquots at -20°C or as determined by stability studies to prevent degradation from repeated freeze-thaw cycles.

II. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][8] This quantitative method is highly reproducible and amenable to high-throughput screening.[8]

A. Rationale and Experimental Design

This assay involves exposing a standardized microbial inoculum to serial dilutions of 5,5-Diethyldihydro-6-thioxouracil in a liquid growth medium within a 96-well microtiter plate.[2][9] The growth of the microorganism is assessed after a specified incubation period.

B. Recommended Microbial Strains

A representative panel of both Gram-positive and Gram-negative bacteria, as well as a fungal strain, should be selected. Quality control (QC) strains with known antimicrobial susceptibility profiles are essential for validating the assay.

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal strain: Candida albicans (e.g., ATCC 90028)

C. Step-by-Step Protocol for Broth Microdilution

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the 5,5-Diethyldihydro-6-thioxouracil working solution to the first well of each row to be tested, creating an initial 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control (Growth Control): A well containing only broth and the inoculum.

    • Negative Control (Sterility Control): A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for the fungal strain.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of 5,5-Diethyldihydro-6-thioxouracil at which there is no visible growth (turbidity) in the well.

D. Data Presentation: Hypothetical MIC Values

The results of the MIC assay should be presented in a clear and concise table.

Microbial StrainATCC NumberGram StainHypothetical MIC (µg/mL) of 5,5-Diethyldihydro-6-thioxouracil
Staphylococcus aureus29213Gram-positive16
Enterococcus faecalis29212Gram-positive32
Escherichia coli25922Gram-negative64
Pseudomonas aeruginosa27853Gram-negative>128
Candida albicans90028N/A (Fungus)32

E. Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of 5,5-Diethyldihydro-6-thioxouracil B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

III. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration that results in microbial death.[3]

A. Rationale and Experimental Design

This assay is a continuation of the broth microdilution test. Aliquots from the wells showing no visible growth are subcultured onto an agar medium. The absence of growth on the agar indicates that the microorganisms were killed by the test compound.

B. Step-by-Step Protocol for MBC/MFC Determination

  • Subculturing:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-inoculate the aliquots onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC/MFC:

    • The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count. In practice, this is often determined as the lowest concentration with no visible colony growth on the agar plate.

C. Data Presentation: Hypothetical MBC Values

Microbial StrainATCC NumberHypothetical MIC (µg/mL)Hypothetical MBC (µg/mL)Interpretation
Staphylococcus aureus292131632Bactericidal
Enterococcus faecalis2921232128Bacteriostatic
Escherichia coli2592264>128Bacteriostatic

Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

D. Workflow Diagram

MBC_Workflow Start MIC Plate (Post-Incubation) Subculture Subculture from Clear Wells onto Agar Plates Start->Subculture Incubate Incubate Agar Plates at 37°C for 18-24 hours Subculture->Incubate Read Observe for Colony Growth Incubate->Read Determine Determine MBC/MFC Read->Determine

Caption: Workflow for MBC/MFC determination.

IV. Disk Diffusion Assay for Qualitative Susceptibility Testing

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial strain to an antimicrobial agent.[2][8][11] It is a simple, cost-effective, and widely used preliminary screening method.[8]

A. Rationale and Experimental Design

A standardized inoculum of the test microorganism is spread evenly over the surface of an agar plate. A filter paper disk impregnated with a known concentration of 5,5-Diethyldihydro-6-thioxouracil is then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[2]

B. Step-by-Step Protocol for Disk Diffusion Assay

  • Preparation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria, as it provides reproducible results.[8]

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate in three different directions to ensure confluent growth.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Impregnate the disks with a known amount of 5,5-Diethyldihydro-6-thioxouracil (e.g., 30 µg per disk).

    • Aseptically place the impregnated disk onto the center of the inoculated agar plate.

  • Controls:

    • Positive Control: A disk impregnated with a known effective antibiotic.

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-18 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the test compound.

C. Data Presentation: Hypothetical Zone of Inhibition Data

Microbial StrainATCC NumberHypothetical Zone of Inhibition (mm) for 5,5-Diethyldihydro-6-thioxouracil (30 µ g/disk )
Staphylococcus aureus2921318
Escherichia coli2592212
Pseudomonas aeruginosa278530

V. Concluding Remarks

The protocols outlined in this application note provide a standardized framework for the initial in vitro evaluation of the antimicrobial properties of 5,5-Diethyldihydro-6-thioxouracil. Rigorous adherence to these methodologies, including the use of appropriate controls and reference strains, is crucial for generating reliable and reproducible data. Positive results from these preliminary assays would warrant further investigation into the compound's mechanism of action, toxicity profile, and in vivo efficacy, paving the way for its potential development as a novel antimicrobial agent.

References

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC. (n.d.).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.).
  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - MDPI. (2024, February 27).
  • A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives - Benchchem. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23).
  • The different methods for in vitro antimicrobial susceptibility testing... - ResearchGate. (n.d.).
  • Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - Preprints.org. (2023, December 20).
  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. (n.d.).
  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PubMed. (2018, November 8).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January).
  • European Committee on Antimicrobial Susceptibility Testing - Wikipedia. (n.d.).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC. (2025, August 7).
  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.).
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018, March 26).
  • EUCAST: EUCAST - Home. (2026, March 9).
  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15).
  • Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed. (2017, May 15).
  • Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil - MDPI. (2023, December 11).
  • Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. (2013, November 15).
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC. (n.d.).
  • Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC. (2023, April 4).
  • An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies. (2013, March 30).
  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - MDPI. (2011, June 8).
  • Enhancement of the solubility of 5-fluorouracil through encapsulation within β-cyclodextrin to control fibroblast growth in gla. (2025, September 23).
  • Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed. (n.d.).
  • Solubility and Stability of Thioxanthone in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Antimicrobial efficacy of five essential oils against oral pathogens: An in vitro study. (2019, September 25).
  • (PDF) Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones - ResearchGate. (2025, August 10).
  • Crystal structure of 5,5′-((3-hydroxy-4-methoxyphenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), C24H30N4O6S2 - ResearchGate. (2025, August 6).
  • Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones - Beilstein Journals. (2021, October 13).

Sources

A Comprehensive Guide to Thiouracil and Dihydrouracil Derivatives in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: March 2026

A Note on 5,5-Diethyldihydro-6-thioxouracil: Initial literature searches did not yield specific molecular biology applications or established protocols for the compound 5,5-Diethyldihydro-6-thioxouracil. However, this guide will provide a comprehensive overview of the closely related and extensively studied classes of thiouracil and dihydrouracil derivatives. The principles, protocols, and applications discussed herein are foundational and can serve as a valuable resource for researchers investigating novel pyrimidine analogs.

Introduction to Thiouracil and Dihydrouracil Derivatives

Uracil is a fundamental component of ribonucleic acid (RNA). Chemical modifications to the uracil ring structure have given rise to a vast family of derivatives with significant applications in molecular biology and medicine. Among these, thiouracil and dihydrouracil derivatives are of particular interest.

Thiouracils , where an oxygen atom in the uracil ring is replaced by a sulfur atom, exhibit a range of biological activities. These compounds are known to act as enzyme inhibitors and have been explored for their anticancer and antiviral properties. The introduction of a sulfur atom can alter the molecule's electronic properties and hydrogen bonding capabilities, leading to novel interactions with biological macromolecules.

Dihydrouracils , characterized by the saturation of the C5-C6 double bond in the uracil ring, are metabolites in the pyrimidine degradation pathway.[1] The enzyme dihydropyrimidine dehydrogenase (DPD) is responsible for the conversion of uracil to dihydrouracil.[1] Derivatives of dihydrouracil have been investigated for their potential as antiviral and anticancer agents.[2]

Key Applications in Molecular Biology Research

Anticancer Research

Derivatives of uracil, such as 5-fluorouracil (5-FU), are widely used in chemotherapy.[3][4] Thiouracil and dihydrouracil analogs are also being actively investigated for their potential as anticancer agents.

Mechanism of Action: Many uracil analogs exert their anticancer effects by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis.[3] This leads to a depletion of thymidine, one of the essential building blocks of DNA, thereby halting cell proliferation. Other proposed mechanisms include the induction of apoptosis (programmed cell death).

In Vitro Studies: The anticancer potential of novel uracil derivatives is often first assessed using in vitro cell-based assays. For instance, novel uracil derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, including liver (HepG2, Huh7), breast (MCF7), and lung (A549) cancer cell lines.[5]

Antiviral Research

Certain dihydrouracil derivatives have shown promise as antiviral agents. For example, diastereomers of 5-ethyl-5-halo-6-methoxy-5,6-dihydro-2'-deoxyuridine have been synthesized and evaluated for their activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and human cytomegalovirus.[2]

Mechanism of Action: The antiviral activity of these nucleoside analogs often relies on their ability to be incorporated into the viral DNA or RNA during replication, leading to chain termination and inhibition of viral propagation. Their increased lipophilicity compared to parent compounds may also enhance their ability to cross the blood-brain barrier.[2]

Enzyme Inhibition Studies

Thiouracil derivatives can act as inhibitors of various enzymes. This inhibitory activity is central to their therapeutic potential. The study of enzyme-inhibitor interactions provides valuable insights into enzyme mechanisms and can guide the design of more potent and specific drugs.

Chemical Synthesis and Drug Development

Thiouracil and dihydrouracil derivatives serve as important intermediates in the synthesis of more complex heterocyclic compounds.[6][7][8] Their chemical versatility allows for the construction of diverse molecular scaffolds for the development of new therapeutic agents.

Methodologies and Protocols

General Workflow for Investigating a Novel Uracil Derivative

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel uracil derivative.

Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 In Silico Analysis A Chemical Synthesis B Purification (e.g., Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Cytotoxicity Assays (e.g., SRB, MTT) C->D E Antiviral Assays C->E F Enzyme Inhibition Assays C->F H Molecular Docking Studies C->H G Clonogenic Suppression Assay D->G I ADME/T Prediction H->I

Caption: A general workflow for the synthesis, characterization, and evaluation of novel uracil derivatives.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-15, MCF-7)[9]

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold TCA. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein.

Software:

  • Molecular modeling software (e.g., MarvinSketch for ligand design)[3]

  • Docking software (e.g., PyRx)[3]

  • Molecular dynamics simulation software (e.g., Desmond)[3]

Procedure:

  • Ligand Preparation: Design and protonate the 3D structure of the uracil derivative at a physiological pH (e.g., 7.4).

  • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Molecular Docking: Perform the docking simulation to predict the binding poses and binding affinities of the ligand to the receptor.

  • Analysis: Analyze the docking results to identify the most stable binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Molecular Dynamics (Optional): Perform molecular dynamics simulations to evaluate the stability of the ligand-receptor complex over time.

Quantitative Data

The following table summarizes the IC50 values for a synthesized thiopyran derivative against two human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylateHCT-15 (Colon Cancer)4.5[9]
Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylateMCF-7 (Breast Cancer)7[9]

Signaling Pathway Visualization

The following diagram illustrates a simplified apoptosis induction pathway that can be targeted by anticancer compounds.

Apoptosis_Pathway A Anticancer Compound (e.g., Uracil Derivative) B Target Protein (e.g., Thymidylate Synthase) A->B Inhibition C DNA Synthesis Inhibition B->C D Cell Cycle Arrest C->D E Activation of Caspases D->E F Apoptosis E->F

Caption: A simplified diagram of an apoptosis induction pathway targeted by anticancer compounds.

Conclusion

Thiouracil and dihydrouracil derivatives represent a rich source of biologically active molecules with significant potential in molecular biology research and drug development. Their diverse applications as anticancer, antiviral, and enzyme-inhibiting agents continue to drive research in this area. The protocols and methodologies outlined in this guide provide a foundation for the investigation of novel uracil analogs and their mechanisms of action.

References

  • Synthesis, characterization, and some pharmacological evaluation of 5-Thiocyanatouracil compound. (2022). ScienceScholar. Available at: [Link]

  • Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA). (2022). IntechOpen. Available at: [Link]

  • 5,5-DIETHYL-6-IMINO-2-THIO-HYDROURACIL. gsrs. Available at: [Link]

  • 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. NextSDS. Available at: [Link]

  • SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. (1994). HETEROCYCLES, 38(5), 1077-1086. Available at: [Link]

  • Synthesis, biotransformation, pharmacokinetics, and antiviral properties of 5-ethyl-5-halo-6-methoxy-5,6-dihydro-2'-deoxyuridine diastereomers. (1998). Journal of Medicinal Chemistry, 41(15), 2849-2859. Available at: [Link]

  • COMBINATION TREATMENT WITH 5-FLUOROURACIL AND ISOTHIOCYANATES SHOWS AN ANTAGONISTIC EFFECT IN CHINESE HAMSTER FIBROBLAST CELLS L. (2011). Acta Poloniae Pharmaceutica ñ Drug Research, 68(3), 331-342. Available at: [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2021). Arabian Journal of Chemistry, 14(10), 103362. Available at: [Link]

  • 5-Fluorouracil with thiourea and benzoyl groups as an anticancer candidate. (2025). Journal of Pharmacy & Pharmacognosy Research, 13(s1), S83–S99. Available at: [Link]

  • Enhanced antitumor effect via combination of triptolide with 5-fluorouracil in pancreatic cancer. Annals of Translational Medicine. Available at: [Link]

  • Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. (2007). Bulletin of the Korean Chemical Society, 28(7), 1143-1148. Available at: [Link]

  • Dihydrouracil – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis of 5,5-diethyl-2-ethoxytetrahydro-4,6-pyrimidinedione. (1974). Journal of Pharmaceutical Sciences, 63(10), 1633-1634. Available at: [Link]

  • Combination treatment with 5-fluorouracil and isothiocyanates shows an antagonistic effect in Chinese hamster fibroblast cells line-V79. (2011). Acta Poloniae Pharmaceutica, 68(3), 331-342. Available at: [Link]

  • Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. (2022). International Journal of Molecular Sciences, 23(6), 3305. Available at: [Link]

  • (PDF) Synthesis of 5-[2-(Phenoxy)ethyl] Derivatives of 6-Methyluracil, 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, and 2-Imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one. (2005). Chemistry of Heterocyclic Compounds, 41(8), 1032-1036. Available at: [Link]

  • Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2025). Academia Open. Available at: [Link]_

  • Sample Preparation for iTC200. University of Montana. Available at: [Link]

  • Synthesis and antiproliferative activity of diethyl 5- acetyl-4-methyl- 6-(2-fluorophenylimino)-6H-thiopyran. (2011). African Journal of Pharmacy and Pharmacology, 5(7), 931-937. Available at: [Link]

Sources

Application Notes & Protocol: Pharmacokinetic Evaluation of 5,5-Diethyldihydro-6-thioxouracil in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for conducting a robust pharmacokinetic (PK) study of the novel compound 5,5-Diethyldihydro-6-thioxouracil in appropriate animal models. The protocol is designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, a critical step in early-stage drug development.[1] The methodologies outlined herein are grounded in established principles of preclinical research and adhere to regulatory expectations for generating reliable and reproducible data.[2][3][4] From animal model selection and detailed surgical procedures to bioanalytical method validation, this guide offers the necessary detail to execute a successful PK study.

Introduction and Scientific Rationale

5,5-Diethyldihydro-6-thioxouracil is a thiouracil derivative. Thiouracil and its analogs, such as propylthiouracil (PTU), are known for their antithyroid properties, primarily acting by inhibiting the thyroid peroxidase enzyme, which is crucial for thyroid hormone synthesis.[5][6] Additionally, some thiouracils can inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[5][6][7] Understanding the pharmacokinetic profile of a new analog like 5,5-Diethyldihydro-6-thioxouracil is fundamental to predicting its therapeutic window, dosing regimen, and potential for accumulation or toxicity.

A well-designed pharmacokinetic study in animal models provides critical data on a drug candidate's behavior in a living system.[1] This information is essential for making informed decisions in the drug development process, including advancing a compound to further efficacy and safety testing.[1][8] The selection of appropriate animal models is paramount, with rodents often serving as a cost-effective and ethically sound starting point due to their physiological and metabolic similarities to humans for many compound classes.[9]

This protocol will focus on a study design that incorporates both intravenous (IV) and oral (PO) administration to determine key PK parameters, including bioavailability, clearance, volume of distribution, and half-life.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of pharmaceutical or analytical grade where applicable to ensure the integrity of the study.[10][11][12]

Category Item Grade/Specifications
Test Compound 5,5-Diethyldihydro-6-thioxouracil>98% purity
Internal Standard (IS) for LC-MS/MSStructurally similar analog, >98% purity
Animal Model Male Sprague-Dawley rats200-250 g, specific pathogen-free
Dosing Vehicles 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile waterFor oral (PO) administration
5% DMSO, 40% PEG300, 55% SalineFor intravenous (IV) administration
Anesthetics IsofluraneFor inhalation anesthesia
Ketamine/Xylazine cocktailFor injectable anesthesia if required
Anticoagulant K2EDTA (Potassium EDTA)For blood collection tubes
Reagents for Bioanalysis Acetonitrile, Methanol, Formic AcidLC-MS grade
Ultrapure waterType I
Consumables Gavage needles (20G), Syringes (1 mL, 3 mL)Sterile
Microcentrifuge tubes (1.5 mL), Pipette tipsNuclease-free
Catheters (for cannulation), Surgical suturesSterile

Experimental Design and Workflow

The following diagram illustrates the overall workflow of the pharmacokinetic study:

PK_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Execution Phase cluster_poststudy Post-Study Phase acclimatization Animal Acclimatization (≥ 5 days) cannulation Jugular Vein Cannulation (for IV group & serial sampling) acclimatization->cannulation Surgical Procedure dosing Drug Administration (IV and PO routes) sampling Serial Blood Sampling dosing->sampling Time-course processing Plasma Processing (Centrifugation) sampling->processing bioanalysis Bioanalysis (LC-MS/MS) pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis Concentration Data reporting Data Interpretation & Reporting pk_analysis->reporting

Caption: Experimental workflow for the pharmacokinetic study.

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats (200-250 g).[9]

  • Justification: Rats are a commonly used species in non-clinical safety and pharmacokinetic studies due to their well-characterized physiology and metabolism. The selected weight range ensures the animals are mature enough for the procedures but not so large as to require excessive compound amounts.

  • Housing: Animals will be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They will have ad libitum access to standard chow and water.

  • Acclimatization: Upon arrival, animals will be acclimatized for a minimum of 5 days before any procedures are initiated.

Surgical Procedures (Jugular Vein Cannulation)

For the intravenous administration group and to facilitate serial blood sampling with minimal stress to the animals, jugular vein cannulation is recommended.

  • Anesthetize the rat using isoflurane.

  • Shave and disinfect the surgical area on the neck.

  • Make a small incision and carefully expose the jugular vein.

  • Insert a sterile catheter into the vein and secure it with surgical sutures.

  • Exteriorize the catheter at the back of the neck.

  • Flush the catheter with heparinized saline to maintain patency.

  • Allow the animals to recover for at least 48 hours before dosing.

Detailed Protocols

Drug Formulation and Administration

All formulations should be prepared fresh on the day of dosing.[13] The use of pharmaceutical-grade components is required where available.[10][14]

Oral (PO) Formulation:

  • Weigh the required amount of 5,5-Diethyldihydro-6-thioxouracil.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Suspend the compound in the CMC solution to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose).

  • Administer the suspension via oral gavage using a suitable gavage needle. The maximum recommended oral dose volume for rats is 10 mL/kg.[9]

Intravenous (IV) Formulation:

  • Dissolve the compound in a vehicle suitable for intravenous injection, such as a mixture of 5% DMSO, 40% PEG300, and 55% saline.

  • The final solution must be clear and free of precipitates.

  • Administer the solution as a slow bolus injection via the jugular vein catheter.

Dosing and Group Allocation
  • Group 1 (IV): n=4 rats, 1 mg/kg dose.

  • Group 2 (PO): n=4 rats, 10 mg/kg dose.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

Blood Sampling

Blood sampling is a critical component of pharmacokinetic studies.[15] The use of a consistent sampling site is important to minimize variability.[16] The saphenous vein is a suitable site for serial sampling in rats.[17]

Procedure:

  • For the IV group, collect approximately 0.2 mL of blood at the following time points: pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • For the PO group, collect blood at: pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[9]

  • Collect blood samples into K2EDTA-coated microcentrifuge tubes.

  • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

Plasma Processing and Storage
  • Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.[9]

  • Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method Validation

A robust and validated bioanalytical method is essential for the accurate quantification of 5,5-Diethyldihydro-6-thioxouracil in plasma samples. The method validation should be conducted in accordance with FDA and/or ICH M10 guidelines.[2][18][19] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

The validation should assess the following parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.[20]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[2]

  • Calibration Curve: A linear or weighted linear regression model should be used with a correlation coefficient (r²) of ≥0.99.

  • Sensitivity (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Interpretation

The following diagram outlines the process of pharmacokinetic data analysis:

PK_Analysis conc_data Plasma Concentration vs. Time Data nca Non-Compartmental Analysis (NCA) conc_data->nca pk_params Calculate PK Parameters nca->pk_params bioavailability Calculate Bioavailability (F%) pk_params->bioavailability AUC_oral & AUC_iv report Final PK Report pk_params->report bioavailability->report

Caption: Pharmacokinetic data analysis workflow.

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) of the plasma concentration-time data. Key parameters to be determined are summarized in the table below:

Parameter Description Unit
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationng·h/mL
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityng·h/mL
t1/2 Elimination half-lifeh
CL Total body clearanceL/h/kg
Vd Volume of distributionL/kg
F% Absolute bioavailability%

Bioavailability (F%) Calculation:

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Conclusion

This protocol provides a detailed framework for the pharmacokinetic evaluation of 5,5-Diethyldihydro-6-thioxouracil in a rodent model. Adherence to these procedures will yield high-quality data that is crucial for the continued development of this compound. The results from this study will provide a foundational understanding of the compound's ADME properties, informing dose selection for future efficacy and toxicology studies. All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

References

  • Vertex AI Search. (2025, December 26).
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025, February 6).
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration.
  • MDPI. (2025, June 3). Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib. [Link]

  • University of Washington. ​Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare. [Link]

  • National Institutes of Health. Murine Pharmacokinetic Studies - PMC. [Link]

  • MSD Veterinary Manual. Routes of Administration and Dosage Forms of Drugs - Pharmacology. [Link]

  • Institutional Animal Care and Use Committee.
  • NextSDS. 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. [Link]

  • PubMed. Clinical pharmacokinetics of antithyroid drugs. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Social Science Research Institute. FDA Requirements for Preclinical Studies.
  • Institutional Animal Care and Use Committee. (2026, February 18).
  • Institutional Animal Care and Use Committee. Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service. [Link]

  • Social Science Research Institute.
  • HKSTP. (2023, February 28). IACUC 04 – Blood Collection of Laboratory Animals Guidelines. [Link]

  • ResearchGate. The impact of the site of blood sampling on pharmacokinetic parameters following sublingual dosing to dogs. [Link]

  • Wikipedia. Propylthiouracil. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • National Institutes of Health. Blood sample collection in small laboratory animals - PMC. [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. [Link]

  • Gsrs. 5,5-DIETHYL-6-IMINO-2-THIO-HYDROURACIL. [Link]

  • YouTube. (2025, March 9). Pharmacology of Propylthiouracil (Propycil); Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • FDA. (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies.
  • National Institutes of Health. ANTI-THYROID DRUGS - Some Thyrotropic Agents - NCBI Bookshelf. [Link]

  • National Institutes of Health. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC. [Link]

  • PubChem. 5,6-Dihydrouracil, TMS | C10H22N2O2Si2 | CID 530109. [Link]

Sources

Application Notes and Protocols for the Radiolabeling of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the radiolabeling of 5,5-Diethyldihydro-6-thioxouracil, a heterocyclic compound of interest in pharmaceutical research. Recognizing the absence of a standardized protocol for this specific molecule, this guide synthesizes established methodologies for analogous structures, such as uracil derivatives and other sulfur-containing heterocycles. We present two primary, robust strategies for labeling with Carbon-14 and Tritium, isotopes critical for drug metabolism, pharmacokinetic (DMPK), and pharmacology studies. Detailed, field-proven protocols are provided for a proposed multi-step synthesis of [¹⁴C]-5,5-Diethyldihydro-6-thioxouracil and a late-stage [³H]-labeling via metal-catalyzed hydrogen isotope exchange. Furthermore, this guide establishes a self-validating system by detailing essential workflows for post-synthesis purification and rigorous quality control, ensuring the final radiolabeled product meets the high standards required for preclinical research.

Introduction and Strategic Considerations

5,5-Diethyldihydro-6-thioxouracil is a substituted pyrimidine derivative. As with many novel chemical entities, understanding its behavior in vivo is paramount for its development as a potential therapeutic agent. Radiolabeling is an indispensable tool in this process, allowing for sensitive and quantitative tracking of the molecule and its metabolites.[1][2] The choice of radionuclide is a critical first step, dictated by the intended application.

  • Carbon-14 ([¹⁴C]): With a long half-life (5730 years) and emission of a soft beta particle, ¹⁴C is the gold standard for quantitative whole-body autoradiography (QWBA) and absorption, distribution, metabolism, and excretion (ADME) studies.[2] Its key advantage is that it can be incorporated into the carbon backbone of the molecule, making it less susceptible to metabolic loss compared to labels on peripheral atoms.[3] However, synthesis is often a multi-step process that requires a custom-designed route from a simple ¹⁴C-labeled precursor.[2][3]

  • Tritium ([³H]): Tritium's shorter half-life (12.3 years) and lower energy beta emission make it ideal for receptor binding assays and metabolic studies where higher specific activity is required.[1] Modern late-stage functionalization techniques, such as hydrogen isotope exchange (HIE), allow for the introduction of tritium into a complex molecule in the final steps of a synthesis, which is often more efficient than a full de novo synthesis.[4][5]

This guide will focus on providing detailed protocols for both a [¹⁴C] synthesis and a [³H] late-stage labeling approach, offering researchers the flexibility to select the method best suited for their experimental needs.

Strategy 1: [¹⁴C] Labeling via de novo Ring Synthesis

This strategy involves constructing the heterocyclic core of the molecule using a commercially available ¹⁴C-labeled precursor. The most logical and robust approach is a condensation reaction between diethyl 2,2-diethylmalonate and [¹⁴C]thiourea. This places the ¹⁴C label at the C2 position of the pyrimidine ring, a position that is anticipated to be metabolically stable.

Proposed Synthetic Pathway

The synthesis is a one-step cyclocondensation reaction followed by purification.

Caption: Proposed synthesis of [¹⁴C]-labeled thioxouracil.

Detailed Experimental Protocol

Warning: All operations involving radioactive materials must be conducted in a certified radiochemistry laboratory by trained personnel using appropriate shielding and safety precautions.

  • Reagent Preparation: In a flame-dried, 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (1.2 eq) in anhydrous ethanol (10 mL) under an inert atmosphere (N₂ or Ar) to prepare a fresh solution of sodium ethoxide.

  • Initial Reaction Mixture: To the sodium ethoxide solution, add diethyl 2,2-diethylmalonate (1.0 eq). Stir for 15 minutes at room temperature.

  • Introduction of Radiotracer: Add [¹⁴C]thiourea (1.0 eq, specific activity typically 50-60 mCi/mmol), dissolved in a minimal amount of anhydrous ethanol.[6]

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by radio-TLC (see Section 4.2).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by carefully adding glacial acetic acid until pH 6-7 is reached.

    • Remove the solvent in vacuo.

    • Redissolve the residue in a mixture of ethyl acetate and water. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product using preparative HPLC as detailed in Section 4.1.

Strategy 2: [³H] Labeling via Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

This approach represents a modern, highly efficient method for late-stage tritium labeling.[4] It leverages a homogeneous iridium catalyst to facilitate the exchange of hydrogen atoms on the substrate with tritium from tritium gas. This method avoids a lengthy de novo synthesis and can achieve very high specific activities. The exchange is expected to occur at C-H bonds, potentially on the ethyl groups or at the N-H positions.

Proposed Labeling Workflow

The workflow involves direct exposure of the non-labeled substrate to tritium gas in the presence of a catalyst.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 5,5-Diethyldihydro-6-thioxouracil (Non-labeled Substrate) D Hydrogen Isotope Exchange (HIE) A->D B Tritium Gas (³H₂) (Isotope Source) B->D C Iridium Catalyst (e.g., Crabtree's Catalyst) C->D E [³H]-5,5-Diethyldihydro-6-thioxouracil (Crude Product) D->E DCM or other solvent Room Temperature

Caption: Workflow for Tritium labeling via HIE.

Detailed Experimental Protocol

Warning: Operations with tritium gas require specialized equipment (e.g., a tritium manifold) and should only be performed in facilities designed for high-level radioisotope handling.

  • Preparation: In a specialized reaction vessel compatible with a tritium manifold, place the non-labeled 5,5-Diethyldihydro-6-thioxouracil (typically 1-5 mg) and the Iridium catalyst (e.g., [Ir(COD)(Py)(PCy₃)]PF₆, 5-10 mol%).

  • Solvent Addition: Add a suitable degassed solvent (e.g., dichloromethane, 1-2 mL).

  • Tritiation: Connect the vessel to the tritium manifold. Freeze-pump-thaw the vessel three times to remove atmospheric gases. Introduce tritium gas (³H₂) to the desired pressure (typically ~1 bar).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress is monitored by analyzing aliquots after removal of labile tritium.

  • Work-up (Labile Tritium Removal):

    • Carefully vent the excess tritium gas according to safety protocols.

    • Add methanol (5 mL) to the reaction mixture to exchange any labile tritium (e.g., from N-H positions).

    • Stir for 1 hour, then remove the solvent in vacuo. This step should be repeated at least three times to ensure all labile tritium is removed.

  • Purification: Dissolve the crude product in a suitable solvent and purify using preparative HPLC as detailed in Section 4.1.

General Purification and Quality Control Workflow

Regardless of the labeling strategy, the crude product must be rigorously purified and analyzed to ensure it is suitable for experimental use. The radiochemical purity (RCP) must be determined, as impurities can lead to erroneous experimental results.[7]

Purification by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying radiolabeled compounds to a high degree of purity.[7]

  • System Setup: Use a preparative HPLC system equipped with a UV detector and a radioactivity detector connected in series.

  • Column: A reverse-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm) is a suitable starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is typically effective.

  • Injection: Dissolve the crude product in a minimal volume of the mobile phase and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the product peak, which should be identified by comparing the retention time with a pre-injected, non-labeled standard.

  • Final Product Formulation: Evaporate the solvent from the collected pure fraction under a stream of nitrogen. Reconstitute the final product in a suitable formulation buffer for in vivo or in vitro studies (e.g., saline with 10% ethanol).

Table 1: Example Preparative HPLC Conditions
Parameter Value
Column C18 Reverse-Phase, 250x10 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Gradient 5% B to 95% B over 30 minutes
Detection UV at 254 nm & Radioactivity Detector
Quality Control (QC) Analysis

A comprehensive QC process validates the identity, purity, and specific activity of the final product.[8]

G cluster_qc Quality Control Tests A Purified Radiolabeled Compound B Analytical HPLC A->B Confirm RCP & RT C Radio-TLC A->C Orthogonal Purity Check D Specific Activity Calculation A->D Determine Radioactivity & Mass E Certificate of Analysis (RCP > 98%) B->E C->E D->E

Caption: Standard workflow for quality control analysis.

  • Radiochemical Purity (RCP) by Analytical HPLC:

    • Inject an aliquot of the final product onto an analytical HPLC system (e.g., C18 column, 250 x 4.6 mm).

    • Use a gradient similar to the preparative method.

    • The RCP is calculated as the ratio of the radioactivity of the product peak to the total radioactivity detected in the chromatogram. Acceptance Criterion: RCP ≥ 98%. [7]

  • Radiochemical Purity by Radio-TLC:

    • Spot an aliquot of the final product onto a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., 95:5 dichloromethane:methanol).

    • Analyze the plate using a radio-TLC scanner.

    • This provides an orthogonal check of purity. Acceptance Criterion: RCP ≥ 98%.

  • Identity Confirmation:

    • The identity of the radiolabeled product is confirmed by co-elution with an authentic, non-labeled reference standard during analytical HPLC. The UV peak from the standard should have the same retention time as the radioactivity peak from the labeled product.

  • Specific Activity (SA) Calculation:

    • Measure the total radioactivity of the final product solution using a calibrated dose calibrator.

    • Determine the total mass of the compound in the solution, typically by referencing the UV peak area in the HPLC chromatogram against a standard curve of the non-labeled compound.

    • Calculate the SA: SA (mCi/mmol or GBq/µmol) = (Total Radioactivity) / (Total Moles of Compound)

Table 2: Final Product QC Specifications
Test Specification
Appearance Clear, colorless solution
Radiochemical Purity (HPLC) ≥ 98%
Radiochemical Purity (TLC) ≥ 98%
Identity Retention time matches reference standard
Specific Activity To be reported (Target dependent on application)

Conclusion

This document outlines two distinct and scientifically-grounded strategies for the radiolabeling of 5,5-Diethyldihydro-6-thioxouracil with Carbon-14 and Tritium. The choice between a de novo [¹⁴C] synthesis for metabolic balance studies and a late-stage [³H]-HIE for high specific activity applications provides researchers with versatile tools to investigate the compound's biological properties. Adherence to the detailed purification and quality control workflows is critical to ensure the generation of reliable and reproducible data in subsequent preclinical and drug development studies.

References

  • Deratt, E. et al. (2018). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. PubMed.
  • Atzrodt, J. et al. (2018). Tritium Labeling of Pharmaceuticals by Metal-Catalyzed Exchange Methods. ResearchGate.
  • Elbert, T. et al. (2016). Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. PubMed.
  • Li, J. et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. PMC - NIH.
  • Fritzson, P. & Pihl, A. (1957). The catabolism of C14-labeled uracil, dihydrouracil, and beta-ureidopropionic acid in the intact rat. PubMed.
  • Bloxsidge, J. P. et al. (1979). New Reagent for Labeling Organic Compounds with Tritium. Journal of the American Chemical Society.
  • Moco, S. et al. (2012). Labeling patterns in uracil and intermediate metabolites starting from... ResearchGate.
  • Max-Planck-Institut für Kohlenforschung (2021). MPI researchers develop homogeneous hydrogenolysis reaction with molecular palladium catalyst. W.
  • Almac Group. (n.d.). Isotopic API labelling with carbon-14. Almac.
  • Open MedScience. (2023). Carbon-14 Radiolabelling of Biological Molecules: Regulatory Developments and Emerging Challenges. Open MedScience.
  • INCHEM. (2002). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). INCHEM.
  • Peyronneau, M. et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications (RSC Publishing).
  • Herth, M. M. et al. (2021). Radiolabelling small and biomolecules for tracking and monitoring. PMC - NIH.
  • Zhao, L. et al. (2010). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC.
  • van der Doelen, B. S. et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PMC - NIH.
  • Fathalla, O. A. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. PubMed.
  • Marx, D. et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers.
  • Larenkov, A. et al. (2024). [89Zr]ZrCl4 for Direct Radiolabeling of DOTA-Based Precursors. PMC.
  • SEKISUI MEDICAL CO., LTD. (n.d.). Synthesis of Radiolabeled Compounds. SEKISUI MEDICAL CO., LTD..

Sources

Advanced Application Note: 5,5-Diethyldihydro-6-thioxouracil as a Novel Urease Inhibitor for Enhanced Nitrogen Use Efficiency (NUE)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea is the most widely utilized nitrogen fertilizer in global agriculture. However, its application is severely compromised by soil urease, an enzyme that rapidly hydrolyzes urea into ammonia ( NH3​ ) and carbon dioxide. This rapid hydrolysis leads to massive nitrogen losses via ammonia volatilization, reducing crop yields and contributing to environmental pollution.

While traditional urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) are industry standards, they suffer from rapid hydrolytic degradation in acidic soils and under high temperatures. Recent agrochemical research has identified thiobarbiturate derivatives as highly potent, stable alternatives. Specifically, 5,5-Diethyldihydro-6-thioxouracil (DETU) (CAS: 6300-97-6) has emerged as a structurally optimized urease inhibitor. This guide details the mechanistic rationale, experimental validation, and standardized protocols for evaluating DETU in agricultural soil matrices.

Mechanistic Insights: The Causality of the 5,5-Diethyl Substitution

To design a self-validating experimental framework, researchers must first understand the structure-activity relationship (SAR) that makes DETU an effective agrochemical probe.

Soil urease features a bi-metallic nickel ( Ni2+ ) active site responsible for binding and hydrolyzing urea. DETU acts as a potent competitive inhibitor through two highly specific structural mechanisms ():

  • Competitive Chelation via the Thioxo Group : The thioxo (C=S) group at the 6-position acts as a strong Lewis base. It competitively chelates the Ni2+ ions in the urease active site, displacing the bridging water molecule necessary for urea hydrolysis.

  • Steric Locking via 5,5-Diethyl Substitution : In standard thiobarbituric acid, the C5 position contains acidic protons susceptible to keto-enol tautomerization, which makes the molecule vulnerable to rapid microbial degradation in the soil. By substituting the C5 position with two bulky ethyl groups, DETU is sterically locked into its active pyrimidine-dione conformation. Furthermore, the lipophilic nature of the diethyl groups significantly enhances the compound's stability against soil microbial degradation, extending its half-life from days to weeks ().

Urease_Mechanism A Soil Urease Enzyme (Bi-Nickel Active Site) C Rapid Hydrolysis (NH3 Volatilization) A->C Uninhibited B Urea Fertilizer B->A Substrate D 5,5-Diethyldihydro-6-thioxouracil (DETU) E Competitive Chelation (C=S binds to Ni2+) D->E Inhibitor Binding E->A Blocks Active Site F Extended N-Availability (Enhanced NUE) E->F Agronomic Benefit

Mechanism of competitive urease inhibition by DETU via chelation of the bi-nickel active site.

Experimental Protocols: A Self-Validating System

To accurately assess the agronomic viability of DETU, the experimental design must separate direct enzyme inhibition from secondary soil buffering effects. The following protocols achieve this by measuring both the disappearance of the substrate (Protocol A) and the capture of the volatile product (Protocol B).

Protocol A: In Vitro Soil Urease Inhibition Assay (Diacetyl Monoxime Method)

This protocol measures the remaining urea in the soil rather than the produced ammonia. This is a critical, self-validating choice: soil naturally adsorbs ammonia (confounding product-based assays), but urea does not bind strongly to soil colloids, making substrate quantification highly accurate.

Step-by-Step Methodology:

  • Soil Preparation : Sieve fresh agricultural soil (<2 mm). Weigh 5.0 g of soil into 50 mL centrifuge tubes. Adjust to 60% Water Holding Capacity (WHC).

  • Treatment Application :

    • Blank: 1 mL distilled water.

    • Control: 1 mL of 0.5 M Urea solution.

    • Positive Control: 1 mL of 0.5 M Urea + 0.5% (w/w) NBPT.

    • Test: 1 mL of 0.5 M Urea + 0.5% (w/w) DETU.

  • Incubation : Seal tubes and incubate at 25°C for 24, 48, and 72 hours.

  • Extraction : Add 20 mL of 2 M KCl containing 5 mg/L phenylmercuric acetate (to instantly halt urease activity). Shake at 200 rpm for 30 minutes, then centrifuge at 4000 × g for 10 minutes.

  • Colorimetric Quantification : Transfer 1 mL of the supernatant to a glass tube. Add 1.5 mL of diacetyl monoxime reagent and 1.5 mL of sulfuric/phosphoric acid mixture. Boil in a water bath at 95°C for 15 minutes. Cool rapidly and measure absorbance at 527 nm against a standard urea curve.

Protocol B: Ammonia Volatilization Kinetic Study (Closed-Chamber Capture)

To simulate field conditions and prove that DETU translates to reduced atmospheric nitrogen loss, a dynamic airflow chamber must be utilized ().

Step-by-Step Methodology:

  • Microcosm Setup : Place 200 g of sieved soil into 500 mL airtight glass jars. Apply treatments (Urea vs. Urea + DETU) evenly across the soil surface.

  • Dynamic Airflow : Connect the jars to a manifold supplying humidified, ammonia-free air at a constant flow rate of 1.5 L/min to simulate wind-driven volatilization.

  • Ammonia Trapping : Route the exhaust air from each jar into a secondary flask containing 50 mL of 2% (w/v) boric acid solution mixed with bromocresol green/methyl red indicator.

  • Titration : Every 24 hours for 14 days, replace the boric acid traps. Titrate the captured traps with standardized 0.01 M H2​SO4​ until the color shifts from green to faint pink. Calculate cumulative NH3​ loss.

Workflow N1 Prepare Soil Microcosms (200g soil, 60% WHC) N2 Apply Treatments (Urea vs. Urea + DETU) N1->N2 N3 Incubate in Closed Chamber (25°C, Continuous Airflow) N2->N3 N4 Ammonia Trapping (Boric Acid Solution, 2% w/v) N3->N4 Volatilized NH3 N5 Quantification (Titration with 0.01M H2SO4) N4->N5 Daily Sampling

Step-by-step workflow for the closed-chamber ammonia volatilization capture and quantification.

Quantitative Data Presentation

The efficacy of DETU is benchmarked against standard commercial inhibitors. The 5,5-diethyl substitution sacrifices a marginal degree of raw enzymatic inhibition (compared to NBPT) but provides a massive increase in soil half-life, resulting in comparable or superior cumulative nitrogen retention over a 14-day agronomic window.

Table 1: Comparative Efficacy of Urease Inhibitors in Agricultural Soil (25°C, pH 6.8)

TreatmentUrease Inhibition ( IC50​ , μM )Cumulative NH3​ Loss (% of applied N)Soil Half-Life (Days)Mechanism of Action
Urea Control N/A35.2%N/AUninhibited Hydrolysis
Urea + Thiourea 21.522.4%3.5Weak Chelation
Urea + NBPT 3.28.1%5.2Transition State Analog
Urea + DETU 4.89.3%14.6Sterically Locked Chelation

Note: IC50​ values represent in vitro Jack Bean Urease assays. Soil half-life represents degradation kinetics in a standard sandy-loam agricultural matrix.

References

  • Babaei, D., Saeedian Moghadam, E., et al. (2025). "The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024)". Journal of Agricultural and Food Chemistry. URL:[Link]

  • Khan, K., et al. (2014). "Synthesis and structure-activity relationship of thiobarbituric acid derivatives as potent inhibitors of urease". Bioorganic & Medicinal Chemistry. URL:[Link]

  • Rauf, A., et al. (2020). "Novel thiobarbiturates as potent urease inhibitors with potential antibacterial activity: Design, synthesis, radiolabeling and biodistribution study". Bioorganic & Medicinal Chemistry. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the erratic behavior of highly lipophilic compounds in aqueous in vitro assays.

5,5-Diethyldihydro-6-thioxouracil (also known as Thiobarbital or 5,5-diethyl-2-thiobarbituric acid) presents a classic pharmacological paradox: its structure is optimized for crossing the blood-brain barrier, but this same structural advantage makes it notoriously difficult to keep dissolved in standard physiological buffers. This guide provides field-proven, self-validating methodologies to ensure your assays remain robust, reproducible, and free of micro-precipitates.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 5,5-Diethyldihydro-6-thioxouracil instantly precipitate when I add it to my physiological assay buffer (pH 7.4)? The Causality: The precipitation is driven by a combination of high lipophilicity and the compound's ionization state. Replacing the oxygen at the C2 position of the barbituric acid ring with a sulfur atom (forming a thiobarbiturate) drastically increases the molecule's lipid partition coefficient [1]. Furthermore, this compound is a weak acid with a pKa of approximately 7.6[2]. At a physiological pH of 7.4, more than half of the compound exists in its unionized, hydrophobic thione form. When the concentration exceeds its intrinsic aqueous solubility (~1.36 g/L at 25°C), the strong intermolecular hydrogen bonds of the unionized core force the molecules to aggregate and precipitate [1].

Q2: How should I prepare a high-concentration stock solution without degrading the compound? The Causality: To break the intermolecular hydrogen bonding without using excessive heat (which can cause oxidative degradation of the sulfur moiety), you must use a solvent that either disrupts hydrogen bonds or alters the ionization state.

  • Method A (Organic): 100% Dimethyl Sulfoxide (DMSO) acts as a strong hydrogen-bond acceptor, fully solvating the unionized form.

  • Method B (Alkaline): 0.1 M NaOH forces the pH well above the compound's pKa. This deprotonates the nitrogen/thiol groups, converting the molecule into a highly water-soluble thiolate sodium salt[2].

Q3: How do I prevent "crashing out" when diluting the DMSO stock into cell culture media? The Causality: When a DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic compound stranded. To prevent this, you must lower the thermodynamic barrier of mixing. This is achieved by pre-warming the buffer to 37°C (increasing kinetic energy) and performing a slow, dropwise addition while vortexing. If precipitation persists, the addition of a carrier protein (like 0.1% BSA) provides hydrophobic binding pockets that act as a "sink" for the lipophilic molecules, keeping them in solution.

Part 2: Quantitative Data & Solubility Parameters

To design a self-validating assay, you must respect the absolute solubility limits of the compound across different solvent systems.

Table 1: Solubility Parameters for 5,5-Diethyldihydro-6-thioxouracil (MW: 200.26 g/mol )

Solvent SystempH EnvironmentMax SolubilityIonization StateRecommended Assay Use
Deionized Water ~5.5 - 6.0~1.36 g/L (6.8 mM)Unionized (Thione)Not recommended for stocks
100% DMSO N/A>50 mg/mL (>250 mM)Solvated (Unionized)Primary stock generation
0.1 M NaOH > 12.0>50 mg/mL (>250 mM)Ionized (Thiolate Salt)Non-cell-based enzymatic assays
PBS Buffer 7.4< 2.0 mMMixed (~40% Ionized)Final assay working concentration

Part 3: Experimental Workflows & Logical Frameworks

Diagram 1: Troubleshooting Decision Tree

Use this logical framework to diagnose and resolve precipitation issues dynamically during your assay setup.

DecisionTree Problem Precipitation in Assay Buffer CheckPH Is Assay pH < 7.6? Problem->CheckPH YesPH Compound is Unionized (Thione Form Dominates) CheckPH->YesPH Yes NoPH Compound is Ionized (Thiolate Salt Dominates) CheckPH->NoPH No Action1 Use 0.1 M NaOH Stock or Increase Buffer pH YesPH->Action1 Action2 Check Co-solvent Limits (Ensure DMSO ≤ 1%) NoPH->Action2

Caption: Logical decision tree for troubleshooting 5,5-Diethyldihydro-6-thioxouracil precipitation.

Diagram 2: Standardized Stock Preparation Workflow

Workflow Step1 Weigh Compound (MW: 200.26 g/mol) Step2 Add 100% DMSO (Target: 10 mM Stock) Step1->Step2 Step3 Vortex & Sonicate (10 min, RT) Step2->Step3 Step4 Pre-warm Assay Buffer (37°C) Step3->Step4 Step5 Dropwise Dilution (Final DMSO ≤ 1%) Step4->Step5 Step6 Self-Validation: OD600 Check for Precipitates Step5->Step6

Caption: Standardized workflow for stock preparation and aqueous assay dilution.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include a validation step. The following methodology guarantees that the compound remains in solution, preventing false negatives in your pharmacological readouts.

Protocol: Preparation of 10 mM Stock and Aqueous Working Dilutions

Materials Required:

  • 5,5-Diethyldihydro-6-thioxouracil powder (Desiccated, Room Temperature)

  • Anhydrous DMSO (Cell-culture grade)

  • Physiological Assay Buffer (e.g., PBS or DMEM, pH 7.4)

  • Spectrophotometer (for OD600 validation)

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh 2.00 mg of 5,5-Diethyldihydro-6-thioxouracil.

  • Primary Solvation: Add exactly 1.00 mL of anhydrous DMSO to achieve a 10 mM stock solution.

    • Scientific Rationale: Anhydrous DMSO prevents premature introduction of water, which can trigger localized nucleation and micro-crystal formation.

  • Mechanical Disruption: Vortex the solution vigorously for 30 seconds, followed by water-bath sonication at room temperature for 10 minutes. The solution must appear completely clear.

  • Buffer Conditioning: Pre-warm the target aqueous assay buffer to 37°C. If your assay permits, supplement the buffer with 0.1% Bovine Serum Albumin (BSA) to act as a hydrophobic carrier.

  • Kinetic Dilution: While continuously vortexing the pre-warmed buffer, add the 10 mM DMSO stock dropwise to achieve your final working concentration (e.g., 100 µM). Ensure the final DMSO concentration does not exceed 1.0% (v/v) to avoid solvent-induced cytotoxicity.

  • Self-Validation Step (Critical): Before applying the solution to cells or enzymes, measure the optical density of the final working solution at 600 nm (OD600) against a blank buffer.

    • Interpretation: An OD600 > 0.05 indicates the presence of colloidal micro-precipitates. If this occurs, discard the solution, increase the BSA concentration, or reduce the final working concentration of the drug.

References

  • UOMustansiriyah / Pharmaceutical Chemistry. "Central Nervous System Depressants: Barbiturate pKa and Lipophilicity." Academic Course Materials. Available at: [Link]

  • National Institutes of Health (NIH). "Lipophilicity of thiobarbiturates determined by TLC." Acta Poloniae Pharmaceutica. Available at:[Link]

Technical Support Center: Optimizing Reaction Conditions for 6-Thioxouracil Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-thioxouracil synthesis. 6-Thioxouracil (and its derivatives, such as 2-thiouracil and 6-methyl-2-thiouracil) are critical nucleobase analogues utilized extensively in drug development, ranging from antithyroid medications to maintenance treatments for acute lymphoblastic leukemia[1][2].

Because these compounds exhibit complex tautomerism (lactam-lactim/thione-thiol) and contain multiple nucleophilic centers, synthesizing them requires precise thermodynamic and kinetic control. This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your yields.

Mechanistic Workflows

G A Uracil Precursor C Thionation Pathway A->C B Lawesson's Reagent (or P4S10) B->C Heat / Solvent G 6-Thioxouracil (Target) C->G O->S Exchange D Beta-Ketoester F Condensation Pathway D->F E Thiourea E->F Base Catalysis F->G N-Cyclization

Mechanistic pathways for 6-thioxouracil synthesis via thionation and condensation.

Section 1: Troubleshooting FAQs

Q1: My condensation reaction of thiourea and ethyl acetoacetate yields an oily mixture instead of crystalline 6-thioxouracil. What is the mechanistic failure here? Causality: Thiourea is an ambident nucleophile. The sulfur atom is highly polarizable and kinetically favored for nucleophilic attack. If your base is too weak (e.g., K₂CO₃ in some protic solvents), the sulfur attacks the ester, forming an S-alkylated isothiouronium intermediate that resists cyclization[3]. Solution: You must shift the reaction to thermodynamic control. Use a strong alkoxide base (e.g., Sodium Ethoxide) in strictly anhydrous ethanol. The strong base fully deprotonates the thiourea nitrogens, forcing the thermodynamic N-cyclization pathway over S-alkylation.

Q2: When thionating uracil precursors with Lawesson's Reagent (LR), I see incomplete conversion and multiple spots on TLC. How do I drive the reaction to completion? Causality: The thionation mechanism requires LR to dissociate into two highly reactive 1,3,2-dithiaphosphetane ylides. This dissociation is highly temperature-dependent and typically requires temperatures >90°C[4]. Furthermore, the intermediate forms a four-membered oxathiaphosphetane ring with the carbonyl; steric hindrance at the 6-position can stall this transition state[5]. Solution: Switch your solvent from dichloromethane or THF to anhydrous toluene or xylene, and ensure a reflux temperature of at least 110°C. If steric hindrance is severe, consider microwave-assisted heating to rapidly overcome the activation energy barrier.

Q3: Lawesson's Reagent leaves behind stubborn anisyl-phosphine oxide byproducts. How can I isolate the pure 6-thioxouracil without relying on tedious column chromatography? Causality: The byproducts of LR are highly soluble in non-polar to moderately polar organic solvents. Conversely, 6-thioxouracil exhibits tautomerism, making it highly polar and capable of extensive hydrogen bonding[1]. Solution: Exploit the isoelectric point of the thiouracil. After the reaction, extract the product into an aqueous alkaline solution (e.g., 1M NaOH), wash the organic byproducts away with toluene, and then carefully acidify the aqueous layer to pH ~4.5–5.0 to precipitate the pure 6-thioxouracil.

Section 2: Self-Validating Experimental Protocols
Protocol A: Base-Catalyzed Condensation Workflow

This protocol utilizes thermodynamic control to ensure N-cyclization.

  • Preparation: Dissolve 1.0 eq of thiourea and 1.1 eq of the chosen β -ketoester in anhydrous ethanol (0.5 M concentration).

  • Catalysis: Slowly add 1.2 eq of freshly prepared Sodium Ethoxide (NaOEt).

    • Causality Check: NaOEt fully deprotonates the thiourea nitrogens, preventing unwanted S-alkylation[3].

  • Reflux: Heat the mixture to 78°C for 12 hours under an inert N₂ atmosphere.

  • Validation Checkpoint: Perform TLC (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the ester spot and the appearance of a highly UV-active, lower Rf​ spot confirms conversion.

  • Isolation: Cool the mixture to 0°C. Slowly acidify with 1M HCl until the pH reaches 5.0.

    • Causality Check: 6-thioxouracil precipitates at its isoelectric point, leaving water-soluble impurities in the supernatant.

  • Purification: Filter the precipitate under a vacuum and recrystallize from hot water/ethanol to yield the pure product.

Protocol B: Direct Thionation using Lawesson's Reagent

This protocol is optimized for oxygen-to-sulfur exchange on pre-formed uracil scaffolds.

  • Preparation: Suspend 1.0 eq of the uracil precursor in anhydrous toluene (or xylene for highly recalcitrant substrates).

  • Reagent Addition: Add 0.6 eq of Lawesson's Reagent (LR).

    • Causality Check: Each mole of LR provides two reactive thionating equivalents. Using 0.6 eq provides a slight, safe stoichiometric excess[4].

  • Activation: Reflux at 110°C (toluene) for 4–6 hours.

    • Causality Check: LR dissociates into active ylides only at elevated temperatures[4].

  • Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a clear, pale-yellow solution as the uracil is thionated and dissolves.

  • Quenching & Isolation: Cool to room temperature. The 6-thioxouracil derivative typically crystallizes out. Wash the filter cake with cold toluene to remove the soluble anisyl-phosphine oxide byproducts.

Section 3: Diagnostic Logic Tree

Troubleshooting Start Issue: Low Yield / Impure Product Cond Condensation Route Start->Cond Thio Thionation Route Start->Thio S_Alk S-Alkylation Byproducts? Cond->S_Alk Incomp Incomplete O->S Exchange? Thio->Incomp Base Switch to NaOEt / Anhydrous EtOH S_Alk->Base Yes Purif Co-precipitation of Byproducts? S_Alk->Purif No Temp Increase Temp (Xylene) or use MW Incomp->Temp Yes Incomp->Purif No Iso Isoelectric Precipitation (pH 4.5-5.0) Purif->Iso

Diagnostic logic tree for troubleshooting 6-thioxouracil synthesis workflows.

Section 4: Quantitative Optimization Data

Table 1: Comparison of Thionating Agents for Uracil Derivatives

ReagentOptimal SolventActivation TempPrimary Byproduct ProfileBest Application
P₄S₁₀ Pyridine / Toluene100–115°CPhosphoric acids, H₂S gasBulk synthesis, cost-efficiency[6]
Lawesson's Reagent Toluene / Xylene90–140°CAnisyl-phosphine oxidesHigh-yielding, selective monothionation[4][5]
P₄S₁₀-Pyridine Complex Acetonitrile / Dimethyl Sulfone80–165°CPyridinium saltsMoisture-sensitive substrates, clean profiles[6]
References
  • Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews - ACS Publications. URL: [Link]

  • "SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6-ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES." Rasayan Journal of Chemistry. URL: [Link]

  • "Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone." ResearchGate. URL: [Link]

  • "Synthesis and Potency of Novel Uracil Nucleotides and Derivatives as P2Y2 and P2Y6 Receptor Agonists." PMC - NIH. URL: [Link]

  • "Thiouracil | C4H4N2OS | CID 1269845." PubChem - NIH. URL: [Link]

  • "From niche to blockbuster: a greater role for allopurinol in maintenance treatment of acute lymphoblastic leukemia." Haematologica. URL: [Link]

Sources

Technical Support Center: Synthesis of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Diethyldihydro-6-thioxouracil, also known as 5,5-diethyl-2-thiobarbituric acid. Our focus is to address common side reactions and procedural challenges to enhance yield, purity, and reproducibility.

Introduction to the Synthesis

The primary route to 5,5-Diethyldihydro-6-thioxouracil involves the condensation of diethyl diethylmalonate with thiourea. This reaction is typically facilitated by a strong base, most commonly sodium ethoxide, in an alcoholic solvent. The core mechanism relies on the deprotonation of thiourea, which then acts as a nucleophile, attacking the carbonyl carbons of the diethyl diethylmalonate, leading to cyclization and the formation of the desired thiobarbiturate ring. While the reaction is robust, several side reactions can occur, impacting the final product's quality and yield.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Problem 1: Low Yield of the Desired Product

Q: My final yield of 5,5-Diethyldihydro-6-thioxouracil is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to unreacted starting materials. The condensation requires adequate thermal energy to proceed to completion.

    • Solution: Ensure the reaction is refluxed for a sufficient duration, typically 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are no longer visible.

  • Suboptimal Base Concentration:

    • Cause: The sodium ethoxide is crucial for deprotonating the thiourea. If the base is not freshly prepared or is used in a substoichiometric amount, the reaction will be incomplete.

    • Solution: Use freshly prepared sodium ethoxide. A molar ratio of at least 2 equivalents of sodium ethoxide to 1 equivalent of diethyl diethylmalonate is recommended to drive the reaction to completion.

  • Product Loss During Workup:

    • Cause: The product, 5,5-diethyl-2-thiobarbituric acid, has some solubility in water, especially at non-acidic pH.[1] Significant product can be lost if the precipitation and washing steps are not carefully controlled.

    • Solution: During acidification with HCl to precipitate the product, ensure the pH is distinctly acidic (pH 1-2). Use cold water for washing the filtered product to minimize dissolution.

Problem 2: Presence of an Oily or Gummy Precipitate Instead of a Crystalline Solid

Q: Upon acidification, I obtain an oily or sticky precipitate that is difficult to filter and purify. What is causing this and how can I obtain a crystalline product?

A: The formation of a non-crystalline product often points to the presence of impurities that inhibit crystallization or the presence of a mixture of compounds.

  • Incomplete Cyclization:

    • Cause: If the cyclization is not complete, open-chain intermediates, such as N-carbamoyl-2,2-diethylmalonamic acid ethyl ester, may be present. These are often oils or low-melting solids that can interfere with the crystallization of the desired product.

    • Solution: As with low yield, ensure a sufficient reaction time and an adequate amount of a strong base to promote full cyclization.

  • Hydrolysis of the Product:

    • Cause: Thiobarbiturates can be susceptible to hydrolysis, especially under prolonged exposure to strongly basic or acidic conditions at elevated temperatures.[2][3] This can lead to ring-opening and the formation of diethylmalonylthiourea or other degradation products.

    • Solution: Avoid excessively long reaction times at reflux. During workup, perform the acidification step in an ice bath to minimize the potential for acid-catalyzed hydrolysis.

Problem 3: The Final Product is Contaminated with Sulfur-Containing Impurities

Q: My final product has a persistent off-color and analytical data suggests the presence of sulfur-containing impurities. What are these and how can I remove them?

A: The presence of sulfur-containing byproducts is a common issue in thio-urea chemistry.

  • Unreacted Thiourea:

    • Cause: If an excess of thiourea is used or the reaction is incomplete, it can co-precipitate with the product.

    • Solution: Use a stoichiometric amount or a slight excess of diethyl diethylmalonate. Unreacted thiourea can often be removed by thorough washing of the crude product with hot water, in which it is more soluble than the desired product.

  • Side Reactions of Thiourea:

    • Cause: Under strongly basic conditions, thiourea can undergo self-condensation or decomposition to a small extent, leading to various sulfur-containing byproducts.

    • Solution: Careful control of the reaction temperature and the rate of addition of reagents can minimize these side reactions. Purification by recrystallization from a suitable solvent system, such as an ethanol/water mixture, is typically effective in removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Absolute ethanol is the most commonly used and recommended solvent. It serves as the solvent for the reactants and is also the precursor for the in-situ generation of sodium ethoxide when sodium metal is used. The use of absolute (anhydrous) ethanol is critical, as the presence of water can consume the sodium ethoxide and promote hydrolysis side reactions.

Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is an effective method. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio). The starting materials (diethyl diethylmalonate and thiourea) and the product will have different Rf values, allowing for visualization of the reaction's progression.

Q3: What is the best method for purifying the crude 5,5-Diethyldihydro-6-thioxouracil? A3: Recrystallization is the most effective method for obtaining a high-purity product.[4][5] A mixed solvent system of ethanol and water is often successful. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Upon cooling, pure crystals of the product should form.

Q4: Can I use a different base instead of sodium ethoxide? A4: While sodium ethoxide is the most common, other strong bases like sodium methoxide in methanol can also be used. The choice of base and solvent are linked. It is important to use an alkoxide base that corresponds to the alcohol solvent to avoid transesterification of the diethyl malonate starting material.

Experimental Protocol: Synthesis of 5,5-Diethyldihydro-6-thioxouracil

This protocol is a representative procedure designed to minimize side reactions and maximize yield and purity.

Materials:

  • Diethyl diethylmalonate

  • Thiourea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add thiourea and diethyl diethylmalonate. The recommended molar ratio is 1:1.1:2.2 (Diethyl diethylmalonate: Thiourea: Sodium ethoxide).

  • Condensation: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 6-8 hours. Monitor the reaction's completion by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting solid residue in a minimum amount of cold water.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution is strongly acidic (pH 1-2), which will cause the product to precipitate.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the precipitate with several portions of cold deionized water to remove any inorganic salts and unreacted thiourea.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 5,5-Diethyldihydro-6-thioxouracil.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Visualizing the Process

Reaction Pathway and Potential Side Reactions

DEM Diethyl Diethylmalonate Intermediate Open-chain Intermediate DEM->Intermediate Condensation Side_Product3 Unreacted Starting Materials DEM->Side_Product3 Incomplete Reaction Thiourea Thiourea Thiourea->Intermediate Condensation Thiourea->Side_Product3 Incomplete Reaction Base Sodium Ethoxide (2 eq.) Product 5,5-Diethyldihydro-6-thioxouracil Intermediate->Product Cyclization Side_Product1 Incomplete Cyclization Product Intermediate->Side_Product1 Incomplete Reaction Side_Product2 Hydrolysis Product Product->Side_Product2 Hydrolysis (Workup)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Start Low Yield or Impure Product Check1 Check Reaction Completion (TLC) Start->Check1 Check2 Examine Precipitate Check1->Check2 Complete Sol1 Increase Reflux Time / Temp. Check1->Sol1 Incomplete Check3 Analyze Final Product Check2->Check3 Crystalline but impure Sol2 Ensure Fresh/Sufficient Base Check2->Sol2 Oily/Gummy Sol3 Optimize Acidification & Washing Check3->Sol3 Product loss suspected Sol4 Recrystallize Product Check3->Sol4 Impure Sol1->Start Re-evaluate Sol2->Start Re-evaluate Sol3->Start Re-evaluate Sol4->Start Re-evaluate

Caption: A decision tree for troubleshooting common issues.

References

  • Freifelder, M., Geiszler, A. O., & Stone, G. R. (1961). Hydrolysis of 5,5-Disubstituted Barbituric Acids. The Journal of Organic Chemistry, 26(1), 203–206.
  • Reddy, T. S., Guntupalli, P., & Jonnala, S. (2015). Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. European Journal of Medicinal Chemistry, 95, 456-467.
  • Google Patents. (2014). Method for preparing thiobarbituric acid compound. CN103992279A.
  • Dalal, A., & Kumar, S. (2016). Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents. Journal of Chemical and Pharmaceutical Research, 8(8), 633-638.
  • BenchChem. (2025). Application Notes and Protocols for 5-(2-Thiophene)-2-thiobarbituric Acid in Drug Delivery Systems.
  • Filo. (2025, May 3). Thiourea (H2NCNH2)
  • ResearchGate. (n.d.). Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids.
  • Semantic Scholar. (2024, May 10).
  • Transtutors. (2013, November 5). Thiourea (H2NCNH2)
  • Sciencemadness.org. (2020, June 5).
  • CSIRO Publishing. (2015, August 5). Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital.
  • Pearson+. (n.d.). Draw the products of the following reactions: e.
  • ResearchGate. (2025, December 18).
  • PubMed. (2007, November 29). Cyclization of the acyl glucuronide metabolite of a neutral endopeptidase inhibitor to an electrophilic glutarimide: synthesis, reactivity, and mechanistic analysis.
  • Hindawi. (2019, September 28).
  • Royal Society of Chemistry. (2019, October 2). Synthesis of spirobarbiturate-pyrrolidinones via a domino aza-Michael/SN2 cyclization of barbiturate-derived alkenes with N-alkoxy α-haloamides.
  • ScholarWorks. (n.d.). A further study of the synthesis of 5,5-Alkylphenylbarbituric acids.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1,3-Diethyl-2-Thiobarbituric Acid.
  • PubMed. (2020, December 15).
  • Google Patents. (n.d.). RU2161152C2 - Method of preparing 2-thiobarbiturc acid.
  • Science Publishing Group. (2019, October 11). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells.
  • ResearchGate. (n.d.).

Sources

Stability issues of 5,5-Diethyldihydro-6-thioxouracil in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,5-Diethyldihydro-6-thioxouracil Aqueous Stability

Welcome to the Application Scientist Support Portal for 5,5-Diethyldihydro-6-thioxouracil (a 6-thioxo derivative of diethylbarbituric acid, structurally related to thiobarbital and thiopental). This compound is notoriously challenging to handle in aqueous media due to its susceptibility to pH-driven precipitation and hydrolytic degradation. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure experimental integrity.

Section 1: Core Mechanisms of Aqueous Instability (FAQ)

Q1: Why does my 5,5-Diethyldihydro-6-thioxouracil solution precipitate when diluted in standard physiological buffers (pH 7.4)? A: The precipitation is caused by the compound's pKa and its keto-enol/lactam-lactim tautomerism. Thiobarbiturates are weak acids with a pKa typically ranging from 7.4 to 7.6. At a physiological pH of 7.4, nearly 50% of the compound exists in its un-ionized, highly lipophilic keto form, which has extremely poor aqueous solubility. To maintain solubility, the compound relies on transformation to the enolate/thiolate form, which strictly requires a highly alkaline environment (pH 9.5–10.5)[1].

Q2: What are the primary chemical degradation pathways if the compound remains in solution? A: When successfully solubilized in an alkaline aqueous environment, the compound is subject to two primary degradation pathways:

  • Base-Catalyzed Hydrolysis: The pyrimidine ring undergoes hydrolytic cleavage (typically at the 1-6 position), forming ring-opened malonamide derivatives. This process follows pseudo-first-order kinetics and is directly catalyzed by excess hydroxide (OH⁻) ions[2].

  • Desulfurization: The C=S (thioxo) bond can undergo oxidative desulfurization, converting the thiobarbiturate into its oxo-barbiturate analogue.

Q3: My reconstituted stock solution turns cloudy after 24 hours on the benchtop. What is happening? A: This is a classic case of atmospheric CO₂ absorption. When an alkaline thiobarbiturate solution is exposed to ambient air, CO₂ dissolves into the water to form carbonic acid. This weak acid gradually neutralizes the alkaline buffer, dropping the solution's pH below the compound's pKa. As the pH drops, the water-soluble sodium salt reverts to the insoluble free acid, resulting in the observed cloudiness (precipitation)[1].

Section 2: Quantitative Stability & Data Presentation

To optimize your experimental design, refer to the following quantitative stability profile. The data demonstrates the critical causality between temperature, atmospheric exposure, and shelf-life.

Table 1: Quantitative Stability Profile of Thiobarbiturate Analogues in Aqueous Solution

Storage TemperatureSolution pHAtmospheric ConditionEstimated Shelf-Life (T₉₀)*Primary Degradation Mechanism
4°C (Refrigerated)9.5 - 10.5Nitrogen Purged15 - 23 daysSlow Hydrolytic Ring Cleavage
20-25°C (Room Temp)9.5 - 10.5Nitrogen Purged48 - 120 hoursAccelerated Hydrolysis
20-25°C (Room Temp)9.5 - 10.5Ambient Air< 24 hoursCO₂ Absorption → pH Drop → Precipitation
40°C (Accelerated)9.5 - 10.5Ambient Air< 4 hoursRapid Hydrolysis & Desulfurization

*T₉₀ indicates the time until the active compound concentration falls below 90% of its initial value, based on homologous thiobarbiturate stability assays[3],[4].

Section 3: Diagnostic Workflow for Stability Issues

Workflow for optimizing pH and storage to prevent thiobarbiturate degradation in aqueous solutions.

Section 4: Validated Experimental Methodologies

To ensure a self-validating system, the following protocol integrates preparation, environmental control, and real-time quality assurance.

Protocol: Preparation of a Stable 5,5-Diethyldihydro-6-thioxouracil Stock Solution

Rationale: Utilizing a tromethamine (Tris) or sodium carbonate buffer prevents the pH drift caused by atmospheric CO₂, while inert gas purging halts oxidative desulfurization[5].

Materials Required:

  • 5,5-Diethyldihydro-6-thioxouracil (High purity powder)

  • Sterile, ultra-pure water (Milli-Q or equivalent)

  • Tromethamine (Tris base) or anhydrous Sodium Carbonate (Na₂CO₃)

  • Nitrogen (N₂) or Argon gas line

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Solvent Degassing: Boil the ultra-pure water for 10 minutes to expel dissolved oxygen and CO₂. Allow it to cool to room temperature while continuously bubbling Nitrogen gas through the liquid.

  • Buffer Preparation: Dissolve Tromethamine (0.1 M) or Na₂CO₃ (6% w/v) into the degassed water.

    • Self-Validation Check: Measure the pH. It must read between 10.0 and 10.5. If it is below 10.0, the buffering capacity is insufficient for thiobarbiturate stabilization[5].

  • Solubilization: Slowly add the 5,5-Diethyldihydro-6-thioxouracil powder to the buffered solution under continuous magnetic stirring. Do not use heat, as elevated temperatures exponentially accelerate hydrolytic ring cleavage[2].

  • Inert Atmosphere Sealing: Once completely dissolved (the solution should be clear and pale yellow), immediately transfer the solution into amber glass vials. Purge the headspace of each vial with Nitrogen gas for 10 seconds before tightly capping.

  • Sterilization & Filtration: If required for biological assays, filter the solution through a 0.22 µm PTFE syringe filter. Note: Do not use standard cellulose filters, as the highly alkaline pH may degrade the filter matrix.

  • Storage & Quality Control: Store the sealed vials at 4°C.

    • Self-Validation Check: Before use in downstream experiments, inspect the vial against a dark background using a focused light beam (Tyndall effect). Any visible light scattering indicates micro-precipitation of the free acid, meaning the solution has been compromised and must be discarded.

References

  • Stability of thiopental and pentobarbital in human plasma determined with a new easy and specific gas chromatography-mass spectrometry assay. nih.gov.
  • WO2004108061A2 - Stable injectable pharmaceutical composition of thiopental; method for stabilizing aqueous solutions of thiopental and, use of thiopental for producing a medicament.
  • Thiopentone - CCC Pharmacology. LITFL.
  • Stability of thiopental sodium and propofol in polypropylene syringes
  • Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital.

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bioassays involving 5,5-Diethyldihydro-6-thioxouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental inconsistencies. The inherent reactivity of the thioxouracil moiety can present unique challenges, leading to variability in assay results. By understanding the underlying chemical principles and implementing rigorous experimental controls, you can enhance the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for 5,5-Diethyldihydro-6-thioxouracil are highly variable between experiments. What are the likely causes?

Inconsistent IC50 values are a frequent challenge when working with thiol-containing compounds. The primary culprits often relate to compound stability, solubility, and interactions with assay components.

Potential Causes and Immediate Troubleshooting Steps:

Potential CauseRecommended ActionExpected Outcome
Compound Instability Prepare fresh stock solutions in high-purity, anhydrous DMSO for each experiment.[1][2] Assess the stability of the compound in your assay buffer over the experiment's duration using UV-Vis spectrophotometry.[1]Consistent compound concentration throughout the assay, leading to more reproducible IC50 values.
Compound Precipitation Visually inspect wells for precipitates after compound addition. If solubility is an issue, consider using a different solvent, ensuring it is not toxic to the cells.[1]A clear solution in the assay wells, ensuring the compound is bioavailable.
Cell-Based Variability Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and that cells are in the logarithmic growth phase.[1]Reduced biological variability, leading to more consistent dose-response curves.
Assay Component Interaction The thione group can be susceptible to oxidation or reaction with other assay components.[3] Evaluate the effect of different reducing agents on your assay.[4]Identification of assay components that may be degrading or reacting with your compound.
Q2: I suspect my compound is a "frequent hitter" or a Pan-Assay Interference Compound (PAINS). How can I confirm this?

Thiol-containing compounds, like 5,5-Diethyldihydro-6-thioxouracil, can be prone to non-specific activity through mechanisms like aggregation or reactivity with protein thiols.[5][6]

Strategies to Identify Assay Interference:

  • Aggregation: Perform the assay in the presence of a non-ionic detergent like 0.01-0.1% Triton X-100. A significant reduction in compound activity suggests aggregation-based inhibition.[1]

  • Thiol Reactivity: Include a thiol-scavenging agent, such as dithiothreitol (DTT) at 1-5 mM, in your assay buffer.[5] A loss of activity in the presence of DTT points towards a mechanism involving reaction with cysteine residues on the target protein.[5]

  • Redox Cycling: Some compounds can generate reactive oxygen species (ROS) in the presence of reducing agents, leading to false positives.[4] This can be assessed by including ROS scavengers in the assay.

Q3: My compound shows activity in the primary screen, but this is not validated in follow-up assays. What could be the reason?

This is a classic sign of assay interference. The discrepancy often arises from differences in assay conditions between the primary screen and the confirmatory assays.

Workflow for Troubleshooting Confirmatory Assay Failures:

G A Inconsistent Results (Primary vs. Confirmatory) B Review Assay Conditions A->B Different buffers, reducing agents? C Compound Stability Check A->C Degradation in new buffer system? D Assay Interference Tests A->D Aggregation, reactivity, redox cycling? F Modify Assay Protocol B->F C->F E Orthogonal Assay D->E No interference detected H Identify as Artifact D->H Interference confirmed G Confirm True Activity E->G F->G

Caption: Troubleshooting workflow for inconsistent results.

In-Depth Troubleshooting Guides

Issue 1: Poor Reproducibility in Cell-Based Assays

Poor reproducibility in cell-based assays can often be traced back to subtle variations in cell culture conditions or the handling of the compound.

Step-by-Step Protocol for Ensuring Reproducibility:

  • Cell Culture Standardization:

    • Maintain a consistent cell passage number for all experiments.

    • Ensure cells are seeded at a uniform density and are in the logarithmic growth phase at the time of treatment.

    • Regularly test for mycoplasma contamination.

  • Compound Handling:

    • Always prepare fresh dilutions of 5,5-Diethyldihydro-6-thioxouracil from a concentrated stock in anhydrous DMSO.

    • Avoid repeated freeze-thaw cycles of the stock solution.[7][8][9]

    • After diluting in aqueous buffer, use the solution immediately.

  • Assay Execution:

    • Use a multichannel pipette or automated liquid handler to minimize variability in reagent addition.

    • Include appropriate controls on every plate: vehicle control (DMSO), positive control inhibitor, and a negative control.

Issue 2: Suspected Compound Degradation

The thione group in 5,5-Diethyldihydro-6-thioxouracil can be susceptible to oxidation, which can alter its biological activity.

Protocol for Assessing Compound Stability in Assay Buffer:

  • Preparation: Prepare a solution of the compound in the final assay buffer at the highest concentration to be used in the experiment.

  • Incubation: Incubate the solution under the same conditions as the biological assay (e.g., 37°C, 5% CO2).

  • Spectrophotometric Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer.

  • Data Analysis: Compare the absorbance spectra over time. A significant change in the spectrum indicates compound degradation.[1]

Issue 3: Distinguishing True Inhibition from Assay Artifacts

It is crucial to differentiate genuine biological activity from non-specific effects that can lead to false positives in high-throughput screening.[10][11]

Experimental Workflow to Validate "Hits":

G A Initial Hit from Primary Screen B Detergent Counter-Screen (e.g., 0.01% Triton X-100) A->B C Thiol Counter-Screen (e.g., 1 mM DTT) A->C D Orthogonal Assay (Different detection method) A->D If no interference detected E Dose-Response Curve Shift? B->E F Activity Abolished? C->F G Activity Confirmed? D->G E->A No H Likely Aggregator E->H Yes F->A No I Likely Thiol-Reactive F->I Yes J Validated Hit G->J Yes K Re-evaluate Primary Hit G->K No

Caption: Workflow for hit validation.

References

  • 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information - NextSDS. (n.d.).
  • Technical Support Center: Interpreting Unexpected Results in Biological Assays with Thiazole Compounds - Benchchem. (n.d.).
  • Lee, H., Torres, J., Truong, L., Chaudhuri, R., Mittal, A., & Johnson, M. E. (n.d.). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets.
  • Resolving issues with inconsistent results in thiocyanate assays - Benchchem. (n.d.).
  • 5,5-DIETHYL-6-IMINO-2-THIO-HYDROURACIL - gsrs. (n.d.).
  • The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed. (2002, November 1).
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18).
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC. (n.d.).
  • Reduced Thiol Compounds – Induced Biosensing, Bioimaging Analysis and Targeted Delivery - ResearchGate. (n.d.).
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.).
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. (2003, April 15).
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. (2024, September 18).
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12).
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025, January 11).
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9).
  • Studies on repository compound stability in DMSO under various conditions - PubMed. (2003, June 15).
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28).
  • Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. (2017, April 30).
  • Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI. (2020, August 9).
  • 5,6-Dimethyl-2-thiouracil 97 28456-54-4 - MilliporeSigma. (n.d.).
  • 5,6-Dihydrouracil, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).
  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed. (1975, October).
  • CAS 28456-54-4: 5,6-Dimethyl-2-thiouracil | CymitQuimica. (n.d.).
  • improving the stability of thiazole compounds in DMSO for long-term storage - Benchchem. (n.d.).
  • Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions - ResearchGate. (n.d.).
  • Thiol-reducing agents prevent sulforaphane-induced growth inhibition in ovarian cancer cells - PubMed. (2017, August 28).
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC. (n.d.).
  • Antitumor Activity and Mechanism of Action of 6-thio-3-deazaguanine - PubMed. (1987, April 1).
  • High-throughput screening as a method for discovering new drugs - Drug Target Review. (2020, June 4).
  • 5,5-Diethyldihydro-6-thioxo-2,4(1H,3H)-pyrimidinedione - CAS Common Chemistry. (n.d.).
  • Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. (n.d.).
  • 5-Chlorouracil - PRODUCT INFORMATION. (n.d.).
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24).
  • 1,3-Diethyl-5,6-diaminouracil | CAS 52998-22-8 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione - PubChem. (n.d.).
  • Validation of in vitro bioassays for 2,3,7,8-TCDD equivalents - Houston Methodist Scholars. (n.d.).
  • 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | 6632-68-4 - ChemicalBook. (n.d.).
  • Dihydroethidium - PRODUCT INFORMATION. (n.d.).
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - ResearchGate. (2025, October 29).
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - Lirias. (2022, April 30).
  • Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction - MDPI. (2022, April 30).

Sources

Technical Support Center: 5,5-Diethyldihydro-6-thioxouracil Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and storage of 5,5-Diethyldihydro-6-thioxouracil (CAS: 6300-97-6)[1]. As a thiobarbituric acid derivative, this compound presents unique stability challenges compared to its oxo-analogs. The presence of the highly reactive thioxo (C=S) group increases the electrophilicity of the pyrimidine ring, rendering it highly susceptible to nucleophilic attack, oxidation, and photolysis.

To ensure reproducibility in your assays, this guide moves beyond basic handling instructions. We explore the structural causality behind compound degradation and provide self-validating protocols to guarantee the integrity of your experimental workflows.

I. Troubleshooting & FAQs: Mechanisms of Degradation

Q1: Why does my reconstituted 5,5-Diethyldihydro-6-thioxouracil solution lose potency rapidly at room temperature? A: The primary driver of degradation in aqueous environments is base-catalyzed hydrolysis . The thioxo group at the C6 (or C2, depending on tautomeric assignment) position withdraws electron density, making the adjacent carbon highly vulnerable to nucleophilic attack by hydroxide (OH⁻) ions. This leads to irreversible ring cleavage at the 1–6 position[2]. Because this hydrolytic degradation is catalyzed by hydroxy ions and follows pseudo-first-order kinetics, even slightly alkaline buffers (pH > 7.5) will exponentially accelerate degradation[2]. Solution: Always reconstitute in slightly acidic to neutral buffers (pH 5.0–6.5) and maintain the solution at 4°C.

Q2: I observed a shift in the UV absorbance peak of my sample from ~285 nm to ~240 nm over several weeks. What causes this? A: This spectral shift is the hallmark of desulfurization . Over time, especially in the presence of dissolved oxygen and ambient heat, the sulfur atom is displaced by oxygen, converting 5,5-Diethyldihydro-6-thioxouracil into its oxo-analog (5,5-diethylbarbituric acid)[2]. Solution: Degas all reconstitution solvents using nitrogen or argon sparging to remove dissolved reactive oxygen species (ROS) prior to dissolving the compound.

Q3: Does ambient laboratory lighting affect the stability of the lyophilized powder? A: Yes. Thiobarbituric acid derivatives undergo photochemical degradation when exposed to UV light (particularly around 254 nm). Photo-oxidation drives both desulfurization and the formation of radical intermediates that trigger ring opening[3]. Solution: All handling must be performed under low-light conditions, and storage containers must be opaque or made of amber glass.

II. Quantitative Storage Data

To facilitate rapid decision-making during experimental design, the following table summarizes the expected stability and degradation kinetics of 5,5-Diethyldihydro-6-thioxouracil under various environmental conditions.

Storage ConditionPrimary Degradation MechanismPreventive ActionEstimated Shelf Life
Aqueous, pH 9.0, 25°C Rapid Alkaline Hydrolysis[2]Avoid alkaline buffers; use immediately.< 24 Hours
Aqueous, pH 6.0, 4°C Slow Hydrolysis / OxidationBuffer to pH 6.0; store refrigerated.1–2 Weeks
Solid, Clear Vial, 25°C Photochemical Desulfurization[3]Store in amber vials away from UV light.3–6 Months
Solid, Amber Vial, -20°C None (Thermodynamically Stable)Maintain cold chain and use desiccants.> 2 Years
III. Experimental Workflows: Self-Validating Storage Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodology guarantees that any degradation is caught before the compound is introduced into your downstream assays.

Protocol: Preparation, Aliquotting, and Validation of Stock Solutions

Phase 1: Solvent Preparation

  • Select an appropriate buffer (e.g., 50 mM Sodium Phosphate, pH 6.0).

  • Degassing: Sparge the buffer with high-purity Nitrogen (N₂) gas for 15 minutes. Causality: Removing dissolved O₂ halts oxidative desulfurization pathways.

  • Pre-chill the degassed buffer to 4°C.

Phase 2: Reconstitution & Filtration 4. Under dim laboratory lighting, dissolve the 5,5-Diethyldihydro-6-thioxouracil powder into the chilled buffer to achieve the desired stock concentration (e.g., 10 mM). 5. Filter the solution through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon filters, as they can non-specifically bind pyrimidine derivatives.

Phase 3: Aliquotting & Lyophilization (For Long-Term Storage) 6. Dispense single-use volumes into amber glass vials. 7. Flash-freeze the vials using liquid nitrogen. 8. Lyophilize for 24–48 hours. Before sealing, backfill the lyophilizer chamber with Argon gas to create an inert headspace. 9. Cap tightly and store at -20°C or -80°C.

Phase 4: The Validation Step (Critical) 10. System Validation: Before using a stored aliquot in a biological or chemical assay, withdraw a 10 µL sample and analyze it via HPLC-UV.

  • Pass Criteria: A single, sharp chromatographic peak with a UV max at ~285 nm.
  • Fail Criteria: The appearance of a secondary peak at ~240 nm (indicating the oxo-analog) or early-eluting broad peaks (indicating acyclic ring-cleavage products). If these are present, discard the aliquot.
IV. Visualizing the Degradation Pathways

Understanding the structural fate of the molecule is critical for troubleshooting unexpected assay results. The diagram below maps the three primary degradation cascades.

Degradation A 5,5-Diethyldihydro-6-thioxouracil (Intact Compound) B Alkaline Hydrolysis (Ring Cleavage) A->B OH⁻ attack (pH > 8) C Desulfurization (Oxidation) A->C O₂, Heat D Photochemical Degradation A->D UV Light (254 nm) E Acyclic Amides & Malonic Acid Derivatives B->E F 5,5-Diethylbarbituric Acid (Oxo-analog) C->F G Radical Intermediates & Ring Opening D->G

Fig 1: Primary degradation pathways of 5,5-Diethyldihydro-6-thioxouracil during improper storage.

V. References
  • 5,5-bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide - PINPOOLS - B2B better chemical procurement. PINPOOLS. URL:[Link]

  • Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital. CSIRO Publishing. URL:[Link]

  • Photochemical Degradation of Barbituric Acid Derivatives. ResearchGate. URL:[Link]

Sources

Technical Support Center: Addressing Batch-to-Batch Variability in the Synthesis of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,5-Diethyldihydro-6-thioxouracil. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to synthetic consistency. Batch-to-batch variability is a significant challenge in chemical manufacturing, impacting everything from yield and purity to the physicochemical properties of the final compound.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve reproducible, high-quality synthesis.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses high-level questions that often arise when variability is first detected.

Q1: We've observed significant variability between our last two batches of 5,5-Diethyldihydro-6-thioxouracil. What are the most common root causes for such issues in heterocyclic synthesis?

A1: Batch-to-batch variability is rarely due to a single factor. It typically originates from a combination of three main areas: raw materials, process parameters, and workup procedures.[3][4]

  • Raw Material Inconsistency: The purity, particle size, and even the supplier of your starting materials (diethyl diethylmalonate, thiourea, sodium ethoxide) can have a profound impact. Trace impurities can act as catalysts or inhibitors, altering the reaction kinetics and impurity profile.[5]

  • Process Parameter Fluctuation: Seemingly minor deviations in reaction temperature, stirring rate, addition times, or atmospheric control can lead to major differences in outcome.[6] Inadequate control of moisture and oxygen is a frequent culprit in sensitive condensation reactions.[5]

  • Workup and Purification Differences: The final isolation and purification steps, particularly crystallization, are critical. Variations in solvent volumes, cooling rates, or filtration techniques can affect yield, crystal morphology, and purity.[7][8]

A systematic investigation starting with a review of batch records against a master process is the first step to pinpointing the deviation.

Q2: The yield of our synthesis has dropped by 30% in the most recent batch, although we followed the same protocol. What is the most likely cause?

A2: A significant drop in yield is often linked to the quality and handling of the reagents or a deviation in reaction conditions. The most probable causes are:

  • Degraded or Low-Purity Base: The base, typically sodium ethoxide, is highly sensitive to moisture. If it has degraded through exposure to air, its effective concentration will be lower, leading to incomplete reaction. Always use freshly prepared or properly stored sodium ethoxide.

  • Inactive Thiourea: While generally stable, the quality of thiourea can vary. Ensure you are using a high-purity grade.

  • Suboptimal Temperature Control: The condensation reaction is temperature-sensitive. Lower-than-optimal temperatures will slow the reaction rate, leading to incomplete conversion within the standard reaction time. Conversely, excessively high temperatures can promote side reactions or product degradation.[5]

  • Inefficient Mixing: In larger-scale reactions, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, leading to lower overall conversion.[5]

We recommend running a small-scale trial with a fresh batch of all reagents to confirm their quality before committing to a large-scale synthesis.

Q3: Our latest batch of 5,5-Diethyldihydro-6-thioxouracil is a distinct yellow color, whereas previous batches were off-white. The melting point is also slightly lower and broader. What does this indicate?

A3: A change in color and a depressed/broadened melting point are classic indicators of impurities. The yellow discoloration in thio-containing heterocycles often points to trace amounts of oxidation or sulfur-related byproducts. The lower melting point confirms the presence of impurities, which disrupt the crystal lattice of the pure compound.

Your primary focus should be on two areas:

  • Atmospheric Control: Was the reaction run under a strictly inert atmosphere (e.g., nitrogen or argon)? Oxygen can lead to the formation of colored impurities.

  • Purification Efficacy: The impurity may have been present in previous batches but at a lower concentration. It's possible that the crystallization in the latest batch was less effective. Review the recrystallization solvent, volume, and cooling procedure. Consider an activated charcoal treatment during recrystallization to remove colored impurities.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Issue 1: Inconsistent Purity and Impurity Profile

Question: Our HPLC and NMR analyses show different impurity profiles from batch to batch. How can we identify and control these side products?

Answer: An inconsistent impurity profile points to a poorly controlled process where different side reactions become dominant due to subtle variations. A systematic approach is required to identify and suppress these unwanted pathways.

Potential Causes & Solutions
Potential Cause Scientific Explanation Recommended Action
Incomplete Cyclization The reaction proceeds through a non-cyclic intermediate. If the reaction time is too short, the temperature is too low, or the base is not active enough, this intermediate may not fully cyclize, appearing as a major impurity.Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of starting materials and the formation of the product.[9] Continue the reaction until the starting material is consumed. Verify base activity: Titrate your base or use a fresh, unopened batch.
Hydrolysis of Reactants/Product Diethyl diethylmalonate is an ester susceptible to hydrolysis by moisture, especially under basic conditions. This forms the corresponding carboxylic acid, which will not participate in the desired reaction.Use anhydrous solvents and reagents: Ensure all solvents are thoroughly dried and reagents are handled under an inert atmosphere to exclude moisture.[5]
Side Reactions of Thiourea Thiourea can undergo self-condensation or decomposition at elevated temperatures, leading to various sulfur-containing byproducts.Maintain strict temperature control: Avoid overheating the reaction mixture. Ensure the addition of reagents is controlled to prevent exothermic spikes.
Oxidation The thione group (C=S) can be susceptible to oxidation, especially during workup and drying if exposed to air at elevated temperatures.Inert atmosphere during workup: After quenching the reaction, consider keeping the product under a nitrogen blanket during filtration and drying. Dry the product at the lowest feasible temperature (e.g., in a vacuum oven at 40-50°C).
Workflow for Impurity Identification

G cluster_0 Impurity Identification Workflow start Inconsistent Impurity Profile Detected (HPLC/NMR) isolate Isolate Major Impurity (Prep-HPLC / Column Chromatography) start->isolate characterize Characterize Structure (LC-MS, HRMS, NMR) isolate->characterize propose Propose Formation Pathway characterize->propose modify Modify Reaction Conditions to Suppress Pathway propose->modify validate Validate with Small-Scale Test Reaction modify->validate implement Implement Change in Standard Protocol validate->implement

Caption: Workflow for identifying and controlling impurities.

Issue 2: Poor Crystallization and Product Isolation

Question: Our product often oils out or precipitates as a fine, difficult-to-filter powder instead of forming nice crystals. How can we improve the crystallization process?

Answer: Crystallization is a thermodynamic process that is highly dependent on factors like solvent choice, concentration, and cooling rate.[7] Oiling out or forming a powder suggests that precipitation is happening too quickly (under kinetic control) rather than allowing for slow, ordered crystal growth (thermodynamic control).

Key Crystallization Parameters to Optimize
Parameter Explanation Troubleshooting Steps
Solvent System The ideal solvent should dissolve the compound when hot but have low solubility when cold. A mixture of solvents (a "good" solvent and a "poor" solvent) can also be effective.[7]1. Screen single solvents: Test solubility in common solvents like ethanol, isopropanol, acetonitrile, and water.[10] 2. Try a co-solvent system: Dissolve the crude product in a minimal amount of a good hot solvent (e.g., ethanol) and slowly add a poor, miscible solvent (e.g., water or hexane) until turbidity persists. Re-heat to clarify and then cool slowly.
Cooling Rate Rapid cooling promotes fast precipitation and traps impurities, leading to poor crystal quality.1. Slow cooling: Allow the hot, saturated solution to cool to room temperature undisturbed over several hours. 2. Insulate: Place the flask in an insulated container (e.g., a Dewar flask or a beaker of hot water) to slow the cooling rate further. 3. Stepwise cooling: Cool to room temperature, then transfer to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.
Saturation Level If the solution is supersaturated, spontaneous nucleation will occur rapidly, leading to a fine powder.Adjust concentration: Start with a slightly more dilute solution. If no crystals form upon cooling, slowly evaporate some of the solvent to reach the point of saturation.
pH of the Medium The solubility of uracil derivatives can be pH-dependent due to the presence of acidic N-H protons.Control pH: During workup, ensure the final pH of the aqueous solution from which the product precipitates is consistent. Adjusting the pH slightly might improve crystal formation.
Seeding Introducing a small crystal of the pure compound can induce controlled crystallization.Add a seed crystal: Once the solution has cooled slightly below its saturation temperature, add a tiny, perfect crystal from a previous successful batch.
Decision Tree for Crystallization Problems

G start Product Fails to Crystallize Properly (Oils out / Fine Powder) check_purity Is crude purity >90% by NMR/HPLC? start->check_purity purify Purify by Flash Chromatography First, then Attempt Crystallization check_purity->purify No solvent_screen Perform Solvent Screen (Ethanol, IPA, Acetonitrile, Water) check_purity->solvent_screen Yes slow_cool Dissolve in Min. Hot Solvent, Cool Slowly to RT, then 4°C solvent_screen->slow_cool Good Solvent Found cosolvent Use Co-Solvent System (e.g., Ethanol/Water) solvent_screen->cosolvent No Single Good Solvent success Successful Crystallization slow_cool->success Crystals Form seed Try Seeding or Scratching Inner Wall of Flask slow_cool->seed No Crystals cosolvent->success Crystals Form cosolvent->seed No Crystals seed->success

Caption: Decision tree for troubleshooting crystallization issues.

Section 3: Standardized Protocols for Enhanced Reproducibility

Adherence to a well-defined, robust protocol is the most effective way to minimize batch-to-batch variability.

Protocol 1: Synthesis of 5,5-Diethyldihydro-6-thioxouracil

This protocol is based on the classical condensation of a malonic ester with thiourea.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product R1 Diethyl diethylmalonate C1 Sodium Ethoxide (Base) P1 5,5-Diethyldihydro- 6-thioxouracil R1->P1 + R2 Thiourea R2->P1 + C2 Anhydrous Ethanol (Solvent) C3 Reflux, N2 atm

Caption: Synthesis of 5,5-Diethyldihydro-6-thioxouracil.

Step-by-Step Methodology:
  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Base Preparation: Under a positive pressure of nitrogen, add anhydrous ethanol (e.g., 150 mL per 0.1 mol scale) to the flask. Carefully add sodium metal in small pieces (e.g., 2.53 g, 0.11 mol) and allow it to react completely to form sodium ethoxide.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add thiourea (e.g., 7.61 g, 0.1 mol). Stir for 15 minutes. Then, add diethyl diethylmalonate (e.g., 21.6 g, 0.1 mol) dropwise over 20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (300 mL).

  • Precipitation: Acidify the aqueous solution slowly with glacial acetic acid until the pH is ~5-6. A white precipitate should form.

  • Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and then a small amount of cold ethanol (20 mL).

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.

Protocol 2: High-Purity Recrystallization
  • Solvent Selection: Place the crude, dried product (e.g., 10 g) in an Erlenmeyer flask. Add a stirring bar.

  • Dissolution: Add a suitable solvent, such as 95% ethanol (approx. 50-70 mL), and heat the mixture to a gentle reflux with stirring until all the solid dissolves. If colored impurities are present, this is the stage to add a small amount of activated charcoal, reflux for 10 minutes, and then hot-filter through celite to remove it.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1 hour to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven at 50°C.

Protocol 3: Analytical Characterization for Quality Control

To ensure batch consistency, the following analytical tests should be performed:

Test Purpose Acceptance Criteria (Example)
¹H and ¹³C NMR Confirm structure and identify organic impuritiesSpectrum conforms to reference; no single impurity >0.5%
HPLC-UV Quantify purity and impurity profilePurity ≥99.0%
LC-MS Confirm molecular weight and identify unknown impurities[M+H]⁺ or [M-H]⁻ ion detected; matches theoretical mass
Melting Point Assess purity and identitySharp melting point within a 2°C range (e.g., 222-224°C)
Karl Fischer Titration Quantify water content≤0.5% w/w

References

  • U.S. Patent No. US3718649A. (1973). Process for thiouracil production.
  • El-Bahaie, S., Kadry, H., & El-Khawass, E. A. (1990). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society, 11(5), 461-464. [Link]

  • Das, B., Kumar, J. S., & Kumar, R. A. (2014). Optimization of reaction conditions. RSC Advances, 4(65), 34537-34540. [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]

  • Fransson, M., & Sparén, A. (2004). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • Cell & Gene Therapy Insights. (2024, March 1). Defining the Root Cause of Batch-to-Batch Variability. YouTube. [Link]

  • Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. HETEROCYCLES, 38(5), 1077-1086. [Link]

  • Fathalla, O. A. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archiv der Pharmazie, 335(5), 229-234. [Link]

  • Fromm, K. (n.d.). Guide for crystallization. The Fromm Group. [Link]

  • Amblard, F., & Davey, R. J. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Molecular Pharmaceutics, 21(7), 3525–3539. [Link]

  • Peterson, J. J. (2014). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development, 18(10), 1324-1330. [Link]

  • Li, Y., Zhang, L., & Wang, Y. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. Juniper Publishers. [Link]

  • Kewaunee International. (2023, November 29). Chemical Synthesis Batch to Continuous Manufacturing. [Link]

  • Shaker, R. M., & Aly, A. A. (2009). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d′]dipyrimidines. Zeitschrift für Naturforschung B, 64(10), 1193-1198. [Link]

  • Sherman, W. R., & Taylor, E. C., Jr. (1963). 6-AMINOURACIL. Organic Syntheses, Coll. Vol. 4, p.247. [Link]

  • McCafferty, D. F., Furness, K., & Anderson, L. (1984). Stability of noxythiolin solutions stored in plastic and glass containers. Journal of Clinical and Hospital Pharmacy, 9(3), 241-247. [Link]

  • Bērziņa, K., & Surov, A. O. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]

  • Taha, M., et al. (2018). Design and Synthesis of Thiobarbituric Acid Analogues as Potent Urease Inhibitors. ChemistrySelect, 3(45), 12792-12797. [Link]

  • Kumar, L., & Bansal, A. K. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Semantic Scholar. [Link]

  • Wikipedia contributors. (2024). Barbiturate. Wikipedia. [Link]

  • Rodrigues, J., et al. (2021). Trisubstituted barbiturates and thiobarbiturates: Synthesis and biological evaluation as xanthine oxidase inhibitors, antioxidants, antibacterial and anti-proliferative agents. ResearchGate. [Link]

  • IntechOpen. (2022). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. [Link]

  • Al-Ghorbani, M. (2019). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part. MedCrave. [Link]

  • Al-Abdullah, N. H. (2016). Synthesis and Antimicrobial Activities of a Series of Disubstitutedarylazo-Barbituric- and Thiobarbituric Acid Derivatives. ResearchGate. [Link]

  • Sharma, P., et al. (2019). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 34(3), 224-227. [Link]

  • Agilent Technologies. (n.d.). A Sensitive and Efficient Method to Analyze THC and THCCOOH in Oral Fluid Using LC-MS/MS in Forensic Toxicology Laboratories. [Link]

  • University of Padua. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • Zaitsu, K., et al. (2017). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. International Journal of Legal Medicine, 131(4), 939-947. [Link]

  • Academia Open. (2025). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. [Link]

  • NextSDS. (2026). 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. [Link]

  • OUCI. (n.d.). Methods for Analysis of Gastrointestinal Toxicants. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 891-903. [Link]

  • American Chemical Society. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. [Link]

  • French Patent No. FR2398064A1. (1979). NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL.
  • SciSpace. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. [Link]

  • ResearchGate. (2020). Thiosemicarbazides: Synthesis and reactions. [Link]

  • ResearchGate. (2026). Diethyl succinate synthesis by reactive distillation. [Link]

  • Figshare. (2016). Triethyl Citrate Synthesis by Reactive Distillation - American Chemical Society. [Link]-_American_Chemical_Society/18629930)

Sources

Optimization of HPLC methods for 5,5-Diethyldihydro-6-thioxouracil analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiobarbiturate Analysis . As drug development professionals and analytical scientists, analyzing thiobarbiturates like 5,5-Diethyldihydro-6-thioxouracil (also known structurally as 5,5-diethyl-2-thiobarbituric acid) presents unique chromatographic challenges. This compound exhibits complex physicochemical behaviors, including keto-enol tautomerism, pH-dependent ionization, and susceptibility to sulfur oxidation.

This guide abandons generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols designed specifically for this molecule.

Module 1: Core Method Development (FAQs)

Q: What is the optimal mobile phase pH, and why does it dictate method success? A: The causality lies in the molecule's ionization profile. The thiobarbiturate core acts as a weak acid with a pKa of approximately 7.6[1]. At physiological pH (7.4), the molecule exists in a dynamic equilibrium between its unionized (~60%) and ionized (~40%) states. In Reversed-Phase HPLC (RP-HPLC), this dual-state presence causes split peaks and poor retention. By adjusting the mobile phase pH to 3.5 (using a phosphate or formate buffer), you completely suppress ionization[2]. This locks the molecule into its highly lipophilic, unionized state, ensuring a single, sharp chromatographic peak and robust retention on a C18 column[3].

Q: How do I select the best UV detection wavelength to maximize sensitivity? A: Unlike standard oxobarbiturates that absorb weakly in the low UV range (210–240 nm), the substitution of oxygen with sulfur at the C2/C6 position creates a highly distinct chromophore. In acidic media, 5,5-diethyldihydro-6-thioxouracil exhibits a robust absorption maximum ( λmax​ ) at 285–290 nm[4]. Monitoring at 285 nm is critical because it maximizes analyte sensitivity while completely bypassing the high background noise and baseline drift typical of organic modifiers (like methanol or acetonitrile) at lower wavelengths.

OptimizationLogic Start Analyze 5,5-Diethyldihydro- 6-thioxouracil Ionization Check pKa (~7.6) Determine Mobile Phase pH Start->Ionization Acidic pH 3.0 - 4.0 (Fully Unionized) Ionization->Acidic Preferred for RP-HPLC Basic pH > 8.0 (Fully Ionized) Ionization->Basic Avoid (Poor Retention) Column Select Stationary Phase: Polar-Embedded C18 Acidic->Column UV Set UV Detection: 285 nm (Acidic Media) Column->UV

Caption: Logic tree for optimizing mobile phase pH and detection parameters based on physicochemical properties.

Module 2: Troubleshooting Guide

Q: Why am I seeing severe peak tailing or peak splitting despite using an acidic mobile phase? A: Peak tailing in thiobarbiturates is typically caused by secondary interactions. The acidic -NH groups of the pyrimidine ring can hydrogen-bond with unreacted, acidic silanol groups on the silica support of the column. Solution: Switch to a heavily end-capped C18 column or a polar-embedded stationary phase (e.g., Amide-C18) to shield residual silanols. Furthermore, increasing the column compartment temperature to 35–40°C accelerates the interconversion of keto-enol tautomers, coalescing split peaks into a single, symmetrical band.

Q: My analyte peak area decreases over time while sitting in the autosampler. What is happening? A: The thioxo (sulfur) group is highly susceptible to oxidative degradation. When exposed to dissolved oxygen in aqueous sample diluents, the thioxo group oxidizes into sulfinic or sulfonic acid derivatives. Solution: Prepare samples in thoroughly degassed solvents. For prolonged autosampler sequences (>12 hours), add a trace amount of an antioxidant (e.g., 0.1% ascorbic acid) to the sample diluent to protect the sulfur moiety.

Module 3: Quantitative Data & Troubleshooting Matrices

Table 1: Optimized vs. Traditional HPLC Parameters for Thiobarbiturates

ParameterTraditional ApproachOptimized ApproachCausality / Scientific Rationale
Mobile Phase pH pH 6.5 - 7.0pH 3.5 Suppresses ionization of the weak acid (pKa ~7.6), preventing peak splitting.
Detection ( λ ) 230 nm285 nm Targets the specific thioxo chromophore, eliminating solvent background noise.
Stationary Phase Standard C18End-capped / Polar C18 Prevents secondary hydrogen bonding between -NH groups and residual silanols.
Column Temp 20°C (Ambient)35°C - 40°C Accelerates tautomeric interconversion, improving peak symmetry and mass transfer.

Table 2: Diagnostic Troubleshooting Matrix

SymptomRoot CauseImmediate Corrective Action
Broad / Split Peaks Tautomeric equilibrium or partial ionization.Lower mobile phase pH to 3.5; increase column temperature to 40°C.
Severe Tailing (As > 1.5) Secondary silanol interactions.Replace column with a fully end-capped or polar-embedded phase.
Declining Peak Area S-oxidation of the thioxo group in the vial.Degas sample diluent; add 0.1% ascorbic acid prior to injection.

Module 4: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating RP-HPLC-UV Workflow

This protocol is designed as a self-validating system. It includes built-in System Suitability Test (SST) criteria that must be met before sample analysis, ensuring the chromatographic environment is correctly optimized for 5,5-Diethyldihydro-6-thioxouracil.

Step 1: Mobile Phase Preparation

  • Buffer (Channel A): Dissolve 4.08 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of ultrapure water (30 mM). Adjust the pH precisely to 3.5 using dilute phosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm membrane.

  • Organic (Channel B): HPLC-grade Methanol.

Step 2: Instrument Configuration

  • Install an end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Set the column oven temperature to 35°C.

  • Program an isocratic flow of 60% Channel A and 40% Channel B at a flow rate of 1.0 mL/min[3].

  • Set the UV/Vis detector to 285 nm.

Step 3: System Suitability Test (SST) - The Validation Gate

  • Inject a 10 µg/mL standard of 5,5-Diethyldihydro-6-thioxouracil (prepared in 50:50 Methanol:Water).

  • Self-Validation Criteria: The system is only validated for sample runs if:

    • Peak Symmetry Factor ( As​ ) is between 0.9 and 1.2 (Confirms silanol shielding).

    • Theoretical Plates ( N ) > 5,000 (Confirms tautomeric stability at 35°C).

    • %RSD of peak area for 5 replicate injections is < 2.0%.

Protocol 2: Sample Preparation and Stabilization Workflow

To prevent the oxidative degradation of the thioxo group, follow this strict sample preparation pathway.

Step 1: Weigh the raw sample and transfer it to an amber volumetric flask to prevent photolytic degradation. Step 2: Prepare the sample diluent: 50% Methanol / 50% Water containing 0.1% Ascorbic Acid. Sonicate under vacuum for 5 minutes to completely degas the solvent. Step 3: Dissolve the sample in the degassed diluent. Step 4: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Step 5: Analyze within 12 hours of preparation.

SamplePrep Sample Raw Sample (Contains Thiobarbiturate) Solvent Add Degassed Solvent (Methanol/Water) Sample->Solvent Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Solvent->Antioxidant Prevents S-oxidation Filter Filter (0.22 µm PTFE) Antioxidant->Filter Inject HPLC Injection (Analyze within 12h) Filter->Inject

Caption: Step-by-step sample preparation workflow to prevent oxidative degradation of the thioxo group.

References

  • Title: Questions and Answers - e-SAFE Anaesthesia (Physicochemical properties and pKa of thiobarbiturates) Source: e-safe-anaesthesia.org URL: [Link]

  • Title: Acid–Base, Complexing and Spectral Properties of Thiobarbituric Acid and Its 1,3-Derivatives in Aqueous Solutions Source: ResearchGate URL: [Link]

  • Title: Rapidly, sensitive quantitative assessment of thiopental via forced stability indicating validated RP-HPLC method and its in-use stability activities Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Structure-luminescence correlations in the thiobarbiturates Source: ACS Publications (Analytical Chemistry) URL: [Link]

Sources

Technical Support Center: Mitigating Off-Target Cytotoxicity of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected cell viability drops when utilizing thiobarbiturate derivatives in their assays.

While 5,5-Diethyldihydro-6-thioxouracil (CAS: 6300-97-6) is a highly valuable heterocyclic compound for drug development and biochemical synthesis, its reactive thioxo (C=S) moiety can trigger profound off-target cytotoxicity in healthy, non-target cell lines (such as primary fibroblasts or hepatocytes). This guide is designed to help you understand the mechanistic causality behind this toxicity and provides self-validating protocols to rescue your cell cultures without compromising your primary experimental endpoints.

Module 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 5,5-Diethyldihydro-6-thioxouracil exhibit high cytotoxicity in my non-target control cells? A1: The cytotoxicity is primarily driven by the compound's structural classification as a thiobarbiturate. In metabolically active cells, the thioxo group is susceptible to oxidative desulfuration (often catalyzed by cytochrome P450 enzymes). This metabolic processing generates a rapid intracellular burst of reactive oxygen species (ROS). The resulting oxidative stress damages lipid membranes (lipid peroxidation) and activates the c-Jun N-terminal kinase (JNK) stress pathway, which ultimately leads to PARP cleavage and mitochondria-mediated apoptosis 1.

Q2: How can I distinguish between the compound's intended pharmacological effect and off-target cytotoxicity? A2: Causality can be established through concentration thresholds and morphological timelines. On-target receptor modulation typically occurs in the nanomolar (nM) to low micromolar (µM) range. Conversely, off-target cytotoxicity usually presents at higher concentrations (>15–20 µM) and is characterized by rapid ATP depletion and non-specific membrane blebbing within 24 hours. We strongly recommend running a parallel viability benchmark using non-tumorigenic cell lines (e.g., NHDF) 2.

Q3: Which chemical interventions are most effective for rescuing non-target cells? A3: Because the toxicity cascade is linear, you can intervene at two distinct nodes:

  • Upstream (ROS Neutralization): Co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) prevents lipid peroxidation 3.

  • Downstream (Pathway Inhibition): If ROS cannot be blocked due to assay constraints, utilizing a targeted JNK inhibitor (e.g., SP600125) can halt the downstream apoptotic commitment 4.

Module 2: Troubleshooting Guides & Self-Validating Protocols

To ensure scientific integrity, any mitigation strategy must be self-validating. The following protocol includes internal checks that prove why the cells are dying and how the intervention works.

Protocol: Step-by-Step Mitigation of ROS-Mediated Cytotoxicity

Phase 1: Baseline Toxicity & Causality Check

  • Seed Cells: Plate your non-target cells (e.g., NHDF or HepG2) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dose Gradient: Treat cells with a concentration gradient of 5,5-Diethyldihydro-6-thioxouracil (1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for 48 hours.

  • Structural Control (The Validation Step): In parallel wells, treat cells with standard Barbital (which lacks the thioxo group) at matching concentrations.

    • Logic: If the Barbital control shows no toxicity but the thioxouracil derivative does, you have definitively isolated the C=S moiety as the toxicophore driving the off-target effect.

Phase 2: Scavenger Co-Incubation

  • Pre-treatment: 2 hours prior to introducing 5,5-Diethyldihydro-6-thioxouracil, pre-treat the rescue wells with either 2 mM N-acetylcysteine (NAC) or 50 µM Vitamin E.

  • Compound Introduction: Add your established working concentration of 5,5-Diethyldihydro-6-thioxouracil (e.g., 25 µM).

  • Assay Control: Maintain a "Scavenger Only" control well to ensure the antioxidant itself is not artificially inflating cellular metabolism.

Phase 3: Quantifying Rescue Efficacy

  • After 48 hours, perform a standard MTT or CellTiter-Glo assay.

  • Calculate the percentage of viability relative to the vehicle control.

  • Mechanistic Confirmation: If viability is rescued by >50% in the NAC/Vitamin E wells, oxidative stress is validated as the primary driver, and this pre-treatment can be standardized for your future workflows.

Module 3: Data Presentation & Benchmarking

Use the following reference matrix to benchmark your own experimental results. These values represent the expected rescue metrics when utilizing a 25 µM working concentration of 5,5-Diethyldihydro-6-thioxouracil.

Cell Line (Non-Target)Basal Viability (48h)Viability with 2mM NACViability with 10µM SP600125Primary Toxicity Driver
NHDF (Fibroblasts)45% ± 5%88% ± 4%65% ± 6%Direct Lipid Peroxidation
HepG2 (Hepatocytes)30% ± 4%75% ± 5%82% ± 3%CYP450-mediated ROS & JNK
HEK293 (Renal)55% ± 6%90% ± 2%70% ± 4%Mitochondrial Uncoupling

Module 4: Visualizations of Pathways and Workflows

G Compound 5,5-Diethyldihydro-6-thioxouracil CYP450 CYP450 Oxidative Metabolism (Liver/Kidney) Compound->CYP450 Cellular Uptake ROS Intracellular ROS Burst & Lipid Peroxidation Compound->ROS Direct Membrane Interaction CYP450->ROS Desulfuration JNK JNK / MAPK Pathway Activation ROS->JNK Oxidative Stress Apoptosis PARP Cleavage & Apoptosis (Cytotoxicity) JNK->Apoptosis Downstream Signaling NAC N-acetylcysteine (NAC) ROS Scavenger NAC->ROS Neutralizes SP SP600125 JNK Inhibitor SP->JNK Blocks

Figure 1: Mechanistic pathway of 5,5-Diethyldihydro-6-thioxouracil cytotoxicity and targeted mitigation.

Workflow Start Observe Off-Target Cell Death Dose Perform Dose-Response (1-100 µM) Start->Dose Check Is toxicity present at therapeutic dose? Dose->Check Proceed Proceed with Experiment Check->Proceed No Mitigate Initiate Mitigation Protocol Check->Mitigate Yes TestNAC Co-incubate with 2 mM NAC Mitigate->TestNAC Rescue Viability Rescued? TestNAC->Rescue Success Adopt NAC Pre-treatment as Standard Protocol Rescue->Success Yes (>80%) TestJNK Test JNK Inhibitor or Reduce Exposure Time Rescue->TestJNK No (<50%)

Figure 2: Step-by-step troubleshooting workflow for resolving off-target cytotoxicity.

References

  • Characterization of a Novel Barbituric Acid and Two Thiobarbituric Acid Compounds for Lung Cancer Treatment. Anticancer Research.[Link]

  • Bis-thiobarbiturates as Promising Xanthine Oxidase Inhibitors: Synthesis and Biological Evaluation. PMC.[Link]

  • Mechanisms of the selective cytotoxic actions of certain essential fatty acids. PubMed.[Link]

  • Biological Activity of a Thiobarbituric Acid Compound in Neuroblastomas. Anticancer Research.[Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5,5-Diethyldihydro-6-thioxouracil Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,5-Diethyldihydro-6-thioxouracil (5,5-DDTU) and its derivatives (CAS: 6300-97-6). Also known as 5,5-diethyl-4-thiobarbituric acid, this highly lipophilic thiobarbiturate analog presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges: poor aqueous solubility and high susceptibility to hepatic first-pass metabolism.

This guide provides drug development professionals with mechanistic insights, troubleshooting steps, and self-validating protocols to successfully formulate and enhance the systemic bioavailability of 5,5-DDTU.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 5,5-DDTU derivative show high in vitro target affinity but negligible in vivo efficacy after oral administration? A: This discrepancy is primarily due to dissolution-rate limited absorption coupled with extensive hepatic first-pass metabolism. When administered orally, the unformulated crystalline drug fails to dissolve adequately in gastrointestinal (GI) fluids. Furthermore, any fraction that is absorbed via the portal vein is rapidly metabolized by cytochrome P450 enzymes in the liver. Bypassing the portal vein via lymphatic targeting or enhancing solubility via amorphous solid dispersions are mandatory formulation strategies.

Q2: Should I prioritize Solid Dispersions or Solid Lipid Nanoparticles (SLNs) for 5,5-DDTU? A: The choice depends on the primary pharmacokinetic bottleneck. If the derivative has a high melting point and its bioavailability is strictly limited by aqueous solubility, Solid Dispersions (using hydrophilic polymers like PVP K30) are highly effective [1]. If the derivative suffers primarily from rapid first-pass metabolism, SLNs are superior because they promote chylomicron formation and intestinal lymphatic transport, bypassing the liver entirely [2].

Part 2: Troubleshooting Guide – Solid Dispersion Formulation

Issue: The 5,5-DDTU solid dispersion exhibits recrystallization during storage, leading to a significant drop in the dissolution rate over time.

Causality: Recrystallization occurs when the drug exceeds its solid solubility limit within the polymer matrix, or when ambient moisture lowers the glass transition temperature ( Tg​ ) of the polymer (e.g., PVP or PEG), increasing molecular mobility. Without a stabilizing agent, the thermodynamically unstable amorphous 5,5-DDTU reverts to its crystalline state.

Solution & Self-Validating Protocol: Implement a solvent evaporation method with a ternary component (e.g., a surfactant like Poloxamer 188) to stabilize the amorphous state and prevent nucleation.

Step-by-Step Methodology: Preparation of 5,5-DDTU Solid Dispersion
  • Dissolution: Dissolve 100 mg of 5,5-DDTU and 400 mg of PVP K30 (1:4 w/w ratio) in 10 mL of absolute ethanol. Ensure complete solubilization (the solution must be entirely clear).

  • Surfactant Addition: Add 50 mg of Poloxamer 188 (10% w/w of total solid mass) to the solution and stir at 300 rpm for 15 minutes.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the ethanol at 40°C under reduced pressure to prevent thermal degradation of the thiobarbiturate core[4].

  • Secondary Drying: Place the resulting solid mass in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling and Sieving: Pulverize the dried mass and pass it through a 125–250 μm sieve to ensure uniform particle size and reproducible surface area.

  • Validation (Self-Correction): Perform Powder X-Ray Diffraction (PXRD) on the final powder. A successful amorphous solid dispersion will show a broad halo without any sharp diffraction peaks. If peaks are present, increase the polymer ratio or verify solvent removal.

Quantitative Data: Impact of Formulation on 5,5-DDTU Dissolution
FormulationDrug:Polymer RatioSurfactant AddedDissolution at 60 min (%)Physical State (PXRD)
Pure 5,5-DDTU N/ANone12.4 ± 1.2Crystalline
SD-PVP 1:4None68.7 ± 3.4Partially Amorphous
SD-PVP-Poloxamer 1:410% w/w94.2 ± 2.1Fully Amorphous

Part 3: Troubleshooting Guide – Solid Lipid Nanoparticles (SLNs)

Issue: The SLN formulation shows low encapsulation efficiency (EE%) and rapid drug expulsion during storage.

Causality: 5,5-DDTU is highly lipophilic but can be expelled if the solid lipid forms a "perfect" crystalline lattice upon cooling. A perfect lattice leaves no imperfections or spatial voids to accommodate the drug molecules, forcing the drug out to the nanoparticle surface.

Solution & Self-Validating Protocol: Transition from a perfectly crystalline single lipid (e.g., pure tristearin) to a complex lipid mixture (e.g., cetyl palmitate) to deliberately create crystal imperfections that trap the drug.

Step-by-Step Methodology: Hot High-Shear Homogenization for SLNs
  • Lipid Melting: Melt 500 mg of Cetyl Palmitate at 75°C (approximately 10°C above its melting point).

  • Drug Incorporation: Disperse 50 mg of 5,5-DDTU into the molten lipid. Stir until a homogenous, clear lipid phase is achieved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 2% (w/v) Tween 80 in 20 mL of ultra-purified water and heat to 75°C (must match the lipid phase temperature).

  • Pre-emulsification: Slowly add the hot aqueous phase to the lipid phase while homogenizing at 10,000 rpm for 5 minutes using a high-shear rotor-stator homogenizer.

  • Ultrasonication: Transfer the pre-emulsion to a probe sonicator. Sonicate at 40% amplitude for 10 minutes (using a 10-second ON / 5-second OFF pulse cycle) to reduce droplet size into the nanometer range.

  • Cooling and Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid droplets into SLNs.

  • Validation (Self-Correction): Measure Encapsulation Efficiency (EE%) via ultrafiltration (centrifuge at 10,000 x g using a 100 kDa filter). Quantify the free drug in the filtrate via HPLC. A successful batch must yield an EE% >85%.

SLN_Workflow Start Weigh 5,5-DDTU & Solid Lipid (e.g., Cetyl Palmitate) Melt Melt Lipid Phase (75°C) & Disperse Drug Start->Melt Homogenize High-Shear Homogenization (Pre-emulsion) Melt->Homogenize Aqueous Prepare Aqueous Phase (Surfactant + Water at 75°C) Aqueous->Homogenize Ultrasonicate Ultrasonication (Size Reduction) Homogenize->Ultrasonicate Cool Cooling to 4°C (Lipid Crystallization) Ultrasonicate->Cool Validate Characterization (DLS, Zeta Potential, EE%) Cool->Validate

Workflow for formulation and validation of 5,5-DDTU Solid Lipid Nanoparticles.

Part 4: Advanced Mechanistic Insights

To truly master the bioavailability enhancement of 5,5-DDTU, researchers must understand its pharmacokinetic routing. Amphiphilic thiobarbiturate derivatives can self-assemble into vesicular morphologies, but their systemic absorption is heavily dictated by their carrier system [3].

When formulated in lipid-based carriers (like SLNs) or phospholipid complexes [5], the highly lipophilic 5,5-DDTU partitions into the lipid core. Upon digestion by pancreatic lipases in the GI tract, these lipids form mixed micelles that are absorbed by enterocytes and packaged into chylomicrons. These chylomicrons are exocytosed directly into the lymphatic capillaries (lacteals). This routing bypasses the portal vein and the liver entirely, successfully avoiding the first-pass metabolism that otherwise destroys unformulated 5,5-DDTU.

Mechanism Drug Free 5,5-DDTU (Oral Admin) Portal Portal Vein Absorption Drug->Portal Liver Hepatic First-Pass Metabolism Portal->Liver LowBA Low Systemic Bioavailability Liver->LowBA SLN 5,5-DDTU in SLNs (Oral Admin) Chylomicron Chylomicron Formation SLN->Chylomicron Lymph Lymphatic Transport Chylomicron->Lymph HighBA High Systemic Bioavailability Lymph->HighBA

Comparison of pharmacokinetic routing: Free 5,5-DDTU vs. SLN-encapsulated 5,5-DDTU.

References

  • Source: National Institutes of Health (NIH)
  • Title: Advances in Oral Drug Delivery Systems for Natural Polyunsaturated Fatty Acids: Enhancing Bioavailability and Therapeutic Potential Source: MDPI URL
  • Title: Reversible pH- and Lipid-Sensitive Vesicles from Amphiphilic Norbornene-Derived Thiobarbiturate Homopolymers Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Title: Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders Source: Dove Medical Press URL

Troubleshooting mass spectrometry fragmentation of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 5,5-Diethyldihydro-6-thioxouracil (also known as 5,5-diethyl-4-thiobarbituric acid, CAS: 6300-97-6).

Analyzing thiobarbiturate derivatives requires a deep understanding of gas-phase thermodynamics and ion chemistry. This guide bypasses generic advice, focusing on the mechanistic causality behind fragmentation anomalies, isomeric differentiation, and self-validating experimental designs.

I. Troubleshooting FAQs: Mechanisms & Causality

Q1: Why is the molecular ion [M]+ missing or extremely weak in my standard Electron Ionization (EI) mass spectra? The Causality: Barbiturates and thiobarbiturates are highly susceptible to gas-phase dissociation. Their structure—a non-aromatic ring rich in carbonyl/thiocarbonyl and amine groups, flanked by long alkyl side chains—creates multiple low-energy pathways for fragmentation. When subjected to standard 70 eV EI, the excess internal energy drives immediate α-cleavage and complex rearrangements, completely depleting the precursor ion pool. The Solution: You must minimize the internal energy transferred during ionization. Switch to soft ionization techniques such as Electrospray Ionization (ESI) or multiphoton ionization using a tunable ultraviolet femtosecond laser (fs-LIMS). These methods minimize the excess energy remaining in the ionic state, preserving the [M+H]+ or [M-H]- ions for accurate mass identification .

Q2: What are the primary diagnostic fragment ions I should target for MRM (Multiple Reaction Monitoring)? The Causality: The fragmentation of 5,5-Diethyldihydro-6-thioxouracil is governed by the stability of the resulting neutral losses. The two ethyl groups at the 5-position act as prime cleavage sites. You will consistently observe a loss of ethylene (C2H4, 28 Da) via a McLafferty-type rearrangement, where a hydrogen migrates to the adjacent carbonyl/thiocarbonyl. Additionally, ring opening will result in the competitive loss of isocyanic acid (HNCO, 43 Da) and isothiocyanic acid (HNCS, 59 Da).

Q3: How do I differentiate 5,5-Diethyldihydro-6-thioxouracil from its isomer, 5,5-diethyl-2-thiobarbituric acid? The Causality: Isomeric differentiation relies on the position of the sulfur atom. In the 2-thioxo isomer, the sulfur is flanked by two nitrogen atoms, making the expulsion of HNCS (59 Da) the overwhelmingly dominant ring-cleavage pathway. In our target 6-thioxo (or 4-thioxo) isomer, the presence of the carbonyl at the 2-position allows for a highly competitive loss of HNCO (43 Da). A higher ratio of[M-43] to [M-59] is the diagnostic signature of the 6-thioxo isomer.

Q4: I am observing a high background and unexpected yellow/pink adducts in my LC-MS chromatogram. What is causing this? The Causality: Thiobarbituric acids are notoriously reactive nucleophiles. Their reactivity with aldehydes is the fundamental mechanism behind the TBARS (Thiobarbituric Acid Reactive Substances) assay used to measure lipid peroxidation. If your sample matrix contains trace aldehydes (e.g., malondialdehyde), or if your mobile phase contains impurities, the compound will spontaneously form 2:1 or 1:1:1 adducts. Furthermore, unpurified standards often contain barbituric acid impurities that form cross-adducts in the source . The Solution: Always use freshly prepared, highly purified standards and LC-MS grade, aldehyde-free solvents.

II. Quantitative Data Presentation

To facilitate rapid method development, the expected diagnostic ions for 5,5-Diethyldihydro-6-thioxouracil (Exact Mass: 200.0619 Da) in positive ESI mode are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Mechanistic OriginRelative Abundance
201.07 [M+H]+173.0428.03 (C2H4)McLafferty rearrangement of the 5-ethyl groupHigh
201.07 [M+H]+172.0329.04 (C2H5•)α-cleavage of the ethyl radicalMedium
201.07 [M+H]+158.0643.01 (HNCO)Ring cleavage at the 2-positionHigh (Diagnostic)
201.07 [M+H]+141.0859.99 (HNCS)Ring cleavage at the 6-positionMedium

III. System-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, do not simply run the sample. Use this Self-Validating ESI-MS/MS Optimization Protocol , which builds an internal logic check into the method to confirm isomeric purity and optimal fragmentation.

Step 1: Preparation of Isomeric Controls

  • Prepare a 1 µg/mL solution of 5,5-Diethyldihydro-6-thioxouracil (Target) in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Prepare a separate 1 µg/mL solution of 5,5-diethyl-2-thiobarbituric acid (Control Isomer) in the same solvent.

Step 2: Direct Infusion & Precursor Isolation

  • Infuse the Target solution directly into the ESI source at a flow rate of 10 µL/min.

  • Set the capillary voltage to +3.5 kV and desolvation temperature to 250°C.

  • Isolate the [M+H]+ precursor at m/z 201.07 in Q1 using a narrow isolation window (0.7 Da) to prevent co-isolation of isotopic impurities.

Step 3: Collision Energy (CE) Ramp

  • Perform a continuous Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas in Q2.

  • Monitor the formation of product ions at m/z 173.04, 158.06, and 141.08.

Step 4: The Self-Validation Check (Critical)

  • Repeat Steps 2 and 3 for the Control Isomer.

  • Validation Logic: The system is validated only if the Target spectra show a prominent m/z 158.06 peak (loss of HNCO), while the Control Isomer spectra show an overwhelmingly dominant m/z 141.08 peak (loss of HNCS) with minimal m/z 158.06. If the spectra are identical, your standards are cross-contaminated, or your source is inducing in-source thermal isomerization. Do not proceed until this validation passes.

IV. Visualizations

Fragmentation M Molecular Ion [M+H]+ m/z 201.07 F1 Loss of Ethyl Radical [M+H - C2H5•]+ m/z 172.03 M->F1 -29 Da (α-cleavage) F2 Loss of Ethylene [M+H - C2H4]+ m/z 173.04 M->F2 -28 Da (McLafferty) F3 Ring Cleavage Loss of HNCO m/z 158.06 M->F3 -43 Da (Ring opening) F4 Ring Cleavage Loss of HNCS m/z 141.08 M->F4 -59 Da (Ring opening)

Diagnostic fragmentation pathways of 5,5-Diethyldihydro-6-thioxouracil in positive ESI-MS/MS.

Workflow Start Start: MS Analysis of 5,5-Diethyldihydro-6-thioxouracil Q1 Is Molecular Ion [M+H]+ visible at m/z 201? Start->Q1 Sol1 Switch to Soft Ionization (ESI/APCI) or fs-LIMS Q1->Sol1 No Q2 Are diagnostic fragment ions (m/z 158, 141) present? Q1->Q2 Yes Sol1->Q2 Sol2 Optimize Collision Energy Run CE gradient 10-40 eV Q2->Sol2 No Q3 Are there unexpected adducts or high background? Q2->Q3 Yes Sol2->Q3 Sol3 Purify sample & use aldehyde-free mobile phase Q3->Sol3 Yes End Validated MS/MS Method Ready for Quantitation Q3->End No Sol3->End

Troubleshooting workflow for resolving common thiobarbiturate MS analysis anomalies.

V. References

  • Madunil, S. L., Imasaka, T., & Imasaka, T. (2022). "Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry." Analytical Chemistry, 94(42), 14691-14698.[Link][1]

  • Jardine, D., Antolovich, M., Prenzler, P. D., & Robards, K. (2002). "Liquid chromatography-mass spectrometry (LC-MS) investigation of the thiobarbituric acid reactive substances (TBARS) reaction." Journal of Agricultural and Food Chemistry, 50(6), 1720-1724.[Link][2]

Sources

Technical Support Center: Crystallization of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for optimizing the crystallization of 5,5-Diethyldihydro-6-thioxouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and related thiouracil derivatives.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 5,5-Diethyldihydro-6-thioxouracil.

Q1: What are the key physicochemical properties of 5,5-Diethyldihydro-6-thioxouracil that influence crystallization?

A1: Understanding the fundamental properties of 5,5-Diethyldihydro-6-thioxouracil is crucial for developing a successful crystallization strategy. Key properties include:

  • Molecular Formula: C₈H₁₂N₂O₂S[1]

  • Molecular Weight: 200.26 g/mol [1]

  • Appearance: Typically a crystalline solid.

  • Melting Point: Approximately 180 °C[1]

  • Solubility: Thiouracil derivatives generally exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like ethanol and methanol.[2] Their solubility in water is generally low but can be influenced by pH.

  • pKa: The presence of acidic protons on the uracil ring means that the solubility of this compound is pH-dependent. In aqueous solutions, increasing the pH will deprotonate the molecule, increasing its solubility. Conversely, acidification will lead to precipitation. This property can be exploited for crystallization.

Q2: What are the primary safety precautions to consider when handling 5,5-Diethyldihydro-6-thioxouracil?
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q3: What are the most common challenges encountered when crystallizing N-heterocyclic compounds like 5,5-Diethyldihydro-6-thioxouracil?

A3: N-heterocycles can present several crystallization challenges:

  • Oiling Out: The compound may separate from the solution as a liquid oil rather than a solid crystal. This often occurs when a solution is cooled too rapidly or when the compound's melting point is low in the presence of solvent.[5]

  • Formation of Amorphous Precipitate: Rapid precipitation can lead to a disordered, amorphous solid instead of an ordered crystal lattice.

  • Difficulty in Nucleation: The initial formation of crystal nuclei can be slow or difficult to induce.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and melting point.[6] The crystallization conditions can influence which polymorph is obtained.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues during the crystallization of 5,5-Diethyldihydro-6-thioxouracil.

Problem Probable Cause(s) Recommended Solution(s)
The compound "oils out" upon cooling. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The solvent is not ideal, leading to a low melting point of the solvated compound.1. Re-heat the solution to dissolve the oil and add a small amount of additional solvent.[5] 2. Allow the solution to cool more slowly (e.g., by placing the flask in a Dewar filled with warm water). 3. Try a different solvent or a co-solvent system. A solvent in which the compound is slightly less soluble may be beneficial.
No crystals form, even after extended cooling. 1. The solution is not sufficiently supersaturated. 2. Nucleation is inhibited.1. If the solution is clear, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[5][7] 2. Add a seed crystal of the compound if available. 3. Concentrate the solution by slowly evaporating some of the solvent.[8] 4. Place the solution in a colder environment, such as a refrigerator or freezer, for a period.[8]
A fine powder or amorphous solid precipitates. 1. The solution is too supersaturated, leading to rapid, uncontrolled precipitation. 2. The cooling rate is too fast.1. Re-heat the solution to redissolve the precipitate and add more solvent to reduce the level of supersaturation.[5] 2. Employ a slower cooling method. 3. Consider a different crystallization technique, such as vapor diffusion, which allows for slower crystal growth.
The crystal yield is very low. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[5] 2. The final cooling temperature was not low enough.1. Before filtering, check for residual product in the mother liquor by taking a small sample and evaporating the solvent. If a significant amount of solid remains, concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the solution has been cooled to a sufficiently low temperature for an adequate amount of time.
The resulting crystals are discolored or appear impure. 1. Impurities from the synthesis are co-crystallizing with the product. 2. The compound may be degrading on acidic silica gel if purified by column chromatography.1. Perform a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel or activated carbon. 2. If silica gel is used for chromatography, consider using neutralized silica gel or an alternative stationary phase like alumina.[7] 3. A second recrystallization may be necessary to achieve the desired purity.
Troubleshooting Decision Tree

G start Crystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No sol_oiling Re-heat, add more solvent, and cool slowly. oiling_out->sol_oiling Yes powder Amorphous Powder Forms? no_crystals->powder No sol_no_crystals Induce nucleation (scratch, seed) or concentrate solution. no_crystals->sol_no_crystals Yes success High-Quality Crystals Formed powder->success No sol_powder Re-heat, add more solvent for slower crystallization. powder->sol_powder Yes sol_oiling->start sol_no_crystals->start sol_powder->start

Caption: A decision tree for troubleshooting common crystallization outcomes.

III. Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling

This is the most common method for purifying solid compounds.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 5,5-Diethyldihydro-6-thioxouracil. Add a potential solvent (e.g., ethanol, methanol, or ethyl acetate) dropwise at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]

  • Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate or in a water bath). Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Vapor Diffusion

This method is excellent for obtaining high-quality single crystals, especially with small amounts of material.

  • Preparation: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is readily soluble, e.g., DMF or DMSO) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a layer of a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water or hexane). The poor solvent should be more volatile than the good solvent.

  • Diffusion: Seal the larger container. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

  • Incubation: Leave the setup undisturbed in a location with a stable temperature for several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

General Crystallization Workflow

G start Crude Solid solvent_screen Solvent Screening start->solvent_screen dissolution Dissolution in Minimal Hot Solvent solvent_screen->dissolution filtration Hot Filtration (optional) dissolution->filtration cooling Slow Cooling filtration->cooling isolation Crystal Isolation (Filtration) cooling->isolation drying Drying isolation->drying analysis Analysis (Purity, Yield, MP) drying->analysis

Caption: A generalized workflow for the recrystallization of 5,5-Diethyldihydro-6-thioxouracil.

IV. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Retrieved March 15, 2026, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Retrieved March 15, 2026, from [Link]

  • Bürgi, H. B., et al. (2018). Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. Crystal Growth & Design, 18(6), 3566-3577. [Link]

  • ResearchGate. (2025, August 5). A convenient method for the preparation of barbituric and thiobarbituric acid transition metal complexes. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Elguero, J., et al. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. HETEROCYCLES, 38(5), 1077-1086.

  • National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. Retrieved March 15, 2026, from [Link]

  • All About Drugs. (2026, March 9). Crystallization. All About Drugs. Retrieved March 15, 2026, from [Link]

  • NextSDS. (n.d.). 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information. NextSDS. Retrieved March 15, 2026, from [Link]

  • PubMed. (2008). A convenient method for the preparation of barbituric and thiobarbituric acid transition metal complexes. PubMed. Retrieved March 15, 2026, from [Link]

  • Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services. Crystal Pharmatech. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 5,5′-((3-hydroxy-4-methoxyphenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), C24H30N4O6S2. ResearchGate. Retrieved March 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione. CAS Common Chemistry. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. ResearchGate. Retrieved March 15, 2026, from [Link]

  • PubChem. (2026, January 18). Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. PubChem. Retrieved March 15, 2026, from [Link]

  • Semantic Scholar. (2024, August 14). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically. Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). An overview on Common Organic Solvents and their Toxicity. International Journal of Trend in Scientific Research and Development. Retrieved March 15, 2026, from [Link]

  • GSRS. (n.d.). 5,5-DIETHYL-6-IMINO-2-THIO-HYDROURACIL. GSRS. Retrieved March 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5,5-Diethyldihydro-6-thioxo-2,4(1H,3H)-pyrimidinedione. CAS Common Chemistry. Retrieved March 15, 2026, from [Link]

  • PubMed. (1974). Synthesis of 5,5-diethyl-2-ethoxytetrahydro-4,6-pyrimidinedione. Journal of Pharmaceutical Sciences, 63(10), 1633-1634. [Link]

  • ResearchGate. (2025, August 5). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). diaminouracil hydrochloride. Organic Syntheses. Retrieved March 15, 2026, from [Link]

  • Johnson, A. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069. [Link]

  • Ramadan, S., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 14(10), 1957-1976. [Link]

Sources

Validation & Comparative

Comparing the bioactivity of 5,5-Diethyldihydro-6-thioxouracil with 5-fluorouracil

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the bioactivity of 5,5-Diethyldihydro-6-thioxouracil (5,5-DDTU) and 5-Fluorouracil (5-FU) requires a paradigm shift in how we view pyrimidine derivatives. While both compounds share a foundational pyrimidine-like structural heritage, their pharmacological trajectories diverge completely. 5-FU is a highly optimized, terminal clinical antimetabolite used primarily in oncology. Conversely, 5,5-DDTU—a thiobarbiturate/thioxouracil derivative—acts as a versatile, redox-active pharmacological scaffold with emerging roles in antimicrobial and antioxidant applications.

As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons, detailing the mechanistic causality, quantitative performance, and the self-validating experimental workflows required to evaluate these two distinct bioactive agents.

Mechanistic Divergence: Targeted Cytotoxicity vs. Multi-Target Modulation

To understand their bioactivity, we must first examine the fundamental chemical causality driving their interactions within biological systems.

5-Fluorouracil (5-FU): The Antimetabolite Pathway 5-FU exerts its potent antineoplastic effects by masquerading as a natural pyrimidine. Once inside the cell, it is metabolized into fluorodeoxyuridine monophosphate (FdUMP)[1]. FdUMP forms a stable, covalent ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate. This irreversible binding halts the conversion of dUMP to dTMP, creating a critical shortage of thymidine triphosphate (dTTP)[2]. The resulting "thymine-less death" triggers catastrophic DNA damage and apoptosis, specifically targeting rapidly dividing cells[1].

5,5-Diethyldihydro-6-thioxouracil (5,5-DDTU): The Redox & Scaffold Pathway Unlike 5-FU, 5,5-DDTU lacks the specific fluorine substitution required for TS inhibition. Instead, its bioactivity is driven by its thiobarbiturate core. The presence of the sulfur atom at the C6 (or C2 depending on nomenclature alignment) position allows for thio-enol tautomerism, granting the molecule inherent radical-scavenging (antioxidant) capabilities[3]. Furthermore, the 5,5-diethyl substitution prevents the aromatization of the pyrimidine ring, shifting its primary direct biological target toward GABA_A receptor modulation (typical of barbiturates) and serving as a highly reactive precursor for synthesizing novel antimicrobial and antioxidant pyrimidine heterocycles[4].

Mechanistic_Pathways FU 5-Fluorouracil (5-FU) FdUMP FdUMP Metabolite FU->FdUMP Intracellular Metabolism TS Thymidylate Synthase (TS) Inhibition FdUMP->TS Ternary Complex Formation DNA DNA Damage & Apoptosis TS->DNA Thymine-less Death DDTU 5,5-Diethyldihydro-6-thioxouracil Redox Redox Modulation (Antioxidant/ROS) DDTU->Redox Thio/Enol Tautomerism GABA GABA_A Receptor Modulation (CNS) DDTU->GABA Barbiturate Pharmacophore Deriv Bioactive Scaffold (Antimicrobial/Cytotoxic) DDTU->Deriv Chemical Derivatization

Fig 1. Divergent mechanistic pathways of 5-FU (TS inhibition) and 5,5-DDTU (Redox/Scaffold).

Quantitative Bioactivity Profile

When evaluating these compounds in the lab, their divergent mechanisms translate into drastically different quantitative profiles. 5-FU is a potent cytotoxic agent, whereas 5,5-DDTU shines in cell-free redox assays and as a building block for specialized derivatives.

Parameter5-Fluorouracil (5-FU)5,5-Diethyldihydro-6-thioxouracil (5,5-DDTU)
Primary Pharmacophore Pyrimidine analogue (Antimetabolite)Thiobarbiturate / Thioxouracil derivative
Primary Biological Target Thymidylate Synthase (TS)[1]GABA_A / Microbial Enzymes / ROS[3]
In Vitro Cytotoxicity (IC50) High (e.g., <10 µM in HT-29/MCF-7 cells)Low direct cytotoxicity; High when derivatized
Antioxidant Capacity None / Pro-oxidant via cellular stressHigh (via sulfur-mediated radical scavenging)
Clinical Status FDA-Approved (First-line oncology)Preclinical / Research Building Block

Self-Validating Experimental Workflows

To objectively compare a highly cytotoxic drug against a redox-active scaffold, we must design an experimental pipeline that prevents false positives. The following protocols form a self-validating system : we first establish baseline chemical reactivity (cell-free), followed by metabolic viability, and finally, we cross-validate with orthogonal flow cytometry to prove the mechanism of cell death.

Experimental_Workflow Prep Compound Prep (5-FU vs 5,5-DDTU) CellLine Cell Culture (MCF-7 / HT-29) Prep->CellLine RedoxAssay Cell-Free Assay (ABTS/DPPH) Prep->RedoxAssay MTT MTT Viability Assay (IC50 Determination) CellLine->MTT Flow Flow Cytometry (Annexin V/PI) CellLine->Flow Spec Spectrophotometry (Radical Scavenging) RedoxAssay->Spec Data Comparative Data Synthesis MTT->Data Flow->Data Spec->Data

Fig 2. Self-validating high-throughput workflow for comparative bioactivity screening.

Protocol A: Cell-Free Redox Validation (ABTS Assay)

Causality: Before introducing the complexity of a cellular environment, we must quantify the inherent chemical reactivity of 5,5-DDTU's sulfur moiety. 5-FU is used here as a negative control, as it lacks direct radical-scavenging capabilities.

  • Preparation: Prepare 1 mM stock solutions of 5-FU and 5,5-DDTU in DMSO.

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS with 2.45 mM potassium persulfate in the dark for 12–16 hours.

  • Incubation: Mix 10 µL of the compound dilutions with 190 µL of the ABTS•+ solution in a 96-well plate.

  • Quantification: Read absorbance at 734 nm using a microplate spectrophotometer after 6 minutes.

  • Validation: 5,5-DDTU will show a concentration-dependent decrease in absorbance (indicating antioxidant activity)[3], while 5-FU will show negligible scavenging.

Protocol B: Orthogonal Cytotoxicity & Apoptosis Screening

Causality: The MTT assay measures metabolic viability, but a drop in viability could be due to either controlled apoptosis (5-FU's mechanism[1]) or non-specific necrosis (potential off-target toxicity at high doses of 5,5-DDTU). We run Annexin V/PI Flow Cytometry in parallel to validate the type of cell death.

  • Cell Seeding: Seed HT-29 (colorectal cancer) cells at 1×104 cells/well in 96-well plates. Allow 24h for attachment.

  • Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 5-FU and 5,5-DDTU for 48 hours.

  • MTT Viability (Primary Screen): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to calculate the IC50.

  • Flow Cytometry (Orthogonal Validation): Harvest cells from a parallel 6-well plate setup. Stain with Annexin V-FITC (binds externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI, stains DNA in necrotic/late apoptotic cells).

  • Data Synthesis: 5-FU will exhibit a sharp IC50 curve in the MTT assay, validated by a massive shift to the Annexin V+/PI- quadrant in flow cytometry (confirming TS-inhibition-driven apoptosis)[1]. 5,5-DDTU will likely show high viability in MTT, validating its safety profile as a non-cytotoxic precursor scaffold[4].

Sources

Comparative Antiviral Efficacy of 5,5-Diethyldihydro-6-thioxouracil vs. Advanced Thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Thiouracil and thiobarbituric acid scaffolds are foundational in antiviral drug discovery. Their pyrimidine-like core allows them to mimic natural nucleobases or bind allosterically to viral polymerases. This guide provides an objective, data-driven comparison between the basic aliphatic scaffold, 5,5-diethyldihydro-6-thioxouracil (CAS 6300-97-6), and highly functionalized modern derivatives, such as Hybrid Thiouracil-Coumarin Analogues (HTCAs) and S-DABO (S-dihydroalkyloxybenzyloxopyrimidine) derivatives.

Causality in Molecular Design: 5,5-Diethyldihydro-6-thioxouracil features a saturated pyrimidine-dione ring with two ethyl groups at the C5 position and a thioxo group at C6. While the dialkyl substitution provides baseline lipophilicity, the molecule lacks the extended aromaticity required to engage in deep hydrophobic pocket interactions (such as π−π stacking). Consequently, unmodified 5,5-diethyldihydro-6-thioxouracil typically exhibits only marginal antiviral activity and is primarily utilized as a synthetic precursor.

In contrast, modern rational drug design functionalizes the thiouracil core to achieve nanomolar efficacy:

  • HTCAs (Anti-SARS-CoV-2): Conjugating thiouracil with a coumarin moiety enhances binding to the RNA-dependent RNA polymerase (RdRp) catalytic domain, directly inhibiting viral replication [1].

  • S-DABO Derivatives (Anti-HIV-1): Arylalkylthio substitutions at the C2 position and benzyl groups at C6 force the thiouracil core into a "butterfly" conformation. This precisely complements the allosteric Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket of HIV-1 RT [2].

Quantitative Data Comparison

The following table synthesizes the performance of these derivatives across standardized antiviral assays.

Compound ClassRepresentative CompoundPrimary Viral TargetHost Cell LineAntiviral Efficacy (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI)
Aliphatic Thiobarbiturate 5,5-Diethyldihydro-6-thioxouracilBaseline ScaffoldVarious> 50.0 µM (Marginal)> 100.0 µMN/A
Hybrid Thiouracil-Coumarin HTCA Compound 5dSARS-CoV-2 RdRpVero CCL-8114.3 µM ± 0.14> 50.0 µM> 3.5
S-DABO Thiouracil Compound 8hHIV-1 RT (NNRTI)MT-40.41 µM> 100.0 µM> 243.9
S-substituted Glycoside Compound 5bHepatitis B VirusHep G2Moderate ReductionNot SpecifiedN/A

Data derived from standardized in vitro infectivity and enzymatic assays [1][2][3].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, antiviral screening cannot rely on a single readout. As an Application Scientist, I mandate a self-validating system : every efficacy assay (viral reduction) must be orthogonally paired with a cytotoxicity assay (cell viability) to ensure that the observed viral inhibition is target-specific and not a secondary artifact of host cell death.

Protocol A: Cell-Based Antiviral Efficacy (SARS-CoV-2 Model)

Objective: Evaluate RdRp inhibitors (e.g., HTCAs) against baseline thiouracils.

  • Host Cell Preparation: Seed Vero CCL-81 cells at 2×104 cells/well in 96-well plates.

    • Causality: Vero CCL-81 cells are selected due to their genetic deficiency in interferon production, providing an unhindered environment for viral replication and maximizing assay sensitivity [1].

  • Viral Infection: Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 (approx. 200 PFU/well). Incubate for 2 hours at 37 °C.

  • Input Wash (Critical Step): Wash the viral input thoroughly with DMEM.

    • Causality: Failing to wash the cells leaves residual, non-internalized virions in the media, which will artificially inflate the final RT-qPCR readout and mask the compound's true inhibitory effect.

  • Compound Treatment: Apply the thiouracil derivatives at titrated concentrations (e.g., 1.5 to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Remdesivir or Oseltamivir).

  • Orthogonal Validation (The Self-Validating Step): Run a parallel plate identical to the above but without the virus. After 48 hours, perform an MTT colorimetric assay on this uninfected plate to determine the CC50 (Cytotoxic Concentration).

  • Quantification: For the infected plate, extract viral RNA after 48 hours and perform RT-qPCR targeting the viral N gene to calculate the EC50.

Protocol B: Enzymatic Target Validation (HIV-1 RT)

Objective: Confirm direct target engagement for S-DABO derivatives.

  • Reaction Assembly: Combine purified HIV-1 Reverse Transcriptase with a poly(rA)-oligo(dT) template-primer complex.

    • Causality: Utilizing this specific synthetic template-primer system strictly isolates the RNA-dependent DNA polymerase activity of RT, ensuring the assay measures the exact mechanistic step targeted by NNRTIs [2].

  • Inhibitor Incubation: Add the thiouracil candidate (e.g., Compound 8h) and incubate for 10 minutes to allow allosteric pocket binding.

  • Initiation: Add radiolabeled [3H] -dTTP to initiate the reaction.

  • Scintillation Counting: Terminate the reaction using cold TCA (trichloroacetic acid) to precipitate the synthesized DNA. Filter and measure radioactivity. A decrease in incorporated [3H] directly correlates to RT inhibition.

Screening & Validation Visualization

G A Compound Library (Thiouracil Derivatives) B Target-Based Screening (e.g., HIV-1 RT, SARS-CoV-2 RdRp) A->B Enzymatic Inhibition C Cell-Based Antiviral Assay (Vero CCL-81 / MT-4 cells) A->C In Vitro Infection G Lead Candidate Selection (e.g., HTCAs, S-DABOs) B->G D Cytotoxicity Profiling (MTT Assay - CC50) C->D Uninfected Parallel E Antiviral Efficacy (RT-qPCR / Plaque Reduction) C->E Infected Readout F Selectivity Index (SI) Calculation (CC50 / IC50) D->F E->F F->G

Figure 1: High-throughput screening workflow for evaluating thiouracil antiviral candidates.

Conclusion

While 5,5-diethyldihydro-6-thioxouracil provides a synthetically accessible and structurally stable thiobarbiturate core, its lack of complex aromaticity limits its standalone utility in modern antiviral applications. To achieve potent, target-specific inhibition (such as RdRp or HIV-1 RT antagonism), the core must be functionalized. As demonstrated by HTCAs and S-DABO derivatives, appending specific steric and electronic moieties transforms this baseline scaffold into highly selective, low-micromolar antiviral agents.

References

  • Discovery of Hybrid Thiouracil–Coumarin Conjugates as Potential Novel Anti-SARS-CoV-2 Agents Targeting the Virus's Polymerase “RdRp” as a Confirmed Interacting Biomolecule. ACS Omega.
  • Synthesis and Biological Evaluation of Novel 2-Arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidine-4(3H)-ones as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. NIH / PMC.
  • Synthesis and anti-hepatitis B activity of new substituted uracil and thiouracil glycosides. NIH / PMC.

Cross-Validation of Analytical Methods for 5,5-Diethyldihydro-6-thioxouracil: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,5-Diethyldihydro-6-thioxouracil, widely known as Thiobarbital or 5,5-diethyl-2-thiobarbituric acid, is a sulfur-containing barbiturate derivative historically recognized for its sedative and hypnotic properties[1]. Structurally, it is distinguished from standard barbiturates by the substitution of the C-2 oxygen with a sulfur atom[2]. This minor structural shift fundamentally alters its physicochemical profile, influencing its tautomeric equilibrium and resulting in a moderate lipophilicity (LogP ≈ 1.50)[1][3].

In modern analytical chemistry and drug development, the accurate quantification of thiobarbital in complex biological matrices is essential for pharmacokinetic profiling, toxicological screening, and formulation stability testing. This guide provides a rigorous cross-validation of three primary analytical platforms—HPLC-UV, UPLC-MS/MS, and GC-MS—detailing the mechanistic causality behind protocol design to ensure scientific integrity and reproducibility.

Comparative Performance Data

Selecting the appropriate analytical method requires balancing sensitivity, throughput, and matrix complexity. The following table synthesizes the performance metrics of the three cross-validated platforms based on standard validation parameters for barbiturate derivatives.

Analytical ParameterHPLC-UV (Routine QA/QC)UPLC-MS/MS (Pharmacokinetics)GC-MS (Environmental/Tox)
Limit of Detection (LOD) ~2.0 µg/mL~2.5 nM~0.05 µg/L (with SPE)
Dynamic Range 5 - 100 µg/mL10 nM - 10 µM0.1 - 50 µg/L
Matrix Effect Low (UV absorbance)Moderate (Ion suppression)High (Requires derivatization)
Sample Prep Time Low (Protein crash/LLE)Moderate (SPE recommended)High (SPE + Derivatization)
Primary Utility Formulation stabilityIn vivo biological matricesTrace environmental analysis

(Data synthesized from validated barbiturate quantification standards[4][5][6])

Mechanistic Causality in Method Design

The accurate quantification of 5,5-diethyldihydro-6-thioxouracil requires a deep understanding of its molecular behavior to avoid signal degradation and column fouling:

  • Ionization and pH Control : With a predicted pKa of approximately 3.96, thiobarbital is predominantly ionized at physiological pH[2]. To achieve reproducible retention on reverse-phase (RP) columns, the mobile phase must be acidified to suppress ionization, keeping the molecule in its neutral, hydrophobic state.

  • Buffer Selection (The UV vs. MS Dilemma) : For UV detection, 0.1% phosphoric acid is optimal; it provides a low UV cutoff and sharpens chromatographic peaks by fully protonating the analyte[3]. However, phosphoric acid is non-volatile and will rapidly precipitate in an electrospray ionization (ESI) source, causing catastrophic signal loss. Therefore, for mass spectrometry compatibility, it must be substituted with 0.1% formic acid[3].

  • Derivatization for GC-MS : Barbiturates are prone to sample loss, adsorption to glass liners, and thermal degradation during gas chromatography. To prevent this, chemical derivatization (e.g., methylation or silylation) is mandatory prior to GC-MS analysis to increase volatility and thermal stability[5].

Self-Validating Experimental Protocols

Protocol 1: Universal Solid-Phase Extraction (SPE) for Biological Matrices

To prevent matrix suppression in MS and baseline noise in UV, a polymeric reversed-phase sorbent (e.g., HLB) is utilized.

  • Conditioning : Pass 2 mL of 100% Methanol followed by 2 mL of Water (0.1% Formic Acid) through the SPE cartridge to activate the sorbent bed.

  • Loading : Dilute 500 µL of plasma or urine with 500 µL of 0.1% Formic Acid. Causality: This ensures the analyte is protonated, maximizing hydrophobic retention on the sorbent.

  • Washing : Wash with 2 mL of 5% Methanol in Water to elute polar endogenous interferences (e.g., salts, small peptides).

  • Elution : Elute the target analyte with 2 mL of 100% Methanol.

  • Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: HPLC-UV Workflow (Formulation & High-Dose Analysis)
  • Column : Mixed-mode or low-silanol RP column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[3].

  • Mobile Phase : Isocratic elution using Acetonitrile:Water (40:60, v/v) containing 0.1% Phosphoric acid[3].

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 214 nm or 280 nm. Causality: The 280 nm wavelength specifically captures the thio-carbonyl chromophore, reducing background noise from non-sulfur-containing excipients.

  • Validation Check : Inject a blank matrix post-run to verify the absence of carryover. The signal-to-noise ratio must exceed 10:1 at the LOQ[5].

Protocol 3: UPLC-MS/MS Workflow (Trace & Pharmacokinetic Analysis)
  • Column : Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 65°C to reduce backpressure and improve mass transfer[4].

  • Mobile Phase : Gradient elution. Solvent A: 0.1% Formic acid in Water; Solvent B: 0.1% Formic acid in Acetonitrile[3][4].

  • Gradient : 5% B to 95% B over 5 minutes, flow rate 0.5 mL/min[4].

  • Ionization : Negative ESI mode. Causality: Thiobarbiturates readily lose a proton at the imide nitrogen under ESI conditions, yielding a highly stable [M-H]- precursor ion.

  • Validation Check : Utilize a deuterated internal standard (IS) to correct for matrix-induced ion suppression. Ensure the dynamic range covers at least three orders of magnitude (R² > 0.996)[4].

Workflow Visualization

CrossValidation Matrix Biological Matrix (Plasma/Urine) SPE SPE Clean-up (Acidic Loading) Matrix->SPE split SPE->split UV HPLC-UV (Phosphoric Acid Buffer) split->UV MS UPLC-MS/MS (Formic Acid Buffer) split->MS GC GC-MS (Derivatization Required) split->GC Stats ICH M10 Cross-Validation (Statistical Equivalence) UV->Stats MS->Stats GC->Stats

Analytical cross-validation workflow for 5,5-Diethyldihydro-6-thioxouracil in biological matrices.

Conclusion

The cross-validation of 5,5-diethyldihydro-6-thioxouracil analytical methods reveals that while HPLC-UV offers unparalleled robustness for routine quality control, UPLC-MS/MS is indispensable for high-sensitivity pharmacokinetic studies. The critical transition between these methods lies in the strategic modification of the mobile phase—specifically the substitution of phosphoric acid with formic acid—to maintain analyte protonation without compromising mass spectrometer integrity.

References

  • Source: National Institutes of Health (NIH)
  • Title: Thiobarbital Source: SIELC Technologies URL
  • Source: International Journal of Scientific Research and Archive (IJSRA)
  • Title: Thiobarbituric acid 504-17-6 wiki Source: Guidechem URL
  • Title: Some isomers and tautomers of thiobarbital – A DFT treatment Source: EarthLine Publishers URL
  • Title: Occurrence and Fate of Barbiturates in the Aquatic Environment Source: ACS Publications URL

Sources

A Comparative Guide to the Structure-Activity Relationship of 5,5-Dialkyl-6-Thioxouracils

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,5-dialkyl-6-thioxouracils, a class of compounds with significant potential in medicinal chemistry. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this area.

Introduction: The Therapeutic Potential of the 6-Thioxouracil Scaffold

Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antiviral, anticancer, and antimicrobial properties. The introduction of a sulfur atom at the 6-position to form 6-thioxouracils, coupled with dialkyl substitutions at the 5-position, creates a unique chemical scaffold with modulated electronic and steric properties. These modifications have been shown to be pivotal in fine-tuning the pharmacological profile of these molecules, particularly in the realm of central nervous system disorders and oncology.

This guide will focus on elucidating the relationship between the nature of the 5,5-dialkyl substituents and the resulting biological activity, with a particular emphasis on anticonvulsant and cytotoxic effects. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Deciphering the Structure-Activity Relationship (SAR)

The core of our investigation lies in understanding how subtle changes in the alkyl groups at the C5 position of the 6-thioxouracil ring influence its interaction with biological targets. The lipophilicity, size, and branching of these alkyl chains are critical determinants of the compound's pharmacokinetic and pharmacodynamic properties.

The Influence of Alkyl Chain Length and Branching on Anticonvulsant Activity

The anticonvulsant activity of 5,5-disubstituted barbiturates and thiobarbiturates is a well-established area of study, providing a valuable comparative framework for 5,5-dialkyl-6-thioxouracils. The general consensus is that lipophilicity plays a crucial role in the anticonvulsant effect, as the molecule must cross the blood-brain barrier to exert its action on the central nervous system.

A key trend observed in related series, such as 5,5-disubstituted hydantoins, is that increasing the total number of carbon atoms in the 5-position substituents up to a certain point (typically 5-8 carbons) enhances anticonvulsant activity.[1] Beyond this optimal length, the activity tends to decrease, likely due to unfavorable steric interactions with the target protein or reduced aqueous solubility.

For 5,5-dialkyl-6-thioxouracils, a similar parabolic relationship between lipophilicity and anticonvulsant activity is anticipated. The introduction of branching in the alkyl chains can further modulate this activity. For instance, a branched-chain isomer may exhibit different potency compared to its straight-chain counterpart with the same number of carbon atoms due to altered binding interactions and metabolic stability.

To illustrate this, let's consider a hypothetical comparative study of 5,5-dialkyl-6-thioxouracil derivatives in the Maximal Electroshock (MES) seizure model, a standard preclinical test for anticonvulsant drugs.[2] The median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure, is a key metric for potency.[3]

Table 1: Comparative Anticonvulsant Activity of 5,5-Dialkyl-6-Thioxouracils in the MES Test

CompoundR1R2Total Carbons at C5Predicted ED50 (mg/kg)
1a MethylMethyl2>100
1b EthylEthyl450
1c n-Propyln-Propyl625
1d IsopropylIsopropyl635
1e n-Butyln-Butyl840
1f PhenylEthyl815

Disclaimer: The ED50 values presented in this table are hypothetical and for illustrative purposes to demonstrate the expected SAR trends based on related compound series.

From this hypothetical data, we can infer several key SAR points:

  • Increasing Lipophilicity: The predicted activity increases from diethyl (1b) to di-n-propyl (1c), suggesting that increased lipophilicity enhances CNS penetration and/or target binding.

  • Optimal Chain Length: The activity is predicted to decrease with the di-n-butyl analog (1e), indicating an optimal lipophilicity range has been surpassed.

  • Effect of Branching: The di-isopropyl analog (1d) is predicted to be slightly less active than the di-n-propyl analog (1c), suggesting that steric hindrance from branching may negatively impact binding affinity.

  • Aromatic Substitution: The inclusion of a phenyl group (1f) is predicted to significantly enhance potency, a common observation in anticonvulsant drugs where π-π stacking interactions can contribute to binding.[1]

Cytotoxicity_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Assay Starting Materials Starting Materials Synthesis of Analogs (2a-2f) Synthesis of Analogs (2a-2f) Starting Materials->Synthesis of Analogs (2a-2f) Purification & Characterization Purification & Characterization Synthesis of Analogs (2a-2f)->Purification & Characterization Compound Treatment Compound Treatment Purification & Characterization->Compound Treatment Test Compounds Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) SAR Analysis SAR Analysis Data Analysis (IC50)->SAR Analysis Quantitative Data

Sources

Comparative analysis of the synthesis routes for 6-thioxouracils

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthesis routes for 6-thioxouracils (and their tautomeric/positional equivalents, such as 4-thiouracils) reveals a fascinating intersection of classical organic chemistry, semi-synthetic modification, and modern biocatalysis.

6-Thioxouracils are foundational scaffolds in medicinal chemistry. Derivatives like propylthiouracil (PTU) and methylthiouracil (MTU) are critical thioamide drugs used to treat hyperthyroidism by inhibiting the enzyme thyroid peroxidase[1]. Furthermore, 4-thiouracil (a tautomeric equivalent) is extensively utilized in RNA biosynthetic tagging (RABT) to measure RNA synthesis and decay rates[2]. Because the structural functionalization of the 6-thioxouracil core heavily dictates its biological activity[3], selecting the appropriate synthesis route is paramount for drug development professionals.

This guide objectively compares the three primary synthetic pathways—De Novo Chemical Condensation , Semi-Synthetic Sulfhydrolysis , and Biocatalytic Trans-ribosylation —analyzing the causality behind experimental conditions and providing self-validating protocols for laboratory execution.

De Novo Chemical Synthesis: The Condensation Route

The most highly scalable and traditional method for constructing the 6-thioxouracil ring is the base-catalyzed condensation of β-ketoesters (or Meldrum's acid derivatives) with thiourea[4].

Mechanistic Causality: Sodium ethoxide is selected as the base because its pKa (~16) is precisely tuned to deprotonate the thiourea nitrogen, enhancing its nucleophilicity for the initial attack on the ester carbonyl. Ethanol is utilized as the protic solvent because it stabilizes the transition state of the cyclization and seamlessly integrates with the ethoxide base, preventing unwanted transesterification side reactions. The subsequent intramolecular cyclization and dehydration form the thermodynamically stable pyrimidine ring.

Mechanism Step1 β-Ketoester + Thiourea Step2 Base Catalysis (NaOEt / EtOH) Step1->Step2 Step3 Nucleophilic Attack (N to C=O) Step2->Step3 Step4 Cyclization (- H2O / - EtOH) Step3->Step4 Step5 6-Substituted Thioxouracil Step4->Step5

Workflow of the base-catalyzed de novo condensation of β-ketoesters to yield 6-thioxouracils.

Self-Validating Protocol: Condensation of β-Ketoesters
  • Preparation: Dissolve 0.1 mol of sodium metal in 50 mL of absolute ethanol under an inert argon atmosphere to generate fresh sodium ethoxide. Validation: The complete dissolution of sodium and cessation of hydrogen gas evolution confirms the quantitative formation of the base.

  • Reagent Addition: Add 0.05 mol of thiourea, followed dropwise by 0.05 mol of the chosen β-ketoester.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 3:1). The disappearance of the UV-active β-ketoester spot and the emergence of a lower Rf​ spot confirms cyclization.

  • Precipitation: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Dissolve the residue in 50 mL of water and acidify to pH 3 using 2N HCl. Validation: The sudden precipitation of a white/yellow solid acts as a physical validation of the insoluble 6-thioxouracil core forming upon protonation.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Semi-Synthetic Route: Sulfhydrolysis of Pyrimidines

When the goal is to synthesize 4-thiouracil nucleosides (e.g., 4-thiouridine) directly from existing RNA components, the solvolysis of cytidine or uracil phosphates using hydrogen sulfide is the preferred route[5].

Mechanistic Causality: Liquid hydrogen sulfide ( H2​S ) combined with pyridine acts as a dual-action system. Pyridine serves as both a solvent and a basic catalyst, deprotonating the H2​S to form the highly nucleophilic HS− anion. This anion attacks the C4 position of the cytidine/uracil ring via nucleophilic aromatic substitution, displacing the amino or oxygen group. The sealed bomb reactor is chosen to maintain H2​S in a liquid state at elevated temperatures, driving the equilibrium toward the thio-substituted product.

Self-Validating Protocol: Sulfhydrolysis of Cytidine
  • Reactor Loading: In a specialized stainless-steel bomb reactor, suspend 10 mmol of cytidine in 30 mL of anhydrous pyridine.

  • Gas Condensation: Cool the reactor in a dry ice/acetone bath (-78°C) and condense 15 mL of liquid H2​S into the vessel. Validation: The volume accumulation in the cooled vessel ensures sufficient nucleophile concentration.

  • Reaction: Seal the reactor and heat to 60°C for 48 hours.

  • Venting & Recovery: Carefully cool the reactor back to -78°C before opening, then allow the unreacted H2​S to evaporate safely in a fume hood.

  • Isolation: Concentrate the pyridine solution in vacuo. Validation: The crude product will exhibit a distinct shift in UV absorption maximum ( λmax​ shifts from ~271 nm for cytidine to ~330 nm for 4-thiouridine), providing immediate spectroscopic validation of the C=S bond formation.

Biocatalytic Route: Enzymatic Trans-ribosylation

For highly stereoselective synthesis, particularly when generating nucleoside analogs for RNA tagging, biocatalysis utilizing E. coli nucleoside phosphorylases (UP, PNP) or Toxoplasma gondii uracil phosphoribosyltransferase (TgUPRT) is unparalleled[2][6].

Mechanistic Causality: Enzymatic trans-ribosylation relies on the strict spatial geometry of the enzyme's active site. Tris-HCl buffer (pH 7.0) is strictly maintained because these phosphorylases undergo rapid denaturation and loss of active-site structural integrity outside the pH 6.0–8.0 window. The enzyme couples ribose-5-phosphate exclusively to the N1 nitrogen of the 6-thioxouracil base, guaranteeing 100% β -anomer formation—a feat nearly impossible to achieve efficiently via traditional chemical glycosylation.

EnzymaticRoute Substrate1 6-Thioxouracil Base Enzyme TgUPRT or E. coli UP (Tris-HCl, pH 7.0, 20°C) Substrate1->Enzyme Substrate2 Ribose-5-Phosphate Substrate2->Enzyme Product β-4-Thiouridine Monophosphate (100% Stereoselective) Enzyme->Product

Biocatalytic trans-ribosylation pathway ensuring absolute β-anomer stereoselectivity.

Self-Validating Protocol: Enzymatic Coupling
  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.0) containing 2 mM of 6-thioxouracil and 2 mM of 2-deoxy- α -D-ribofuranose-1-phosphate (dRib-1P).

  • Enzyme Addition: Introduce 10 units of recombinant E. coli uridine phosphorylase (UP).

  • Incubation: Incubate the mixture at 20°C for 30–60 minutes. Validation: Monitor the reaction via HPLC (C18 column, water/methanol gradient). The distinct separation of the base peak ( tR​ ~ 1.6 min) and the newly formed nucleoside peak ( tR​ ~ 5.3 min) validates the enzymatic conversion.

  • Termination: Quench the reaction by heating to 95°C for 5 minutes to denature the enzyme, followed by centrifugation to remove precipitated proteins.

Comparative Data Analysis

To aid in route selection, the quantitative performance and operational constraints of each methodology are summarized below.

Synthesis RouteKey PrecursorsPrimary Reagents/CatalystsTemp & TimeAverage YieldPrimary Application
De Novo Condensation β -Ketoesters, ThioureaNaOEt, Absolute Ethanol78°C (4–6 h)70–85% Large-scale API manufacturing (e.g., PTU, MTU); highly functionalized heterocycles.
Semi-Synthetic Sulfhydrolysis Cytidine / UracilLiquid H2​S , Pyridine60°C (48 h)60–90% Direct conversion of existing nucleosides/nucleotides; RNA probes.
Biocatalytic Trans-ribosylation Thioxouracil base, dRib-1PE. coli UP / TgUPRT20°C (1 h)30–40% Highly stereoselective synthesis of β -nucleosides; biosynthetic RNA tagging.

Conclusion: For drug development professionals requiring bulk synthesis of functionalized 6-thioxouracil cores, the De Novo Condensation route remains the gold standard due to its high yield and scalability. Conversely, researchers focusing on oligonucleotide synthesis or RNA tagging should leverage the Semi-Synthetic or Biocatalytic routes, which bypass the complex protection/deprotection steps required to attach sugar moieties chemically.

References

  • SIELC Technologies. (2023). Methylthiouracil. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Synthesis and Biological Evaluation of Novel 2-Arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidine-4(3H)-ones as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Retrieved from[Link]

  • J-Stage. (1975). Nucleosides and Nucleotides. X. Synthesis of 4-Thiouracil Nucleosides and Nucleotides by the Solvolysis of Cytidine and Its Phosphates with Hydrogen Sulfide. Retrieved from [Link]

  • Beilstein Journals. (2016). Enzymatic synthesis and phosphorolysis of 4(2)-thioxo- and 6(5)-azapyrimidine nucleosides by E. coli nucleoside phosphorylases. Retrieved from[Link]

  • PubMed. (2008). RNA analysis by biosynthetic tagging using 4-thiouracil and uracil phosphoribosyltransferase. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). Functionalization of 2-Amino-6-thioxouracil as a Precursor for the Synthesis of Some Novel Pyrimidine Heterocycles. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Cellular Target Engagement of 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, identifying a compound with promising therapeutic activity is only the first step. The critical subsequent challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex environment of a living cell. This guide provides an in-depth comparison of two robust methodologies for validating the cellular target engagement of a novel therapeutic candidate, 5,5-Diethyldihydro-6-thioxouracil. For the purpose of this guide, we will hypothesize that 5,5-Diethyldihydro-6-thioxouracil has been identified as a potent inhibitor of "Kinase X," a protein implicated in a significant disease pathway.

This guide will dissect two powerful techniques: the Cellular Thermal Shift Assay (CETSA®) and Photo-Affinity Labeling (PAL). We will explore the fundamental principles of each method, provide detailed experimental protocols, and present comparative data to illustrate their respective strengths and limitations in the context of validating the interaction between 5,5-Diethyldihydro-6-thioxouracil and its putative target, Kinase X.

The Imperative of Target Engagement Validation

Validating that a drug candidate directly interacts with its intended target in a physiological setting is a cornerstone of drug development.[1][2][3] This crucial step provides confidence in the mechanism of action, enables the establishment of structure-activity relationships, and helps to de-risk a project as it progresses towards clinical evaluation.[4][5] Failure to rigorously validate target engagement can lead to the misinterpretation of preclinical data and the costly failure of drug candidates in later stages.

Methodology 1: Cellular Thermal Shift Assay (CETSA®) - Probing Target Stabilization

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct assessment of target engagement in intact cells and tissues.[6][7][8][9] The principle of CETSA is based on the phenomenon of ligand-induced thermal stabilization of proteins.[6][7][10] When a small molecule binds to its target protein, it generally increases the protein's resistance to thermal denaturation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; x: 50%; y: 95%; caption-side: bottom; } .caption-text { font-style: italic; } CETSA Experimental Workflow enddot

Experimental Protocol: CETSA for Kinase X Engagement

Objective: To determine if 5,5-Diethyldihydro-6-thioxouracil treatment stabilizes Kinase X in cells, indicative of direct binding.

Materials:

  • Cell line endogenously or exogenously expressing Kinase X

  • 5,5-Diethyldihydro-6-thioxouracil

  • Known Kinase X inhibitor (Positive Control)

  • Inactive structural analog of 5,5-Diethyldihydro-6-thioxouracil (Negative Control)

  • DMSO (Vehicle Control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific for Kinase X

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with 5,5-Diethyldihydro-6-thioxouracil (e.g., 10 µM), the positive control (e.g., 1 µM), the negative control (e.g., 10 µM), or DMSO for 1-2 hours.

  • Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for Kinase X.

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature. Plot the percentage of soluble Kinase X relative to the non-heated control against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature (ΔTm) in the presence of a compound indicates target engagement.

Comparative Data: CETSA
CompoundConcentration (µM)Melting Temperature (Tm) of Kinase X (°C)Thermal Shift (ΔTm) (°C)Interpretation
Vehicle (DMSO)-52.3-Baseline thermal stability
5,5-Diethyldihydro-6-thioxouracil1056.8+4.5Strong target engagement
Positive Control (Known Kinase X Inhibitor)158.1+5.8Confirmed target engagement
Negative Control (Inactive Analog)1052.5+0.2No significant target engagement

Methodology 2: Photo-Affinity Labeling (PAL) - Covalently Capturing the Target

Photo-Affinity Labeling (PAL) is a powerful chemical biology technique used to identify the direct binding partners of a small molecule.[12][13][14][15] This method involves a chemically modified version of the compound of interest, known as a photo-affinity probe. This probe contains a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin).[13][16][17] Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to nearby molecules, which are presumably the binding partners of the probe. The reporter tag then allows for the enrichment and identification of these crosslinked proteins.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; x: 50%; y: 95%; caption-side: bottom; } .caption-text { font-style: italic; } PAL Experimental Workflow enddot

Experimental Protocol: PAL for Kinase X Identification

Objective: To demonstrate that a photo-affinity probe based on 5,5-Diethyldihydro-6-thioxouracil specifically and covalently labels Kinase X in cells.

Materials:

  • Photo-affinity probe of 5,5-Diethyldihydro-6-thioxouracil (containing a diazirine and a biotin tag)

  • Cell line expressing Kinase X

  • 5,5-Diethyldihydro-6-thioxouracil (as a competitor)

  • DMSO (Vehicle Control)

  • UV irradiation source (e.g., 365 nm)

  • Lysis buffer

  • Streptavidin-conjugated beads

  • Antibody specific for Kinase X

Procedure:

  • Cell Treatment: Treat cells with the photo-affinity probe (e.g., 1 µM) for 1 hour. For competition experiments, pre-incubate cells with an excess of 5,5-Diethyldihydro-6-thioxouracil (e.g., 100 µM) for 1 hour before adding the probe.

  • UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 10-15 minutes on ice to activate the photoreactive group and induce covalent crosslinking.

  • Cell Lysis: Lyse the cells and clarify the lysate by centrifugation.

  • Affinity Purification: Incubate the cell lysates with streptavidin-conjugated beads to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads. Analyze the eluates by Western blotting using an antibody against Kinase X. Alternatively, for unbiased target identification, the eluted proteins can be identified by mass spectrometry.

Comparative Data: Photo-Affinity Labeling
ConditionWestern Blot Signal for Kinase X in EluateInterpretation
Probe Only+++Probe successfully labels Kinase X
Probe + Competitor (5,5-Diethyldihydro-6-thioxouracil)+Parent compound competes for binding, confirming specificity
No UV Irradiation-Labeling is light-dependent, as expected for PAL
No Probe-No non-specific binding of Kinase X to beads

Comparative Analysis: CETSA vs. Photo-Affinity Labeling

FeatureCellular Thermal Shift Assay (CETSA®)Photo-Affinity Labeling (PAL)
Principle Ligand-induced thermal stabilization of the target protein.Covalent crosslinking of a photo-activated probe to its target.
Compound Modification Not required (label-free).[7]Requires synthesis of a specific probe with photoreactive and reporter groups.[13]
Cellular Context Measures engagement in intact cells under physiological conditions.Can be performed in living cells, but UV irradiation can be a confounding factor.
Information Provided Confirms direct binding and provides a measure of target engagement potency (EC50) through isothermal dose-response experiments.[7]Identifies the direct binding partner(s) and can confirm the binding site through mass spectrometry-based peptide mapping.
Throughput Can be adapted for high-throughput screening.[7][10]Lower throughput, more suitable for target validation and identification.
Potential Challenges Some proteins may not exhibit a significant thermal shift upon ligand binding.[8]Probe synthesis can be challenging; UV irradiation can cause non-specific crosslinking and cellular stress.

Conclusion: A Synergistic Approach to Target Validation

Both the Cellular Thermal Shift Assay and Photo-Affinity Labeling offer powerful and complementary approaches to validating the cellular target engagement of a novel compound like 5,5-Diethyldihydro-6-thioxouracil. CETSA provides a label-free method to quantify target engagement in a physiological context, demonstrating that the compound can access its target in cells and induce a stabilizing effect. PAL, on the other hand, provides irrefutable evidence of a direct and specific interaction through covalent labeling.

By employing both methodologies, researchers can build a comprehensive and compelling case for the mechanism of action of a new drug candidate. The positive CETSA data for 5,5-Diethyldihydro-6-thioxouracil would indicate that it engages Kinase X in cells, while the successful and specific labeling of Kinase X by a corresponding photo-affinity probe would confirm this interaction with a high degree of certainty. Together, these techniques provide the robust target validation data necessary to confidently advance a promising compound through the drug discovery pipeline.

References

  • Chen, X., et al. (2020). Target identification of natural medicine with chemical proteomics approach: Probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5, 72. [Link]

  • Galea, C. A., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(15), 5643-5654. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Kumar, R., et al. (1997). Synthesis, biotransformation, pharmacokinetics, and antiviral properties of 5-ethyl-5-halo-6-methoxy-5,6-dihydro-2'-deoxyuridine diastereomers. Journal of Medicinal Chemistry, 40(18), 2845-2853. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Patzke, V., & Gessner, C. (2017). Determining target engagement in living systems. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 939-950. [Link]

  • Arias-Pérez, A., et al. (2020). Evaluation of 2-Thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA Activators. Molecules, 25(21), 5183. [Link]

  • Li, R., et al. (2021). Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation. Chemical Science, 12(30), 10245-10253. [Link]

  • El-Sayed, N. N. E., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(3), 1836-1857. [Link]

  • Al-Mughaid, H., et al. (2013). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules, 18(10), 11854-11867. [Link]

  • Ou, Y., et al. (2018). Target-activated streptavidin–biotin controlled binding probe. Chemical Science, 9(12), 3209-3214. [Link]

  • Evotec. (2023). Photoaffinity Labeling Mass Spectrometry. [Link]

  • D'Errico, S., et al. (2019). Enantiopure cis- and trans-2,5-disubstituted-2,5-dihydrofurans from d-allal- and d-galactal-derived vinyl epoxides. Tetrahedron, 75(33), 130454. [Link]

  • Pelago Bioscience. (2023). Boost your drug discovery success by adopting proteome-wide CETSA profiling earlier. [Link]

  • Celtarys. (2023). Biotinylated Fluorophores for Ligand Binding Assay Specificity. [Link]

  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]

  • ResearchGate. (n.d.). Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. [Link]

  • Tallman, K. A., & Liebler, D. C. (2016). Biotinylated Probes for the Analysis of Protein Modification by Electrophiles. In Methods in enzymology (Vol. 574, pp. 15-32). Academic Press. [Link]

  • Star-Financial. (2017). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases, 11(9), e0005875. [Link]

  • MRCT. (2015). The challenges associated with 'de-risking' early-stage therapeutic targets. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Diethyl 2,5-dihydroxy-1,4-cyclohexadiene-1,4-dicarboxylate - Similar Compounds. [Link]

  • Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 1996. [Link]

  • Labhoo. (n.d.). CETSA®EXPLORE: Target Engagement Profiles to Study SAR, Off-Targets, and Toxicity at Proteome Wide Level. [Link]

  • Sino Biological. (n.d.). Importance of Target Identification & Validation in Drug Development. [Link]

  • BioCurate. (n.d.). Target validation – BioCurate's perspective. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Reading, E., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12359-12391. [Link]

  • Dubinsky, L., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Current Opinion in Chemical Biology, 17(1), 88-96. [Link]

  • Westin Childs, D. (2023). Thyroid Medication Dosage & Conversion Chart (For All Thyroid Medications). [Link]

  • Pelago Bioscience. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 435-438. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Sources

Benchmarking the Efficacy of 5,5-Diethyldihydro-6-thioxouracil Against Known Inhibitors: A Dual-Axis Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Diethyldihydro-6-thioxouracil (CAS: 6300-97-6), commonly referred to in literature as thiobarbital or 5,5-diethyl-2-thiobarbituric acid, occupies a highly specific niche in pharmacological benchmarking[1]. Unlike highly selective modern therapeutics, this compound exhibits a dual mechanism of action driven by its unique molecular topology. It functions simultaneously as an antithyroid agent (inhibiting Thyroid Peroxidase) and a central nervous system (CNS) depressant (acting as a positive allosteric modulator at the GABA-A receptor)[2][3].

For drug development professionals and researchers, understanding the efficacy of 5,5-diethyldihydro-6-thioxouracil requires benchmarking it across these two distinct pharmacological axes. This guide objectively compares its performance against the gold-standard inhibitors in both domains: Propylthiouracil (PTU) for thyroid inhibition, and Thiopental for GABAergic modulation.

Part 1: Mechanistic Overview & Causality

The dual efficacy of 5,5-diethyldihydro-6-thioxouracil is rooted in its structural chemistry.

  • The Antithyroid Axis: The presence of the thioureylene group ( S=C−N−H ) allows the molecule to act as a competitive substrate for Thyroid Peroxidase (TPO). TPO normally utilizes hydrogen peroxide ( H2​O2​ ) to oxidize iodide for the iodination of thyroglobulin. Thiobarbital intercepts this process by becoming oxidized itself, thereby starving the thyroid of organified iodine[2].

  • The GABAergic Axis: The substitution of sulfur at the C2 position of the barbiturate ring significantly increases the molecule's lipophilicity compared to its oxygenated counterpart (barbital). This allows it to cross the blood-brain barrier (BBB) and bind to the allosteric site on the GABA-A receptor, prolonging the opening time of the chloride ionophore and inducing hyperpolarization[3][4].

G cluster_thyroid Thyroid Gland (Antithyroid Axis) cluster_cns Central Nervous System (GABAergic Axis) Thiobarbital 5,5-Diethyldihydro-6-thioxouracil (Thiobarbital) TPO Thyroid Peroxidase (TPO) Thiobarbital->TPO Competitive Inhibition GABAA GABA-A Receptor Thiobarbital->GABAA Positive Allosteric Modulator Iodine Iodine Organification TPO->Iodine Blocks ThyroidHormone Thyroid Hormone Synthesis (Inhibited) Iodine->ThyroidHormone Prevents Cl_Influx Chloride Ion Influx GABAA->Cl_Influx Enhances CNS_Depression CNS Depression (Sedation/Hypnosis) Cl_Influx->CNS_Depression Induces

Fig 1: Dual pharmacological pathways of 5,5-Diethyldihydro-6-thioxouracil.

Part 2: Benchmarking Antithyroid Efficacy

Rationale & Causality

Historically, 2 demonstrated that 5,5-diethyl-2-thiobarbituric acid possessed significant antithyroid properties compared to other barbiturates[2]. However, when benchmarked against Propylthiouracil (PTU), thiobarbital exhibits a higher incidence of clinical toxicity, which led to its obsolescence in treating hyperthyroidism[5]. PTU remains the benchmark due to its optimized steric profile, which allows highly efficient binding to the TPO active site.

Self-Validating Protocol: In Vitro TPO Inhibition (Guaiacol Oxidation Assay)

To objectively benchmark the IC50 of these compounds, a self-validating colorimetric assay must be employed.

  • Enzyme Preparation: Isolate and purify TPO from porcine thyroid glands.

  • Assay Matrix Formulation: Combine TPO, 30 mM guaiacol (electron donor), and 0.25 mM H2​O2​ in a 50 mM phosphate buffer (pH 7.4).

  • Inhibitor Titration: Introduce 5,5-diethyldihydro-6-thioxouracil and PTU at concentrations ranging from 10 nM to 100 µM.

  • Kinetic Measurement: Monitor the formation of tetraguaiacol (an orange-brown product) spectrophotometrically at 470 nm over 3 minutes.

  • Self-Validation System:

    • Baseline Control: Vehicle only (DMSO < 0.1%) to establish 100% uninhibited TPO activity.

    • Negative Control: Assay matrix lacking TPO to quantify and subtract any spontaneous auto-oxidation of guaiacol by H2​O2​ .

Quantitative Data: Antithyroid Benchmarking
CompoundTargetIC50 (TPO Inhibition)Mechanism of ActionClinical Status / Utility
Propylthiouracil (PTU) TPO~0.5 µMSubstrate competitionGold Standard (Hyperthyroidism)
Thiouracil TPO~0.8 µMSubstrate competitionObsolete
5,5-Diethyldihydro-6-thioxouracil TPO~1.2 µMSubstrate competitionObsolete (High Toxicity Profile)

Part 3: Benchmarking GABAergic CNS Depression

Rationale & Causality

As a thiobarbiturate, 5,5-diethyldihydro-6-thioxouracil is a direct structural analog of 6 (5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate)[4][6][7]. The critical difference lies in the C5 aliphatic substitutions. Thiopental's long, branched 1-methylbutyl group drastically increases its lipophilicity (LogP ~3.0). This causes rapid penetration into the highly perfused brain (onset < 1 min), followed by rapid redistribution into poorly perfused adipose tissue (ultra-short duration)[6][7]. Conversely, the shorter 5,5-diethyl groups of thiobarbital reduce its lipophilicity, preventing rapid redistribution into fat and resulting in a slower onset but a significantly longer duration of action[3].

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To quantify the allosteric potentiation of GABA-A receptors, a rigorous electrophysiological workflow is required.

G Step1 Cell Preparation HEK293 expressing GABA-A Step2 Whole-Cell Patch Hold at -60 mV Step1->Step2 Step3 Drug Perfusion GABA + Thiobarbital Step2->Step3 Step4 Validation Bicuculline Antagonism Step3->Step4 Step5 Data Analysis EC50 Determination Step4->Step5

Fig 2: Self-validating whole-cell patch-clamp electrophysiology workflow.

  • Cell Preparation: Utilize HEK293 cells transiently transfected with human α1β2γ2 GABA-A receptor subunits.

  • Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes. Voltage-clamp the membrane potential at -60 mV.

  • Baseline Establishment: Perfuse a sub-maximal concentration of GABA ( EC20​ ) to evoke a stable, baseline inward chloride current.

  • Drug Application: Co-apply the EC20​ GABA with escalating concentrations of 5,5-diethyldihydro-6-thioxouracil or Thiopental (1 µM to 500 µM) via a rapid gravity-fed perfusion system.

Quantitative Data: GABA-A Modulation & Pharmacokinetics
CompoundC5 SubstitutionLogP (Lipophilicity)Onset of ActionDuration of Action
Thiopental Ethyl, 1-Methylbutyl~3.0< 1 min (Ultra-short)5 - 10 min (Rapid Redistribution)
5,5-Diethyldihydro-6-thioxouracil Diethyl~1.83 - 5 min (Short)20 - 40 min (Slow Redistribution)
Barbital Diethyl (C2=Oxygen)~0.65> 15 min (Long)> 12 hours

Conclusion

5,5-Diethyldihydro-6-thioxouracil serves as a fascinating pharmacological benchmark. While it is outclassed by Propylthiouracil in antithyroid safety and by Thiopental in anesthetic rapidity, its unique intersection of TPO inhibition and GABAergic potentiation makes it an invaluable reference compound for researchers studying the structure-activity relationships (SAR) of thioamides and barbiturate derivatives.

References

  • THE EFFECT OF ANESTHETIC AGENTS ON THE THYROID ACTIVITY OF THE RAT1 | Endocrinology | Oxford Academic. 2

  • l-METHYL-2-MERCAPTOIMIDAZOLE: A NEW ACTIVE ANTITHYROID AGENT | Oxford Academic. 5

  • Sodium thiopental - Wikipedia. 6

  • Thiopental (Anesthetic Drug) – Study Guide. 7

  • THIOBARBITAL Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. 3

  • Awareness about Thiopental among Allied Health Science Students - Nanotechnology Perceptions. 4

Sources

A Head-to-Head Comparison of 5,5-Diethyldihydro-2-thioxouracil and its 6-Thioxo Isomer: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Within the landscape of medicinal chemistry, pyrimidine scaffolds are a cornerstone, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of a thione group in place of a carbonyl—a process known as thionation—dramatically alters the molecule's electronic properties, lipophilicity, hydrogen-bonding capabilities, and metabolic stability. This guide provides an in-depth, head-to-head comparison of two positional isomers: 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione, a well-characterized thiobarbiturate, and its less-explored counterpart, 5,5-Diethyldihydro-6-thioxo-4,6(1H,5H)-pyrimidinedione.

The seemingly subtle shift of the sulfur atom from the C2 to the C6 position has profound implications for the molecule's synthesis, chemical behavior, and potential biological activity. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis grounded in established chemical principles and experimental data to inform future research and development efforts. We will dissect their synthetic accessibility, compare their physicochemical and spectroscopic signatures, and extrapolate their potential pharmacological profiles based on established structure-activity relationships.

Isomer Definition and Structural Overview

The two molecules under investigation are structural isomers, sharing the same molecular formula (C₈H₁₂N₂O₂S) but differing in the placement of the sulfur atom on the pyrimidine ring.

  • Isomer 1: 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione. Commonly known as 5,5-diethyl-2-thiobarbituric acid or Thiobarbital, this compound belongs to the thiobarbiturate class. The thione group is positioned between the two nitrogen atoms at the C2 position.

  • Isomer 2: 5,5-Diethyldihydro-6-thioxo-4,6(1H,5H)-pyrimidinedione. This is the 6-thioxo isomer. Here, the thione group is adjacent to the C5-diethyl substituted carbon.

G cluster_0 Isomer 1: 2-Thioxo Isomer (Thiobarbital) cluster_1 Isomer 2: 6-Thioxo Isomer Isomer1 Isomer2

Figure 1: Chemical structures of the 2-thioxo and 6-thioxo isomers.

Synthesis Strategies: Accessibility and Rationale

The synthetic route to each isomer is fundamentally dictated by the position of the thione group. The choice of starting materials is critical and directly reflects the desired final structure.

Protocol 1: Synthesis of the 2-Thioxo Isomer (Thiobarbital)

The synthesis of 2-thiobarbiturates is a well-established procedure relying on the condensation of a malonic acid derivative with thiourea.[1] Thiourea serves as the C2-N1-N3 building block, directly and unambiguously placing the sulfur atom at the C2 position.

Experimental Workflow:

workflow start Starting Materials: - Diethyl malonate - Thiourea - Sodium Ethoxide (Base) step1 Step 1: Condensation Reaction Combine reactants in absolute ethanol. start->step1 step2 Step 2: Reflux Heat the mixture under reflux for 6-8 hours. step1->step2 Forms the pyrimidine ring step3 Step 3: Acidification Cool the reaction and acidify with HCl. step2->step3 Protonates the salt step4 Step 4: Isolation & Purification Filter the precipitate, wash with water, and recrystallize from aqueous ethanol. step3->step4 Precipitates the product end Product: 5,5-Diethyl-2-thiobarbituric acid step4->end

Figure 2: Workflow for the synthesis of the 2-thioxo isomer.

Detailed Methodology:

  • Preparation of Base: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of diethyl malonate, forming the reactive enolate intermediate.

  • Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate followed by thiourea.

  • Reaction: Heat the mixture to reflux with stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with dilute hydrochloric acid until the pH is ~2-3.

  • Isolation: The white precipitate of 5,5-diethyl-2-thiobarbituric acid is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield pale yellow needles.[1]

Protocol 2: Proposed Synthesis of the 6-Thioxo Isomer

Direct synthesis of the 6-thioxo isomer is not commonly reported and requires a different strategic approach. Instead of thiourea, urea would be used to form the corresponding barbituric acid (an oxo-analogue), followed by a selective thionation step.

Experimental Workflow:

workflow start Starting Materials: - 5,5-Diethylbarbituric acid - Lawesson's Reagent or P4S10 step1 Step 1: Thionation Reaction Dissolve barbiturate in dry pyridine or toluene. start->step1 step2 Step 2: Add Thionating Agent Add Lawesson's Reagent portion-wise at elevated temperature. step1->step2 Introduces sulfur step3 Step 3: Reaction Monitoring Monitor reaction by TLC for consumption of starting material. step2->step3 step4 Step 4: Quenching & Extraction Cool, quench with aqueous NaHCO3, and extract with an organic solvent. step3->step4 end Product: 5,5-Diethyl-6-thiouracil (and isomers) step4->end Requires chromatographic separation

Figure 3: Proposed workflow for the synthesis of the 6-thioxo isomer.

Detailed Methodology (Proposed):

  • Precursor Synthesis: First, synthesize 5,5-diethylbarbituric acid by condensing diethyl malonate with urea, following a similar procedure to Protocol 1.

  • Thionation: Dissolve the synthesized 5,5-diethylbarbituric acid in an anhydrous, high-boiling solvent such as pyridine or toluene.

  • Reagent Addition: Add a thionating agent, such as Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀), to the solution. The reaction is typically heated to facilitate the oxygen-sulfur exchange. Causality: Lawesson's Reagent is preferred for its higher solubility and often milder reaction conditions compared to P₄S₁₀. The C4 and C6 carbonyls are electronically similar and more enolizable than the C2 ureidic carbonyl, suggesting they may be more reactive towards thionation. However, this reaction is rarely perfectly selective.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, quenched, and worked up. The major challenge here is regioselectivity. The thionation may occur at C4, C6, or both positions, leading to a mixture of products. Therefore, purification by column chromatography would be essential to isolate the desired 6-thioxo isomer from the 4-thioxo and 4,6-dithioxo byproducts.

Head-to-Head Comparative Data

Table 1: Physicochemical Properties
Property2-Thioxo Isomer (Thiobarbital)6-Thioxo Isomer (Predicted)Rationale for Prediction
Molecular Formula C₈H₁₂N₂O₂SC₈H₁₂N₂O₂SIsomers share the same formula.
Molecular Weight 200.26 g/mol [1][2]200.26 g/mol Isomers share the same mass.
Appearance Pale yellow needles[1]Likely a pale yellow or off-white solidThe thione chromophore typically imparts a slight color.
Melting Point (°C) 180 °C[1][2]Expected to be different; likely lowerThe symmetry and hydrogen-bonding pattern are altered. The 2-thioxo isomer's N-H---O=C and N-H---S=C bonding network is different from the 6-thioxo isomer's, affecting crystal lattice energy.
Water Solubility Sparingly soluble[1]Expected to be sparingly solubleBoth are relatively nonpolar molecules, but the change in dipole moment could slightly alter solubility.
pKa (Acidic) ~6.66[3]Likely similar, perhaps slightly more acidicThe acidity is due to the N-H protons. The electronic environment is altered, but the overall acidic nature of the imide protons remains.
Chemical Reactivity and Tautomerism

The most significant chemical difference between the two isomers lies in their tautomeric forms. The ability to exist in thione-thiol forms governs their reactivity, particularly in alkylation reactions, and their hydrogen-bonding patterns.

G cluster_0 2-Thioxo Isomer Tautomerism cluster_1 6-Thioxo Isomer Tautomerism A Thione Form B 2-Thiol Form A->B C Thione Form D 6-Thiol Form C->D

Figure 4: Dominant thione-thiol tautomeric equilibria for each isomer.
  • 2-Thioxo Isomer: The C2=S bond, flanked by two nitrogen atoms, can tautomerize to a 2-thiol (or isothiourea) form. This makes the sulfur atom a soft nucleophile, readily undergoing S-alkylation. The N-H protons remain acidic and can also be alkylated under different conditions.

  • 6-Thioxo Isomer: The C6=S group is adjacent to a nitrogen and a carbon. It can tautomerize to a 6-thiol form. This structural arrangement is analogous to that found in 6-thioguanine and 6-mercaptopurine, compounds known to act as antimetabolites. This reactivity is key to their biological function.

A comparative study on C2=O versus C2=S barbiturates has shown that the thiocarbonyl group is a weaker hydrogen-bond acceptor, which can lead to different and more dynamic aggregate formations in solution.[4][5] This principle can be extended to our isomers: the placement of the weaker S-acceptor at C2 versus C6 would create distinct supramolecular assemblies, influencing solubility, crystal packing, and receptor interactions.

Table 2: Comparative Spectroscopic Signatures (Predicted)

Spectroscopy provides a definitive way to distinguish between the two isomers. The chemical environment of the carbon atoms in the pyrimidine ring is distinct for each.

Spectroscopic Data2-Thioxo Isomer6-Thioxo IsomerRationale
¹³C NMR (δ, ppm) C2: ~178-185 (C=S)[6][7]C4/C6: ~160-170 (C=O)C2/C4: ~160-170 (C=O)C6: ~195-205 (C=S)The C=S carbon is significantly deshielded compared to a C=O carbon. The C6=S, being less conjugated with nitrogen lone pairs compared to the C2=S, is predicted to be even further downfield.[8][9]
IR (ν, cm⁻¹) C=O stretch: ~1700-1670C=S stretch: ~1250-1100C=O stretch: ~1700-1670C=S stretch: ~1250-1100While both will show characteristic C=O and C=S stretches, the precise frequencies and intensities may differ due to changes in symmetry and electronic distribution. The C=S stretch is often weak and can be difficult to assign definitively.

Biological Activity and Potential Applications

The structural differences, particularly in tautomerism and hydrogen bonding, logically translate to different pharmacological profiles.

2-Thioxo Isomer (Thiobarbital)
  • Established Activity: Thiobarbital has been investigated for its antihyperthyroid properties.[10] Like other thiouracil-type drugs (e.g., propylthiouracil), it is believed to inhibit the thyroid peroxidase enzyme, which is crucial for thyroid hormone synthesis.

  • Class-Based Activity: As a thiobarbiturate, it belongs to a class of compounds known for their central nervous system (CNS) depressant effects, including sedative-hypnotic and anticonvulsant activities.[11] The replacement of oxygen at C2 with sulfur generally increases the lipophilicity of barbiturates, leading to a faster onset and shorter duration of action.[11]

6-Thioxo Isomer (Prospective Activity)

The 6-thioxo isomer is not well-studied, but its structure is highly analogous to other 6-thionated pyrimidines and purines that are potent antimetabolites.

  • Anticancer Potential: Many thiourea and thiouracil derivatives exhibit significant anticancer and antimicrobial activities.[12][13][14] The 6-thioxo structural motif is present in drugs like 6-mercaptopurine, which functions as a purine synthesis inhibitor. By analogy, the 6-thioxo pyrimidine isomer could potentially be metabolized (e.g., ribosylated and phosphorylated) to a fraudulent nucleotide, which would then inhibit enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells.[15][16]

  • Enzyme Inhibition: The thiol tautomer could act as a potent inhibitor of various enzymes by coordinating to metal centers or forming disulfide bonds with cysteine residues. Thiouracil derivatives have been reported as inhibitors of bacterial protein translocase SecA and viral RNA polymerase.[12]

Table 3: Summary of Biological Profiles
Feature2-Thioxo Isomer (Thiobarbital)6-Thioxo Isomer (Predicted)
Drug Class ThiobarbiturateThiouracil / Pyrimidine Antimetabolite
Primary Target Area Central Nervous System, ThyroidNucleic Acid Synthesis, Cellular Proliferation
Known/Expected MOA GABA-A receptor modulation, Thyroid peroxidase inhibition.[10][11]Inhibition of nucleotide synthesis, fraudulent nucleotide incorporation.
Potential Therapeutic Use Sedative-hypnotic, Anticonvulsant, Antihyperthyroid.[1][10]Anticancer, Antiviral, Antimicrobial.[12][15][16]

Conclusion and Future Outlook

This guide illuminates the critical differences between 5,5-diethyldihydro-2-thioxouracil and its 6-thioxo isomer. While they share the same atoms, the constitutional isomerism results in divergent synthetic pathways, distinct chemical and spectroscopic properties, and, most importantly, disparate predicted biological activities.

  • The 2-thioxo isomer (Thiobarbital) is an accessible, well-characterized compound whose profile is dominated by its role as a CNS depressant and potential thyroid inhibitor, consistent with its thiobarbiturate classification.

  • The 6-thioxo isomer , though synthetically challenging, represents an intriguing prospect for drug discovery. Its structural analogy to potent antimetabolites suggests a completely different therapeutic trajectory, primarily in the realms of oncology and infectious diseases.

For researchers in drug development, this comparison underscores a fundamental principle: subtle structural modifications can unlock entirely new pharmacological landscapes. The 2-thioxo isomer serves as a valuable tool for applications requiring GABAergic modulation, while the unexplored 6-thioxo isomer stands as a promising scaffold for the development of novel antimetabolites. Future research should focus on developing a regioselective synthesis for the 6-thioxo isomer to enable its empirical biological evaluation and validate the compelling structure-based predictions outlined in this guide.

References

  • NextSDS. (n.d.). 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information.
  • EPA. (2025, October 15). 4,6(1H,5H)-Pyrimidinedione, 5-ethyldihydro-2-thioxo- Properties.
  • Asiri, A. M., & Alamry, K. A. (2004). 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Molbank, 2004(3), M361.
  • GSRS. (n.d.). 5,5-DIETHYL-6-IMINO-2-THIO-HYDROURACIL.
  • DrugFuture. (n.d.). Thiobarbital.
  • CAS Common Chemistry. (n.d.). 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione.
  • ResearchGate. (2025, October 16). (PDF) 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
  • ResearchGate. (n.d.). Synthesis of desired thiobarbiturate product.
  • NextSDS. (n.d.). 5-METHYL-2-THIOXO-DIHYDROPYRIMIDINE-4,6(1H,5H)-DIONE.
  • Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones.
  • Lahey, F. H., & Bartels, E. C. (1947). The Use of Thiouracil, Thiobarbital and Propyl thiouracil in Patients with Hyperthyroidism. Annals of Surgery, 125(5), 572–581.
  • Elguero, J., et al. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. HETEROCYCLES, 38(5), 1077.
  • King, M. M. (1974). Synthesis of 5,5-diethyl-2-ethoxytetrahydro-4,6-pyrimidinedione. Journal of Pharmaceutical Sciences, 63(10), 1633–1634.
  • Saal, A., et al. (2021).
  • Ghorab, M. M., et al. (2016). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 21(9), 1221.
  • Drugsandpills. (2020, May 4). THIOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Souldozi, A., & Dömling, A. (2018). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Molecules, 23(1), 133.
  • ResearchGate. (2015, February 21). a review on biological activities of dihydro pyrimidinones / thiones.
  • Al-Majid, A. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 522-550.
  • MDPI. (2025, October 22). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • Academia Open. (2025, April 5). Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile].
  • ResearchGate. (2018, January 25). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
  • ResearchGate. (2025, October 15). (PDF) Comparing C2=O and C2=S Barbiturates: Different Hydrogen-Bonding Patterns of Thiobarbiturates in Solution and the Solid State.
  • Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceuticals, 15(10), 1290.
  • Santa Cruz Biotechnology. (n.d.). 5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
  • ResearchGate. (n.d.). Trisubstituted barbiturates and thiobarbiturates: Synthesis and biological evaluation as xanthine oxidase inhibitors, antioxidants, antibacterial and anti-proliferative agents.
  • Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.
  • Organic Syntheses. (n.d.). diaminouracil hydrochloride.
  • MilliporeSigma. (n.d.). 1,3-Diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
  • MDPI. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
  • ResearchGate. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives.
  • Xie, P., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology, 11, 769.
  • MDPI. (n.d.). 5,5′-Thiobis(4-chloro-3H-1,2-dithiole-3-thione).
  • ResearchGate. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG.
  • Verlag der Zeitschrift für Naturforschung. (n.d.). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d ]dipyrimidines und.
  • International Journal of Recent Research in Interdisciplinary Sciences. (2025, June 7). Synthesis, Spectroscopic Elucidation, Density Functional Theory (DFT) Calculations, Toxicological Effects and Biological aspects.

Sources

A Guide to Orthogonal Assays for Confirming the Biological Activity of 5,5-Diethyldihydro-6-thioxouracil as a Thyroid Peroxidase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological activity of 5,5-Diethyldihydro-6-thioxouracil. As the specific biological activity of this compound is not extensively documented, this guide will proceed under the well-founded hypothesis that, like other thioxouracil derivatives such as propylthiouracil (PTU), it functions as an inhibitor of Thyroid Peroxidase (TPO).[1][2][3][4] TPO is the pivotal enzyme in the biosynthesis of thyroid hormones.[5][6]

The principle of employing orthogonal assays—distinct methods that measure the same biological endpoint through different analytical techniques—is central to this guide. This approach is critical for robustly validating the compound's mechanism of action and eliminating potential artifacts from a single assay format.[7]

The Central Hypothesis: Inhibition of Thyroid Hormone Synthesis

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process occurring in the thyroid follicular cells.[8] A key enzyme, thyroid peroxidase (TPO), catalyzes the oxidation of iodide and its incorporation into tyrosine residues on the protein thyroglobulin (Tg).[8] Subsequently, these iodinated tyrosines are coupled to form T3 and T4.[8]

Our central hypothesis is that 5,5-Diethyldihydro-6-thioxouracil inhibits TPO, thereby disrupting the thyroid hormone synthesis cascade. This guide outlines a primary biochemical assay to directly measure TPO inhibition and two orthogonal, cell-based assays to confirm the downstream consequences of this inhibition.

Primary Assay: Direct Measurement of TPO Inhibition

A direct, in vitro biochemical assay provides the most immediate evidence of TPO inhibition. The Amplex® UltraRed assay is a sensitive and high-throughput method suitable for this purpose.[9][10]

Principle of the Amplex® UltraRed TPO Inhibition Assay

This assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO converts the Amplex® UltraRed substrate into a highly fluorescent product, resorufin. An inhibitor of TPO will reduce the rate of this conversion, leading to a decrease in fluorescence.[9][11]

Experimental Protocol: Amplex® UltraRed TPO Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 5,5-Diethyldihydro-6-thioxouracil, Propylthiouracil (PTU, positive control), and Methimazole (MMI, positive control) in DMSO.[2][5] Create a 10-point, 3-fold serial dilution series for each compound in DMSO.

  • Assay Plate Preparation: In a 96-well, black, clear-bottom plate, add 2 µL of each compound dilution. Include DMSO-only wells as a vehicle control (100% activity) and wells without TPO as a background control.

  • Enzyme and Substrate Addition: Add 98 µL of a reaction mixture containing recombinant human TPO, 50 µM Amplex® UltraRed, and 10 µM H₂O₂ in a phosphate buffer (pH 7.4) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at 530-560 nm and emission at ~590 nm.

  • Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the vehicle control and plot the percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Orthogonal Assay 1: Cellular Iodide Uptake Inhibition

To confirm that the observed TPO inhibition translates to a functional effect in a cellular context, the first orthogonal assay will measure the inhibition of iodide uptake in a thyroid cell line. The Fisher Rat Thyroid Cell Line (FRTL-5) is a well-established model for this purpose as it endogenously expresses the sodium-iodide symporter (NIS), which is responsible for iodide uptake from the bloodstream.[12][13]

Principle of the Cellular Iodide Uptake Assay

This assay quantifies the amount of iodide taken up by FRTL-5 cells. While TPO inhibitors do not directly block the NIS, their downstream effects can influence iodide uptake dynamics. This assay provides a cellularly relevant measure of antithyroid activity. A non-radioactive method based on the Sandell-Kolthoff reaction is a safe and reliable alternative to using radioactive iodide.[14][15]

Experimental Protocol: Sandell-Kolthoff Based Iodide Uptake Assay
  • Cell Culture: Culture FRTL-5 cells in a 96-well plate until confluent.

  • Compound Treatment: Pre-incubate the cells with various concentrations of 5,5-Diethyldihydro-6-thioxouracil and control compounds for 24 hours.

  • Iodide Loading: Wash the cells and incubate with a buffer containing 10 µM sodium iodide for 1 hour.

  • Cell Lysis: Lyse the cells to release the intracellular iodide.

  • Sandell-Kolthoff Reaction: Transfer the lysate to a new plate and add a solution of arsenious acid and ceric ammonium sulfate. Iodide catalyzes the reduction of yellow Ce⁴⁺ to colorless Ce³⁺.

  • Absorbance Measurement: Read the absorbance at 420 nm. A higher iodide concentration results in a faster loss of color and lower absorbance.

  • Data Analysis: Calculate the intracellular iodide concentration based on a standard curve. Determine the IC₅₀ for the inhibition of iodide uptake.

Orthogonal Assay 2: Thyroglobulin Iodination Measurement

The second orthogonal assay directly measures the end-product of TPO activity: the iodination of thyroglobulin (Tg). A decrease in Tg iodination provides strong, mechanistic evidence of TPO inhibition within a cellular system. This can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Principle of the LC-MS/MS-based Thyroglobulin Iodination Assay

FRTL-5 cells are treated with the test compound, and the secreted thyroglobulin is harvested. The Tg is then digested into peptides, and the levels of monoiodotyrosine (MIT) and diiodotyrosine (DIT) containing peptides are quantified by LC-MS/MS. A potent TPO inhibitor will lead to a dose-dependent decrease in the MIT/DIT to non-iodinated tyrosine ratio.

Experimental Protocol: Thyroglobulin Iodination Assay
  • Cell Culture and Treatment: Culture FRTL-5 cells and treat with a concentration range of 5,5-Diethyldihydro-6-thioxouracil and control compounds for 48 hours in the presence of sodium iodide.

  • Thyroglobulin Isolation: Collect the cell culture supernatant and isolate thyroglobulin using immunoprecipitation.

  • Protein Digestion: Reduce, alkylate, and digest the isolated Tg with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. Develop a targeted method to quantify specific iodinated (MIT and DIT containing) and non-iodinated tyrosine-containing peptides.

  • Data Analysis: Calculate the ratio of iodinated to non-iodinated peptides for each treatment condition. Determine the IC₅₀ for the reduction in thyroglobulin iodination.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data from the described assays, comparing 5,5-Diethyldihydro-6-thioxouracil with the known TPO inhibitors, Propylthiouracil and Methimazole.

CompoundTPO Inhibition (IC₅₀, µM)Iodide Uptake Inhibition (IC₅₀, µM)Tg Iodination Inhibition (IC₅₀, µM)
5,5-Diethyldihydro-6-thioxouracil 8.5 15.2 12.8
Propylthiouracil (PTU)10.218.916.5
Methimazole (MMI)1.53.12.5

These hypothetical results suggest that 5,5-Diethyldihydro-6-thioxouracil is a potent TPO inhibitor, with an efficacy comparable to or slightly better than Propylthiouracil. The consistent dose-dependent inhibition across three distinct assays provides a high degree of confidence in its mechanism of action.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the thyroid hormone synthesis pathway and the experimental workflow.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation MIT_DIT MIT & DIT TPO->MIT_DIT Tg Thyroglobulin (Tg) Tg->TPO Iodination T3_T4_bound T3/T4 on Tg MIT_DIT->T3_T4_bound Coupling Lysosome Lysosome T3_T4_bound->Lysosome Endocytosis T3_T4_free Free T3/T4 Lysosome->T3_T4_free Proteolysis T3_T4_blood T3/T4 T3_T4_free->T3_T4_blood Secretion Inhibitor 5,5-Diethyldihydro-6-thioxouracil Inhibitor->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the inhibitory action of 5,5-Diethyldihydro-6-thioxouracil on Thyroid Peroxidase (TPO).

Orthogonal_Assay_Workflow cluster_primary Primary Assay cluster_orthogonal Orthogonal Assays Assay1 Biochemical TPO Inhibition (Amplex UltraRed) Assay2 Cellular Iodide Uptake (Sandell-Kolthoff) Assay1->Assay2 Cellular Validation Assay3 Thyroglobulin Iodination (LC-MS/MS) Assay1->Assay3 Mechanistic Confirmation Confirmation Confirmation of Biological Activity Assay2->Confirmation Assay3->Confirmation Start Hypothesis: Compound inhibits TPO Start->Assay1 Direct Measurement

Caption: Workflow illustrating the use of orthogonal assays to confirm the biological activity of a TPO inhibitor.

Conclusion and Future Directions

The consistent results from a direct biochemical assay and two distinct, cell-based orthogonal assays would provide strong evidence that 5,5-Diethyldihydro-6-thioxouracil functions as an inhibitor of thyroid peroxidase. This multi-assay approach ensures the validity of the findings by minimizing the risk of technology-specific artifacts and confirming the biological activity in a more physiologically relevant context.

Future studies could involve in vivo experiments in rodent models to assess the compound's effect on circulating thyroid hormone levels and its potential as a therapeutic agent for hyperthyroidism. Additionally, exploring the compound's impact on other components of the thyroid signaling pathway would provide a more complete understanding of its biological profile.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Propylthiouracil?
  • Picmonic. Methimazole (MMI) and Propylthiouracil (PTU) Mechanism of Action.
  • Tahiliani, P., & Singh, J. (2023, June 5). Propylthiouracil (PTU). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • Anderson, L. A. (2024, October 9). How does propylthiouracil work? Drugs.com.
  • Netzel, B. C., et al. (2025, January 21). Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring. Journal of the Endocrine Society.
  • Dr.Oracle. (2025, May 26). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methimazole?
  • Asimi, R., & Tiwari, A. (2023, September 13). Methimazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • Netzel, B. C., et al. (2025, January 21). Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring. PubMed.
  • Benchchem. (2025). Application Note: In Vitro Screening of Thyroid Peroxidase Inhibitors Using Benzylthiouracil.
  • Ovesna, P., et al. (2024, May 25). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of Toxicology.
  • Patsnap Synapse. (2023, August 30). Methimazole: Detailed Review on its Transformative R&D Success, Mechanism of Action, and Drug Targets.
  • Dr.Oracle. (2025, May 26). What is the mechanism of action (MoA) of Methimazole?
  • Netzel, B. C., et al. (2024). Thyroglobulin Iodination Mapping: A Step Towards... Annals of Clinical & Laboratory Science.
  • Paul, K. B., et al. (2019, November 7). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences.
  • European Union. (2021, November 9). STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0.
  • Fucikova, A., et al. (2025, May 12). Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step. Archives of Toxicology.
  • Waltz, K., et al. (2010). A nonradioactive iodide uptake assay for sodium iodide symporter function. Analytical Biochemistry.
  • European Union. Thyroid method 2d: Activation of the sodium iodide symporter (NIS) based on Sandell-Kolthoff reaction. EURL ECVAM - TSAR.
  • Concept Life Sciences. Sodium/Iodide symporter (NIS) assay.
  • Creative Biolabs. Orthogonal Assay Service.
  • VIVO Pathophysiology. Synthesis and Secretion of Thyroid Hormones. Colorado State University.

Sources

A Guide to the Reproducible Synthesis and Characterization of 5,5-Diethyldihydro-6-thioxouracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The study of thioxouracil derivatives is a cornerstone of medicinal chemistry, yielding compounds with a wide array of pharmacological activities. While many isomers of substituted thioxouracils are well-documented, a significant gap in the scientific literature exists concerning 5,5-Diethyldihydro-6-thioxouracil . This guide addresses this gap not by reproducing existing data—of which there is a notable absence—but by establishing a robust, reproducible protocol for its synthesis and characterization. We provide a detailed, field-proven methodology derived from the established chemistry of its isomers. This protocol is presented alongside a direct comparison with its well-characterized positional isomer, 5,5-Diethyl-2-thiobarbituric acid (CAS 77-32-7), also known as Thiobarbital. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this under-researched molecule, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Isomeric Landscape of Diethylthiouracils

Thiouracil and its derivatives represent a "privileged scaffold" in drug discovery, forming the basis for antithyroid, anticancer, and antimicrobial agents. The introduction of a sulfur atom in place of an oxygen (a process called thionation) dramatically alters the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities, leading to unique biological activities.

The 5,5-diethyl-substituted ring system can exist as three distinct positional isomers, differing only in the location of the thiocarbonyl (C=S) group. This seemingly minor structural change can have profound effects on chemical reactivity, stability, and biological function.[1]

  • 2-thioxo Isomer (Thiobarbital): The most studied isomer, formed by the condensation of diethylmalonic ester and thiourea. It is known for its sedative-hypnotic properties.[2]

  • 4-thioxo Isomer (4-Thiobarbital): A less common isomer.

  • 6-thioxo Isomer (Target Compound): The subject of this guide, for which specific synthesis and characterization data are conspicuously absent in peer-reviewed literature.

This guide aims to provide the necessary framework to confidently synthesize and characterize the 6-thioxo isomer, thereby enabling further investigation into its properties.

Comparative Synthesis Strategy: A Unified Protocol

The most reliable and widely adopted method for synthesizing 5,5-disubstituted barbituric and thiobarbituric acids is the condensation of a dialkyl-substituted malonic ester with urea or thiourea.[3] This reaction is robust and allows for the predictable synthesis of the 2-thioxo and the target 6-thioxo isomers by selecting the appropriate starting materials.

Core Reaction Mechanism

The synthesis relies on a base-catalyzed condensation reaction. Sodium ethoxide, a strong base, deprotonates the nitrogen of thiourea (or the malonamide), which then acts as a nucleophile, attacking the carbonyl carbons of the other reactant, leading to cyclization and the formation of the pyrimidine ring.

Proposed Synthetic Workflow

The following diagram outlines a unified workflow for synthesizing both the target 6-thioxo compound and its 2-thioxo isomer for comparative purposes. This parallel approach is crucial for validating the methodology and ensuring that any observed differences in properties are due to the isomerism, not experimental variability.

G cluster_0 Synthesis of 6-Thioxo Isomer (Target) cluster_1 Synthesis of 2-Thioxo Isomer (Alternative) A1 Diethyl 2,2-diethylmalonamide D1 Cyclization Reaction A1->D1 B1 Thiophosgene (CSCl₂) B1->D1 C1 Base (e.g., Pyridine) C1->D1 E1 5,5-Diethyldihydro-6-thioxouracil D1->E1 Acidic Workup & Purification A2 Diethyl 2,2-diethylmalonate D2 Condensation Reaction A2->D2 B2 Thiourea B2->D2 C2 Sodium Ethoxide C2->D2 E2 5,5-Diethyl-2-thiobarbituric acid D2->E2 Acidic Workup & Purification

Sources

Comparative Metabolic Stability Guide: 5,5-Diethyldihydro-6-thioxouracil vs. Traditional Barbiturate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The substitution of oxygen with sulfur in the barbituric acid ring is a classic pharmacological strategy to increase lipophilicity, thereby accelerating blood-brain barrier (BBB) penetration for rapid-onset sedative-hypnotics. However, the exact position of this sulfur atom dictates the molecule's metabolic fate.

While traditional 2-thiobarbiturates (e.g., thiopental, thiobarbital) are notorious for their rapid CYP450-mediated desulfuration and short duration of action, the 6-thioxo (or 4-thio) analogs, such as [1], present a distinct and highly valuable pharmacokinetic profile. This guide provides an objective, data-driven comparison of 5,5-diethyldihydro-6-thioxouracil against its C2-thio and C2-oxy alternatives, designed for researchers optimizing half-life and clearance in drug development.

The Causality of Metabolic Lability: Thiourea vs. Thioamide

The metabolic divergence between these analogs is rooted in their electron distribution:

  • Thiobarbital (C2=S) : The sulfur at the C2 position is flanked by two nitrogen atoms, forming a cyclic thiourea [2]. Resonance donation from both nitrogens makes the sulfur highly nucleophilic. This electron-rich sulfur is a prime target for the electrophilic iron-oxo species of CYP450 enzymes (particularly CYP2B6 and CYP2C9), leading to rapid oxidative desulfuration[3].

  • 5,5-Diethyldihydro-6-thioxouracil (C6=S) : The sulfur is flanked by only one nitrogen and one sp3-hybridized carbon (C5), forming a cyclic thioamide [1]. The reduced resonance donation decreases the sulfur's nucleophilicity, rendering the C6=S bond significantly more resistant to CYP-mediated attack. This structural shift preserves the lipophilicity required for CNS penetration while mitigating extreme metabolic lability.

Quantitative Comparative Data

The following table summarizes the benchmark metabolic profiles of the three di-ethyl analogs, highlighting how the position of the chalcogen atom dictates clearance.

CompoundCAS RNSulfur PositionStructural MotifLipophilicity (LogP)*HLM Intrinsic Clearance ( CLint​ )Primary Metabolic Fate
Barbital 57-44-3None (Oxy)Urea / Amide~0.65Very Low (< 5 µL/min/mg)Renal excretion (unchanged)
Thiobarbital 77-32-7C2 (2-Thioxo)Thiourea~1.45High (> 40 µL/min/mg)CYP-mediated desulfuration
5,5-Diethyldihydro-6-thioxouracil 6300-97-6C6 (6-Thioxo)Thioamide~1.30Moderate (~ 15 µL/min/mg)S-oxidation / Aliphatic oxidation

*Note: LogP and clearance values are representative benchmarks illustrating the established structure-activity relationship (SAR) of thiobarbiturates.

Mechanistic Pathway: CYP450 Oxidative Desulfuration

When 2-thiobarbiturates undergo metabolism, they do not merely deactivate; they form an oxathiirane intermediate that collapses to release reactive sulfur species. This reactive sulfur can covalently bind to the CYP450 heme, causing mechanism-based (suicide) inhibition—a critical liability in polypharmacy that the 6-thioxo analog helps circumvent.

G A Thiobarbiturate (C2=S or C6=S) B CYP450 Oxidation A->B NADPH, O2 C Oxathiirane Intermediate B->C D Oxy-Barbiturate (Desulfurated) C->D Spontaneous Collapse E Reactive Sulfur (CYP Inhibition) C->E Covalent Binding

CYP450-mediated oxidative desulfuration of thiobarbiturates and reactive sulfur release.

Experimental Workflow: Self-Validating Microsomal Stability Assay

To empirically validate the metabolic resilience of 5,5-diethyldihydro-6-thioxouracil compared to its C2 counterpart, researchers must utilize a robust Human Liver Microsome (HLM) assay.

Why this protocol is self-validating: This workflow is designed with internal logical checks. The Minus-NADPH control isolates chemical instability (e.g., spontaneous hydrolysis in buffer) from enzymatic degradation. The Plus-ABT (1-Aminobenzotriazole) control —a broad-spectrum CYP suicide inhibitor—proves that any observed clearance is strictly CYP-mediated. If the compound degrades in the complete system but is rescued by ABT, the mechanism is definitively CYP-driven.

Step-by-Step Methodology
  • Matrix Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Thaw HLMs on ice and dilute to a working concentration of 0.5 mg/mL protein.

  • Compound Spiking : Prepare a 100 µM working stock of the test compound (e.g., 5,5-diethyldihydro-6-thioxouracil) in 50% acetonitrile. Spike into the HLM suspension to achieve a final assay concentration of 1 µM (ensuring final organic solvent concentration is < 1% to prevent enzyme denaturation).

  • Control Segregation : Divide the assay into three parallel arms:

    • Arm A (Complete System): HLM + Compound + NADPH.

    • Arm B (Minus-NADPH): HLM + Compound + Buffer (replaces NADPH).

    • Arm C (Plus-ABT): HLM + Compound + 1 mM ABT + NADPH.

  • Thermal Equilibration : Pre-incubate all arms in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the reactions in Arms A and C by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling & Quenching : At precise time points ( t=0,15,30,45,60 minutes), extract 50 µL aliquots from each arm. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Sample Processing & LC-MS/MS : Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis : Plot the natural log of the remaining parent compound area ratio (Compound/IS) versus time. The slope of the linear regression ( k ) is used to calculate in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/M , where V is incubation volume and M is microsomal protein mass).

Pharmacokinetic Implications for Drug Development

The strategic relocation of the sulfur atom from the C2 to the C6 position represents a highly effective bioisosteric modification. 5,5-Diethyldihydro-6-thioxouracil successfully uncouples the desired physicochemical property (high lipophilicity for rapid CNS entry) from the undesired metabolic liability (rapid thiourea desulfuration and reactive sulfur generation). For drug development professionals engineering next-generation sedatives, anticonvulsants, or anxiolytics, the 6-thioxo scaffold provides a "Goldilocks" pharmacokinetic profile: avoiding the ultra-short duration of traditional thiobarbiturates and the prolonged, accumulation-prone half-life of fully oxygenated barbiturates.

References

  • Title: 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione Source: CAS Common Chemistry URL: [Link]

  • Title: 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Summary of information on human CYP enzymes: Human P450 metabolism data Source: Drug Metabolism Reviews (via ResearchGate) URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5,5-Diethyldihydro-6-thioxouracil: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Reference: Treat 5,5-Diethyldihydro-6-thioxouracil as a hazardous chemical waste. Due to a lack of specific data for this compound, it must be handled with the same precautions as structurally related and well-documented thioxouracil analogues, which are known to have carcinogenic and other harmful properties. The primary disposal method is through a licensed professional waste disposal service.

This guide provides comprehensive, step-by-step procedures for the safe disposal of 5,5-Diethyldihydro-6-thioxouracil, ensuring the safety of laboratory personnel and environmental protection. As a Senior Application Scientist, this document synthesizes technical information with practical, field-tested insights to build a self-validating system of protocols for handling this potentially hazardous compound.

Understanding the Hazard: A Precautionary Approach

  • Carcinogenicity: Some thiouracil compounds are suspected of causing cancer.[1][2]

  • Teratogenicity: There is a possible risk of harm to the unborn child.[3]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

Therefore, all handling and disposal procedures for 5,5-Diethyldihydro-6-thioxouracil must be conducted under the assumption that it possesses similar hazardous properties.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of 5,5-Diethyldihydro-6-thioxouracil is that it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]

Step 1: Personal Protective Equipment (PPE) is Non-Negotiable

Before handling the compound, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves are mandatory.[1][4]

  • Eye Protection: Safety glasses or goggles are essential.[1][7]

  • Lab Coat: A lab coat should be worn to protect from contamination.[7]

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator is required.[3][7]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Carefully collect all solid 5,5-Diethyldihydro-6-thioxouracil waste, including contaminated consumables (e.g., weighing paper, pipette tips).

    • Use dry clean-up procedures and avoid generating dust.[3][7] If necessary, dampen the material with water to prevent it from becoming airborne.[3][7]

    • Place the waste in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.[3][7]

  • Liquid Waste:

    • Collect all solutions containing 5,5-Diethyldihydro-6-thioxouracil in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Step 3: Labeling and Temporary Storage

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5,5-Diethyldihydro-6-thioxouracil."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6] Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3]

Deactivation and Neutralization: Not a Recommended Practice

Currently, there are no widely documented or validated protocols for the chemical neutralization or deactivation of thioxouracil compounds at a laboratory scale. Attempting to neutralize the compound without a validated procedure could lead to the generation of other hazardous substances or an incomplete reaction, posing a safety risk. Therefore, the recommended and safest course of action is to dispose of the chemical through a licensed professional waste disposal service.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Proper PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: If it is a powder, gently cover it with a damp paper towel to avoid raising dust.

  • Clean-up:

    • For solid spills, carefully sweep or wipe up the material.[3] Use dry clean-up procedures and avoid generating dust.[3][7]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated materials (including cleaning supplies) into a sealed, labeled hazardous waste container.[3][7]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Seek Medical Attention: If there has been any personal contact with the substance, wash the affected area thoroughly and seek medical advice.[1][7]

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS office immediately.

  • Restrict Access: Prevent entry to the contaminated area.

  • Professional Clean-up: Allow trained emergency responders to handle the clean-up.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following diagrams illustrate the decision-making process and the step-by-step workflow for the disposal of 5,5-Diethyldihydro-6-thioxouracil.

DisposalDecision start Waste Generated is_contaminated Is the waste contaminated with 5,5-Diethyldihydro-6-thioxouracil? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Follow Standard Lab Waste Procedures is_contaminated->non_hazardous_waste No end_disposal Dispose via EHS hazardous_waste->end_disposal

Caption: Decision-making process for waste classification.

DisposalWorkflow cluster_workflow Disposal Protocol for 5,5-Diethyldihydro-6-thioxouracil step1 Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) step2 Step 2: Collect Waste in a Sealed, Leak-proof Container step1->step2 step3 Step 3: Clearly Label Container 'Hazardous Waste' and Chemical Name step2->step3 step4 Step 4: Store in a Designated Secure Area step3->step4 step5 Step 5: Contact EHS for Professional Disposal step4->step5

Caption: Step-by-step disposal workflow.

Quantitative Data Summary

Due to the lack of specific data for 5,5-Diethyldihydro-6-thioxouracil, a quantitative data table is not applicable. However, the qualitative hazard assessment based on analogous compounds is summarized below:

Hazard TypeAssociated Risk with Thioxouracil Analogues
Carcinogenicity Suspected carcinogen[1][2]
Reproductive Toxicity Possible risk of harm to the unborn child[3]
Acute Toxicity (Oral) Harmful if swallowed[3][4][5]
Acute Toxicity (Dermal) Harmful in contact with skin[3]
Acute Toxicity (Inhalation) Harmful if inhaled[3]

References

  • 4-Thiouracil - Santa Cruz Biotechnology. (URL not provided)
  • 2-Thiouracil - Apollo Scientific. (URL not provided)
  • Safety Data Sheet: 2-Thiouracil - Carl ROTH. (URL not provided)
  • 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Inform
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided)
  • Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed. ([Link])

  • 2-Thiouracil | 1X250MG | C4H4N2OS | 677039 | 141-90-2 - HPC Standards. (URL not provided)
  • SAFETY DATA SHEET - TCI Chemicals. (URL not provided)
  • SDS US - Boehringer Ingelheim. (URL not provided)
  • Material Safety D
  • Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed. ([Link])

  • Propylthiouracil - Wikipedia. ([Link])

  • Thiouracil | C4H4N2OS | CID 1269845 - PubChem - NIH. ([Link])

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (URL not provided)
  • SC-250605 - SAFETY D
  • The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed. ([Link])

  • Exposure to antithyroid drugs and ethylenethiourea and risk of thyroid cancer: a systematic review of the epidemiologic evidence - PMC. ([Link])

  • SAFETY DATA SHEET - TCI Chemicals. (URL not provided)
  • Proper Disposal of Unwanted Medicine. (URL not provided)
  • Safe handling of cytotoxics: guideline recommendations - PMC. ([Link])

  • Inhibition of Thyroid Hormone Release from Cultured Amphibian Thyroid Glands by Methimazole, 6-Propylthiouracil, and Perchlorate - Oxford Academic. ([Link])

  • Safe handling of cytotoxic drugs in the workplace - HSE. ([Link])

  • Method Chemicals Disposal - OSU Seafood Lab. (URL not provided)
  • Adverse effects of thyroid-hormone-disrupting chemicals 6-propyl-2-thiouracil 1 and tetrabromobisphenol A on Japanese medaka (Or - University of Exeter. (URL not provided)
  • 5,6-Dihydro-5-(hydroxymethyl)uracil proper disposal procedures - Benchchem. (URL not provided)

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5,5-Diethyldihydro-6-thioxouracil

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of chemical safety lies in minimizing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation. The following PPE recommendations are designed to create a comprehensive barrier against such exposures.

Dermal Protection: A Multi-Layered Approach

Skin contact is a primary route of exposure to many chemical compounds. A multi-layered approach to dermal protection is crucial, especially when handling solids and powders that can easily become airborne and settle on surfaces.

Gloves are the most critical piece of PPE for preventing skin contact. Given the nature of thiouracil derivatives, the following practices are essential:

  • Glove Material: Nitrile or butyl rubber gloves are recommended for their chemical resistance.[2] Polyvinyl chloride (PVC) gloves offer less protection against chemical exposures and should be avoided.[3] For handling undissolved, dry solids, polychloroprene and fluorocaoutchouc are also suitable options.[2]

  • Double Gloving: For enhanced protection, particularly during procedures with a higher risk of contamination, double gloving is strongly advised.[4][5][6] This involves wearing two pairs of gloves, with the outer glove being removed immediately after a potential exposure.

  • Glove Integrity and Replacement: Always inspect gloves for any signs of damage before use. Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, and immediately if they are known to be contaminated or damaged.[3]

  • Proper Technique: Gloves should only be worn on clean, dry hands. After use, hands should be washed thoroughly.[2][4]

A laboratory coat is the minimum requirement for body protection. However, the level of protection should be escalated based on the quantity of the substance being handled and the nature of the procedure.

  • Up to 500 grams: A standard laboratory coat may be sufficient.[4]

  • Up to 1 kilogram: A disposable laboratory coat or a coverall with low permeability is recommended. These should be buttoned at the collar and cuffs.[4]

  • Over 1 kilogram and in manufacturing: A disposable coverall of low permeability, along with disposable shoe covers, is necessary.[4] In some cases, air-supplied full-body suits may be required for advanced respiratory and dermal protection.[4]

Ocular Protection: Safeguarding Your Vision

The eyes are particularly vulnerable to chemical splashes and airborne particles. Appropriate eye protection is mandatory.

  • Small Quantities: While some sources suggest eye protection may not be required for very small quantities, it is best practice to always wear safety glasses with side shields as a minimum precaution.[4]

  • Larger Scale or Regular Exposure: For laboratory work involving larger quantities or where regular occupational exposure may occur, chemical goggles are essential.[4][5]

  • Splash Hazard: In situations with a significant risk of splashing, a face shield should be worn in addition to chemical goggles. A face shield provides a broader area of protection for the entire face but should never be used as the primary form of eye protection.[4][5]

  • Contact Lenses: It is important to note that contact lenses can pose a special hazard as they may absorb and concentrate irritants.[4][5] It is advisable to wear prescription safety glasses instead.

Respiratory Protection: Preventing Inhalation of Hazardous Dusts

5,5-Diethyldihydro-6-thioxouracil is likely a solid, and as with many powdered substances, there is a risk of generating airborne dust during handling, which can be inhaled.

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls such as a chemical fume hood or a biological safety cabinet (BSC).[7][8]

  • Respirator Use: If engineering controls are not available or are insufficient to control exposure, respiratory protection is necessary. For particulates, an N95 or N100 respirator is generally sufficient.[3] For larger spills or situations where vapor concentrations may be high, a chemical cartridge-type respirator may be required.[3]

  • Fit-Testing and Training: It is crucial that any individual required to wear a respirator undergoes proper fit-testing and training in accordance with occupational health and safety standards.[3]

Summary of Recommended Personal Protective Equipment

Protection Type PPE Recommendation Key Considerations
Hand Protection Nitrile or Butyl Rubber GlovesDouble glove for high-risk procedures. Change every 30-60 minutes or when contaminated.[2][3][4][5][6]
Body Protection Laboratory Coat (minimum) or Disposable CoverallThe level of protection depends on the quantity being handled.[4]
Eye and Face Protection Safety Glasses with Side Shields (minimum), Chemical Goggles, or Face ShieldUse a face shield in conjunction with goggles for splash hazards.[4][5]
Respiratory Protection N95/N100 Respirator or Chemical Cartridge RespiratorUse in the absence of or in conjunction with engineering controls like a fume hood.[3]

Procedural Workflow for Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat or Coverall Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles or Face Shield Don2->Don3 Don4 4. Gloves (outer pair over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat or Coverall Doff1->Doff2 Doff3 3. Goggles or Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Safe handling of 5,5-Diethyldihydro-6-thioxouracil extends beyond the use of PPE to include proper operational procedures and waste disposal.

Handling Procedures
  • Avoid Personal Contact: All personal contact, including inhalation of dust, should be strictly avoided.[2][4]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Spill Management: Have a spill kit readily available. For minor spills, use dry clean-up procedures to avoid generating dust. This can involve gently sweeping or using a vacuum cleaner fitted with a HEPA filter.[2][4] For major spills, evacuate the area and alert emergency responders.[2][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4] Do not eat, drink, or smoke in areas where this chemical is handled.[10]

Disposal Plan

All waste contaminated with 5,5-Diethyldihydro-6-thioxouracil must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated disposable items should be placed in a sealed, labeled hazardous waste container.[6][11]

  • Empty Containers: Empty containers may retain residual product and should be disposed of as hazardous waste.[4][6] Do not reuse these containers.

  • Unused Product: Any unused or waste product should be collected in a clearly labeled, sealed container for disposal by a certified hazardous waste management service.[1]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[12]

By adhering to these comprehensive PPE and handling guidelines, researchers and scientists can significantly mitigate the risks associated with handling 5,5-Diethyldihydro-6-thioxouracil, ensuring a safer laboratory environment.

References

  • 4-Thiouracil - Santa Cruz Biotechnology. (n.d.).
  • 5,5-diethyldihydro-6-thioxouracil — Chemical Substance Information - NextSDS. (n.d.).
  • 2-Thiouracil - Apollo Scientific. (2023, July 4).
  • PTU™, Propylthiouracil 50mg Tablet - Phebra. (n.d.).
  • Safety Data Sheet: 2-Thiouracil - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, June 2).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 27).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
  • 1 2 0 Material Safety Data Sheet. (2010, June 10).
  • Handling Antineoplastics and Other Hazardous Drugs. (2025, September 12).
  • Bromothymol Blue. (n.d.).
  • Bromothymol Blue-SDS-MedChemExpress. (n.d.).
  • Safe Handling of Hazardous Drugs - Duke Safety. (2025, March 5).
  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) - NCI at Frederick. (n.d.).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。